molecular formula C15H24 B1200196 Trichodiene CAS No. 28624-60-4

Trichodiene

Número de catálogo: B1200196
Número CAS: 28624-60-4
Peso molecular: 204.35 g/mol
Clave InChI: YFLSTROSSKYYNK-CABCVRRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins . These mycotoxins, produced by various Fusarium and Trichoderma fungal species, pose significant contamination risks in food and feed and are studied for their phytotoxic and antimicrobial properties . The cyclization of the universal substrate farnesyl diphosphate (FPP) to form this compound is catalyzed by the enzyme this compound synthase, which is encoded by the TRI5 gene . This reaction requires a divalent metal ion cofactor and involves a complex cyclization cascade facilitated by specific aspartate-rich and NSE/DTE motifs within the enzyme's active site . In research, high-purity this compound is critical as a reference material for calibrating and validating analytical methods to accurately detect and quantify mycotoxin precursors in agricultural and environmental samples . Furthermore, its role extends beyond being a biosynthetic intermediate; recent studies highlight its function as a volatile signaling molecule. It has been shown to regulate the production of deoxynivalenol (DON) in Fusarium graminearum and can modulate fungal virulence and host plant defense responses, making it a compound of interest in developing biocontrol strategies for crop diseases like Fusarium Head Blight . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Propiedades

IUPAC Name

(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSTROSSKYYNK-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C2(CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318181
Record name Trichodiene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28624-60-4
Record name Trichodiene
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Record name Trichodiene
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Record name Trichodiene
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Record name TRICHODIENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Mycotoxin Synthesis: A Technical Guide to the Trichodiene Biosynthesis Pathway in Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichothecenes, a large family of sesquiterpenoid mycotoxins, are produced by various fungal genera, most notably Fusarium. These toxins pose a significant threat to food safety and animal health due to their widespread contamination of cereal crops. The biosynthesis of all trichothecenes begins with the cyclization of farnesyl pyrophosphate (FPP) to form the parent hydrocarbon, trichodiene. This critical step is the gateway to a complex metabolic network leading to the production of over 150 different trichothecene structures. Understanding the intricacies of the this compound biosynthesis pathway is paramount for developing effective strategies to mitigate mycotoxin contamination and for exploring potential pharmaceutical applications of these bioactive compounds. This technical guide provides an in-depth exploration of the core of this pathway in Fusarium species, focusing on the key enzymes, their kinetics, the genetic regulation of the pathway, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway: From Precursor to Core Intermediate

The journey from the universal isoprenoid precursor, FPP, to the diverse array of trichothecenes is initiated by a pivotal enzymatic reaction followed by a series of oxidative modifications.

The first committed step in trichothecene biosynthesis is the cyclization of farnesyl pyrophosphate (FPP) to this compound.[1] This reaction is catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[2] Following its formation, this compound undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, primarily encoded by the Tri4 gene. These reactions lead to the formation of a variety of oxygenated intermediates.

Trichodiene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Cyclization OxygenatedIntermediates Oxygenated Intermediates (e.g., isotrichotriol) This compound->OxygenatedIntermediates Oxygenation Trichothecenes Trichothecenes OxygenatedIntermediates->Trichothecenes Further modifications Tri5 This compound Synthase (Tri5) Tri5->FPP:n Tri4 Cytochrome P450 Monooxygenases (e.g., Tri4) Tri4->this compound:n

Quantitative Data on Key Pathway Components

A thorough understanding of the this compound biosynthesis pathway necessitates the examination of quantitative data related to its key enzymes and products.

Enzyme Kinetic Parameters

The catalytic efficiency of the enzymes involved in this compound biosynthesis is a critical determinant of the overall flux through the pathway. This compound synthase (Tri5) has been the most extensively studied enzyme.

EnzymeFusarium SpeciesSubstrateKM (µM)kcat (s-1)Vmax (nmol/min/mg)Reference
This compound Synthase (Tri5)F. sporotrichioidesFarnesyl Pyrophosphate0.062--[2]
This compound Synthase (Tri5)F. sporotrichioidesFarnesyl Pyrophosphate0.087--[3]
This compound Synthase (Tri5)F. sporotrichioidesFarnesyl Pyrophosphate-0.09 (at 15°C)-[4]
This compound Synthase (recombinant)F. sporotrichioidesFarnesyl Pyrophosphate--0.07[5]
Gene Expression and Toxin Production

The expression of the Tri genes and the subsequent production of trichothecenes are tightly regulated and influenced by various environmental and genetic factors.

Fusarium SpeciesConditionGeneFold Change in ExpressionTrichothecene Production (µg/kg)Reference
F. graminearumHigh NitrogenTri5IncreasedIncreased[6]
F. graminearumLow pHTri5, Tri4, Tri6, Tri10InducedIncreased[7]
F. langsethiae30°C, 0.98 aw, elevated CO2Tri55.3-fold increase73-fold increase in T-2/HT-2[8]
F. graminearum PH1Rice media--120,190 (DON + 3ADON + 15ADON)[9]
F. graminearum F1Rice media--69,389 (DON + 3ADON + 15ADON)[9]
F. graminearum 5035Rice media--12,060 (DON + 3ADON + 15ADON)[9]

Regulation of the this compound Biosynthesis Pathway

The production of trichothecenes is a highly regulated process, involving a complex network of pathway-specific and global regulators.

The Tri Gene Cluster and its Regulators

Most of the genes required for trichothecene biosynthesis are located in a conserved gene cluster known as the Tri cluster.[1] Within this cluster are two key transcriptional regulators: Tri6 and Tri10. Tri6 encodes a Cys2His2 zinc finger transcription factor that binds to the promoter of other Tri genes, activating their expression.[10][11] Tri10 encodes a regulatory protein that is also essential for the transcriptional activation of the Tri genes.[10]

Signaling Pathways Modulating Trichothecene Production

Environmental cues are transduced through various signaling pathways to regulate the expression of the Tri genes. The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway and mitogen-activated protein kinase (MAPK) pathways have been shown to play significant roles.[12][13] For instance, cAMP signaling positively regulates DON production in F. graminearum, with Tri6 being essential for this regulation.[12]

Regulatory_Pathway cluster_env Environmental Cues cluster_signal Signaling Pathways cluster_regulators Pathway-Specific Regulators Nitrogen Source Nitrogen Source cAMP_PKA cAMP-PKA Pathway Nitrogen Source->cAMP_PKA pH pH MAPK MAPK Pathways pH->MAPK Carbon Source Carbon Source Carbon Source->cAMP_PKA Tri6 Tri6 (Transcription Factor) cAMP_PKA->Tri6 Tri10 Tri10 (Regulatory Protein) cAMP_PKA->Tri10 MAPK->Tri6 Tri_genes Trichothecene Biosynthesis Genes (e.g., Tri5, Tri4) Tri6->Tri_genes Activation Tri10->Tri_genes Activation Trichothecenes Trichothecene Production Tri_genes->Trichothecenes

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of molecular and analytical techniques. Detailed methodologies for key experiments are provided below.

Gene Knockout in Fusarium graminearum using Protoplast Transformation

This protocol describes a general method for creating gene deletion mutants in F. graminearum through protoplast transformation, which can be adapted for split-marker or CRISPR-Cas9 based approaches.[14][15]

1. Protoplast Preparation:

  • Grow F. graminearum mycelia in liquid medium.

  • Harvest and wash the mycelia.

  • Incubate the mycelia in a protoplasting solution containing cell wall-degrading enzymes (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M KCl).[16]

  • Filter the resulting protoplasts through sterile mesh to remove mycelial debris.

  • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5).[16]

  • Quantify the protoplast concentration using a hemocytometer.

2. Transformation:

  • To a suspension of protoplasts, add the gene knockout construct (e.g., a split-marker construct or a CRISPR-Cas9 ribonucleoprotein complex with a repair template).

  • Add a solution of polyethylene glycol (PEG) to facilitate DNA uptake.[17]

  • Incubate the mixture on ice.

  • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin B).

3. Mutant Screening and Verification:

  • Isolate individual transformants that grow on the selective medium.

  • Screen for the desired gene deletion using PCR with primers flanking the target gene and internal to the selection marker.

  • Confirm the gene knockout by Southern blot analysis.

Gene_Knockout_Workflow start Start: Fusarium Culture protoplast Protoplast Preparation start->protoplast transformation Protoplast Transformation (with knockout construct) protoplast->transformation regeneration Regeneration on Selective Medium transformation->regeneration screening Screening of Transformants (PCR, Southern Blot) regeneration->screening end End: Verified Knockout Mutant screening->end

This compound Synthase Activity Assay

This assay measures the enzymatic activity of this compound synthase by quantifying the conversion of radiolabeled FPP to this compound.[4]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).

  • Add a known amount of purified this compound synthase or a crude protein extract.

  • Add [3H]-labeled farnesyl pyrophosphate to the reaction mixture.

2. Incubation and Extraction:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Stop the reaction by adding a quenching solution (e.g., EDTA in a basic buffer).

  • Extract the product, [3H]-trichodiene, with an organic solvent (e.g., hexane or pentane).

3. Quantification:

  • Quantify the amount of [3H]-trichodiene in the organic phase using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Extraction and Quantification of Trichothecenes by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of trichothecenes.[18][19]

1. Sample Preparation and Extraction:

  • Grind the fungal culture or contaminated grain sample to a fine powder.

  • Extract the mycotoxins with a suitable solvent mixture (e.g., acetonitrile/water, 84:16 v/v).[18]

  • Clean up the extract using a solid-phase extraction (SPE) column (e.g., Mycosep®) to remove interfering compounds.

2. Derivatization:

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Derivatize the trichothecenes to increase their volatility and improve their chromatographic properties. A common derivatizing agent is a silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the trichothecen derivatives on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Use a temperature program to achieve optimal separation.

  • Detect and quantify the trichothecenes using mass spectrometry, typically in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Use a labeled internal standard for accurate quantification.

Analysis of Trichothecenes by HPLC

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of trichothecenes.[21][22]

1. Sample Preparation and Extraction:

  • Follow the same extraction and cleanup procedures as for GC-MS analysis.

2. HPLC Analysis:

  • Inject the cleaned extract into the HPLC system.

  • Separate the trichothecenes on a C18 reversed-phase column.

  • Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the trichothecenes using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). For some trichothecenes lacking a strong chromophore, derivatization may be necessary for UV detection.

Conclusion

The this compound biosynthesis pathway in Fusarium species represents a complex and tightly regulated metabolic network that is central to the production of a diverse array of mycotoxins. A comprehensive understanding of this pathway, from the kinetics of its key enzymes to the intricate signaling cascades that govern its expression, is essential for the development of novel strategies to control mycotoxin contamination in agriculture and to harness the potential of these compounds in drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this critical biosynthetic pathway. Continued research in this area will undoubtedly lead to new insights and innovative solutions to the challenges posed by these potent fungal metabolites.

References

The Discovery and Isolation of Trichodiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodiene, a volatile sesquiterpene hydrocarbon, represents the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins. These mycotoxins are produced by a variety of fungal genera, most notably Fusarium, and pose a significant threat to agriculture and food safety due to their potent toxicity. Understanding the biosynthesis, isolation, and characterization of this compound is paramount for developing strategies to mitigate trichothecene contamination and for exploring its potential as a biomarker for fungal presence. This technical guide provides an in-depth overview of the discovery and isolation of this compound from fungal sources, detailing the biosynthetic pathway, experimental protocols for its extraction and purification, and methods for its structural elucidation.

Introduction

The discovery of this compound was a pivotal moment in understanding the biosynthesis of trichothecene mycotoxins. These complex sesquiterpenoid epoxides are potent inhibitors of eukaryotic protein synthesis and are responsible for various mycotoxicoses in humans and animals. This compound itself is not toxic, but its detection can serve as an indicator of the potential for trichothecene production by fungi. This guide will delve into the technical aspects of working with this important biomarker.

The Biosynthesis of this compound

The formation of this compound from the primary metabolite farnesyl pyrophosphate (FPP) is the first committed step in the biosynthesis of all trichothecenes.[1] This crucial cyclization reaction is catalyzed by the enzyme this compound synthase, encoded by the Tri5 gene.[2]

Enzymatic Conversion of Farnesyl Pyrophosphate

This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that facilitates a complex carbocation-mediated cyclization cascade.[3][4] The enzyme utilizes a divalent metal cation, typically Mg2+, as a cofactor to assist in the ionization of the diphosphate group from FPP, initiating the cyclization process.[2]

The biosynthetic pathway from FPP to this compound is a key regulatory point in trichothecene production and a potential target for inhibitory strategies.

Trichodiene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Mg2+ Tri5 This compound Synthase (Tri5) Tri5->FPP

Caption: Biosynthesis of this compound from farnesyl pyrophosphate.

Isolation and Purification of this compound from Fungal Cultures

The isolation of this compound from fungal cultures requires a multi-step approach involving fungal cultivation, extraction, and chromatographic purification.

Fungal Strains and Culture Conditions

Various Fusarium species are known producers of trichothecenes and, consequently, this compound. Fusarium sporotrichioides and Fusarium graminearum are commonly used for this purpose.[5][6] Optimal culture conditions for trichothecene production, and therefore this compound accumulation, can vary between species and strains but generally involve specific media compositions and incubation parameters.

Table 1: Exemplary Fungal Strains and Culture Media for this compound Production

Fungal SpeciesMediumIncubation ConditionsReference
Fusarium sporotrichioidesGYEP (Glucose, Yeast Extract, Peptone)3 days, liquid culture[3]
Fusarium graminearumYG Medium (Yeast Extract, Glucose)Agar plates[6]
Fusarium solani M-1-15% Glucose, 0.1% Peptone, 0.1% Yeast Extract5 days, shake culture, 24-27°C[7]
Experimental Protocol: Fungal Culture and Extraction

This protocol provides a general framework for the cultivation of Fusarium species and subsequent extraction of this compound.

1. Inoculum Preparation:

  • Grow the desired Fusarium strain on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C to obtain a sporulating culture.

  • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Fungal Culture:

  • Inoculate a suitable liquid medium (e.g., GYEP or a defined synthetic medium) with the spore suspension.

  • Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for the specific fungal strain (e.g., 25-28°C, 150-200 rpm) for the desired duration (typically 3-7 days).

3. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • The volatile nature of this compound allows for its extraction from both the culture filtrate and the mycelium.

  • Liquid-Liquid Extraction of Culture Filtrate: Extract the filtrate with an equal volume of a non-polar solvent such as n-pentane or ethyl acetate.[8][9] Repeat the extraction three times.

  • Solid-Liquid Extraction of Mycelium: Lyophilize the mycelium and grind it to a fine powder. Extract the powdered mycelium with a suitable solvent (e.g., ethyl acetate) using a Soxhlet apparatus or by sonication.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure at a low temperature (e.g., 30°C) to avoid loss of the volatile this compound.

Experimental Protocol: Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

1. Column Preparation:

  • Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane).

2. Sample Loading and Elution:

  • Dissolve the concentrated crude extract in a minimal amount of the starting mobile phase (e.g., n-hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Fraction Analysis and Pooling:

  • Analyze the collected fractions to identify those containing pure this compound.

  • Pool the pure fractions and concentrate them as described previously.

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Liquid Medium Incubation Incubation (Shaker) Inoculation->Incubation Filtration Filtration (Mycelium/Filtrate) Incubation->Filtration LLE Liquid-Liquid Extraction (Filtrate) Filtration->LLE SLE Solid-Liquid Extraction (Mycelium) Filtration->SLE Concentration1 Concentration of Crude Extract LLE->Concentration1 SLE->Concentration1 ColumnChrom Silica Gel Column Chromatography Concentration1->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection Analysis TLC/GC-MS Analysis FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Concentration2 Concentration of Pure this compound Pooling->Concentration2

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation and Quantitative Analysis

The identification and quantification of isolated this compound rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of the volatile this compound.[10][11] The compound is separated from other components in the extract on a gas chromatography column and subsequently identified based on its mass spectrum.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Injection Mode Split or Splitless
Oven Program Example: Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

The mass spectrum of this compound exhibits a characteristic fragmentation pattern, with a molecular ion peak at m/z 204.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity
149.4--
238.1--
337.6--
4158.0--
5108.44.80m
653.9--
736.3--
825.1--
9118.35.08m
10134.45.58m
1123.1--
1214.91.04s
1323.11.11s
14---
15---

Note: Chemical shifts can vary slightly depending on the solvent and instrument. Data adapted from Sebald et al., 2021.[12]

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Table 4: Reported Yields of this compound from Fungal Cultures

Fungal StrainCulture ConditionsThis compound YieldReference
E. coli expressing F. sporotrichioides Tri54.5 h induced culture60 µg/L[8]
F. solani M-1-15 days, shake cultureNot explicitly quantified for this compound, but produced 20 mg/L T-2 toxin and 7 mg/L neosolaniol[7]

It is important to note that this compound is an intermediate and its concentration can be transient. For accurate quantification, the use of an internal standard is recommended.[13] Analytical standards for this compound are commercially available.[14]

Conclusion

The discovery and subsequent isolation of this compound have been instrumental in unraveling the intricate biosynthetic pathway of trichothecene mycotoxins. The methodologies outlined in this guide provide a comprehensive framework for researchers to cultivate trichothecene-producing fungi, extract and purify this compound, and perform its structural and quantitative analysis. A thorough understanding of these techniques is essential for advancing research in mycotoxicology, fungal secondary metabolism, and the development of novel strategies to ensure food and feed safety. Further research into the regulation of this compound biosynthesis and its role in fungal-plant interactions will continue to be a critical area of investigation.

References

A Technical Guide to the Identification and Cloning of Trichodiene Synthase Gene (Tri5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trichodiene synthase gene (Tri5) encodes the enzyme responsible for the first dedicated step in the biosynthesis of trichothecene mycotoxins.[1][2][3] These sesquiterpenoid compounds are of significant interest to the agricultural and pharmaceutical industries due to their phytotoxic and cytotoxic activities. This guide provides an in-depth overview of the methodologies for the identification, cloning, and functional analysis of the Tri5 gene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction to this compound Synthase (Tri5)

This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the bicyclic hydrocarbon this compound.[4][5] This reaction is the initial and rate-limiting step in the biosynthesis of all trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichoderma, Stachybotrys, and Myrothecium.[1][2][6] The Tri5 gene is a key target for understanding and potentially manipulating trichothecene production.

The enzyme belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[5] The catalytic mechanism involves the Mg²⁺-dependent ionization of FPP to an allylic cation, followed by a complex series of cyclizations and rearrangements to yield this compound.[1][4]

Trichothecene Biosynthetic Pathway

The biosynthesis of trichothecenes is a multi-step process involving a cluster of genes, with Tri5 initiating the pathway. The subsequent modifications of the this compound skeleton are catalyzed by a series of cytochrome P450 monooxygenases, acetyltransferases, and other enzymes.

Trichothecene_Biosynthesis FPP Farnesyl Diphosphate (FPP) This compound This compound FPP->this compound Tri5 (this compound Synthase) Isotrichotriol Isotrichotriol This compound->Isotrichotriol TRI4 (Cytochrome P450 monooxygenase) Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Isomerization & Cyclization MoreComplex More Complex Trichothecenes Isotrichodermol->MoreComplex Hydroxylation & Acetylation Steps (e.g., TRI101, TRI11, TRI3) Tri5_Cloning_Workflow gDNA Fungal Genomic DNA PCR PCR Amplification of Full-Length Tri5 gDNA->PCR Purification Gel Purification of PCR Product PCR->Purification Ligation Ligation into Vector Purification->Ligation Vector Expression Vector Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Selection of Recombinant Clones Transformation->Selection Verification Plasmid Isolation and Sequence Verification Selection->Verification

References

Unraveling Trichodiene: A Deep Dive into its Early Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene, a volatile sesquiterpene hydrocarbon, holds a significant position in the realm of natural products as the biogenetic precursor to the trichothecane family of mycotoxins.[1][2] These mycotoxins are produced by various fungal genera, notably Fusarium, and are of considerable interest due to their potent biological activities. The initial determination of this compound's chemical structure was a critical first step in understanding the biosynthesis of these complex secondary metabolites. This technical guide delves into the early studies that defined the chemical architecture of this compound, providing a historical and scientific perspective for researchers in natural product chemistry and drug development.

While the seminal work on the structure elucidation of this compound was conducted by Nozoe and Machida in 1970, access to the original publication and the specific quantitative data from their degradation and spectroscopic analyses is limited in currently available public databases. This guide, therefore, focuses on the established structure and the subsequent studies that have confirmed and expanded upon this foundational work.

The Chemical Structure of this compound

The accepted chemical structure of this compound is (4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene.[3] This bicyclic structure features a cyclohexene ring fused to a cyclopentane ring with several key stereochemical features.

Molecular Formula: C₁₅H₂₄[3]

Molecular Weight: 204.35 g/mol [3]

Confirmation of Structure Through Synthesis

Biosynthesis of this compound

A significant body of research has focused on the biosynthesis of this compound, which marks the first committed step in the formation of trichothecenes.[4] Understanding this pathway is crucial for efforts to control mycotoxin contamination and to potentially harness these biosynthetic pathways for the production of novel compounds.

The Role of this compound Synthase

The cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to this compound is catalyzed by the enzyme this compound synthase (Tri5).[4] This enzyme belongs to the terpene cyclase family and has been extensively studied. The gene encoding this compound synthase has been isolated and characterized, and the recombinant enzyme has been produced and its activity studied in detail.

Experimental Protocol: In Vitro Assay for this compound Synthase Activity

A representative protocol for assaying the activity of this compound synthase involves the following steps:

  • Enzyme Preparation: Purified recombinant this compound synthase is used for the assay.

  • Reaction Mixture: A typical reaction mixture contains the enzyme in a buffered solution (e.g., Tris-HCl), MgCl₂ as a required cofactor, and the substrate, farnesyl pyrophosphate.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction: The reaction is quenched, and the product, this compound, is extracted with an organic solvent such as hexane or ethyl acetate.

  • Analysis: The extracted this compound is then identified and quantified using gas chromatography-mass spectrometry (GC-MS).

Visualizing the Biosynthetic Pathway

The biosynthesis of this compound from farnesyl pyrophosphate is a complex cyclization reaction. The following diagram illustrates the initial step in the trichothecene biosynthetic pathway.

Trichodiene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Tri5 This compound Synthase (Tri5) Mg²⁺ FPP->Tri5 This compound This compound Tri5->this compound

Caption: The enzymatic conversion of farnesyl pyrophosphate to this compound by this compound synthase.

Conclusion

The elucidation of the chemical structure of this compound was a pivotal moment in the study of trichothecene mycotoxins. While the specific experimental details of the initial 1970 study by Nozoe and Machida remain elusive in readily accessible literature, the proposed structure has been unequivocally confirmed through numerous total syntheses and extensive biosynthetic studies. The understanding of this compound's structure and its formation by this compound synthase continues to be a cornerstone for research into the mitigation of mycotoxin contamination and the exploration of the diverse biological activities of the trichothecane family of natural products. Future archival research may yet uncover the detailed experimental data from the pioneering work that first defined this important molecule.

References

The Cyclization of Farnesyl Pyrophosphate to Trichodiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, the parent hydrocarbon of the trichothecene family of mycotoxins. This crucial step is catalyzed by this compound synthase, a well-characterized sesquiterpene cyclase. Understanding the intricate mechanism of this enzyme is pivotal for the development of targeted inhibitors and for harnessing its biosynthetic capabilities.

Introduction to this compound Biosynthesis

The biosynthesis of nearly 100 different trichothecene toxins and antibiotics in various fungal genera, such as Fusarium, commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to this compound.[1][2][3] This reaction is the first committed step in the pathway and is catalyzed by the enzyme this compound synthase (TRI5).[2][3] this compound synthase is a homodimeric protein with a subunit molecular weight of approximately 45 kDa.[4] The enzyme belongs to the family of terpenoid cyclases, which are known for their ability to generate a vast diversity of cyclic products from acyclic isoprenoid diphosphates.[1][5] The reaction requires a divalent metal cation, typically Mg²⁺, as a cofactor for catalysis.[4][6]

The Catalytic Mechanism of this compound Synthase

The conversion of FPP to this compound is a complex multi-step process involving several carbocationic intermediates within the enzyme's active site. The generally accepted mechanism, supported by extensive mechanistic and site-directed mutagenesis studies, proceeds as follows:

  • Initiation: The reaction is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, forming an allylic carbocation.[1][7]

  • Isomerization: This is followed by a rearrangement to the tertiary allylic isomer, (3R)-nerolidyl diphosphate ((3R)-NPP), which has been confirmed as an intermediate in the reaction.[1][8][9]

  • Second Ionization and Cyclization: A second ionization event leads to the formation of the bisabolyl cation.[1][10]

  • Ring Closures and Rearrangements: Subsequent intramolecular cyclizations and a final deprotonation yield the bicyclic product, this compound.[1]

A key feature of this compound synthase is a ligand-induced conformational change. The binding of the substrate (FPP) or the product pyrophosphate (PPi) triggers a conformational change that closes the active site cleft.[1][5][11] This sequestration of the active site from the solvent is crucial for protecting the highly reactive carbocationic intermediates during the cyclization cascade.[1][5]

Trichodiene_Synthase_Mechanism cluster_enzyme Enzyme Active Site FPP Farnesyl Pyrophosphate (FPP) TS_Mg This compound Synthase (TS) + Mg²⁺ TS_FPP_Mg TS-Mg²⁺-FPP Complex TS_Mg->TS_FPP_Mg NPP (3R)-Nerolidyl Diphosphate ((3R)-NPP) TS_FPP_Mg->NPP Ionization & Isomerization Bisabolyl Bisabolyl Cation NPP->Bisabolyl Ionization & 1,6-Cyclization Bicyclic_Cation Bicyclic Carbocation Bisabolyl->Bicyclic_Cation 1,10-Cyclization & Rearrangement Trichodiene_PPi This compound + PPi Bicyclic_Cation->Trichodiene_PPi Deprotonation Trichodiene_PPi->TS_Mg Product Release

Figure 1. Simplified reaction pathway for the cyclization of FPP to this compound.

Key Active Site Residues and Quantitative Analysis

Site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues involved in substrate binding and catalysis. This compound synthase possesses two highly conserved metal-binding motifs:

  • Aspartate-Rich Motif (D¹⁰⁰DXXD): Residues Asp100 and Asp101 in this motif are crucial for chelating Mg²⁺ ions, which in turn coordinate the diphosphate moiety of the substrate.[4][6] Mutating these residues to glutamate (D100E, D101E) significantly increases the Kₘ and reduces the kcat, highlighting their importance in both substrate binding and catalysis.[4][6]

  • NSE/DTE Motif (N²²⁵DXXSXXXE): This second metal ion-binding site also plays a role in coordinating a Mg²⁺ ion.[7]

Additionally, a highly conserved basic region, ³⁰²DRRYR³⁰⁶, has been shown to be critical. Arg304 is particularly important for catalysis, as its mutation to lysine (R304K) results in a dramatic increase in Kₘ and a severe reduction in kcat.[12] Tyr305 also contributes to substrate binding, as evidenced by the increased Kₘ of the Y305F mutant.[12]

Steady-State Kinetic Parameters

The following tables summarize the steady-state kinetic parameters for wild-type this compound synthase and several key mutants.

Table 1: Kinetic Parameters for Wild-Type and Aspartate-Rich Region Mutants

EnzymeMetal IonKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Wild-Type Mg²⁺0.0870.0546.2 x 10⁵
D100E Mg²⁺1.10.00282.5 x 10³
D101E Mg²⁺1.30.00352.7 x 10³
D104E Mg²⁺0.110.0454.1 x 10⁵
Wild-Type Mn²⁺0.490.0153.1 x 10⁴
D100E Mn²⁺1.30.00382.9 x 10³
D101E Mn²⁺1.30.00352.7 x 10³
Data compiled from references[4][6][13].

Table 2: Kinetic Parameters for Base-Rich Region and Other Mutants

EnzymeKₘ (μM)kcat (s⁻¹)Relative kcat/Kₘ
Wild-Type 0.420.0631.0
R304K 110.00030.00018
Y305F 3.10.0540.12
Y305T 340.00050.0001
Y295F 0.380.0450.79
Data compiled from references[7][12]. Note: Assay conditions may vary between studies, affecting absolute values.
Product Distribution of Mutants

Mutations in the active site not only affect the kinetic efficiency but can also alter the product profile, leading to the formation of anomalous sesquiterpenes. This highlights the role of the active site in chaperoning the reaction intermediates towards a specific product outcome. For instance, the D100E and D101E mutants produce several additional sesquiterpene hydrocarbons besides this compound.[4][6]

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound synthase.

Overexpression and Purification of this compound Synthase

Recombinant this compound synthase is typically overexpressed in Escherichia coli BL21(DE3) cells harboring an appropriate expression vector (e.g., pZW03).[4][12][14]

  • Culture Growth: Grow transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 1.2-1.4.[12]

  • Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 20°C) for several hours.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA). Lyse the cells by sonication or French press.[12]

  • Purification:

    • Centrifuge the lysate to remove cell debris.

    • Subject the supernatant to a series of column chromatography steps. A typical scheme involves anion exchange (e.g., DEAE-Sepharose), followed by hydrophobic interaction (e.g., Phenyl-Sepharose), and a final anion exchange step.[12]

    • Monitor protein purity at each stage by SDS-PAGE.

    • Pool fractions with the highest specific activity and concentrate using ultrafiltration.

Protein_Purification_Workflow Start Transformed E. coli Culture Induction IPTG Induction Start->Induction Harvest Cell Harvest & Lysis (Sonication) Induction->Harvest Clarification Centrifugation (Clarified Lysate) Harvest->Clarification Anion_Exchange1 Anion Exchange (DEAE-Sepharose) Clarification->Anion_Exchange1 HIC Hydrophobic Interaction (Phenyl-Sepharose) Anion_Exchange1->HIC Anion_Exchange2 Anion Exchange (Mono Q) HIC->Anion_Exchange2 End Purified this compound Synthase Anion_Exchange2->End

Figure 2. A representative workflow for the purification of recombinant this compound synthase.
Enzyme Activity Assay

The activity of this compound synthase is determined by measuring the conversion of radiolabeled substrate, [1-³H]FPP, to the hydrocarbon product.

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 100-200 µL containing:

    • 10 mM Tris-HCl, pH 7.8

    • 5 mM MgCl₂

    • 15% glycerol

    • 5 mM β-mercaptoethanol

    • A range of [1-³H]FPP concentrations (e.g., 0.025–60 μM)[7]

  • Initiation: Start the reaction by adding a predetermined optimal concentration of purified enzyme.

  • Incubation: Incubate at 30°C for a set time, ensuring the reaction remains in the linear range.

  • Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA in NaOH). Extract the sesquiterpene products with an organic solvent like n-pentane or hexane.

  • Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting to determine the amount of product formed.

  • Data Analysis: Calculate kinetic parameters (Kₘ and kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Product Identification by GC-MS

The identity of the sesquiterpene products is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Preparative Scale Incubation: Set up a larger scale reaction (e.g., 4 mL) containing buffer, MgCl₂, glycerol, β-mercaptoethanol, FPP (50–500 μM), and a larger amount of purified enzyme (e.g., 1 mg).[7][14] Overlay the aqueous phase with n-pentane.[7][14]

  • Incubation and Extraction: Incubate at 30°C for 3-20 hours.[7][14] Extract the products by collecting the pentane layer.

  • Purification and Concentration: Pass the pentane extract through a small silica gel column to remove polar impurities.[7][14] Carefully concentrate the purified extract under reduced pressure.[7]

  • GC-MS Analysis: Analyze the concentrated sample on a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

Inhibition of this compound Synthase

Targeting this compound synthase is a viable strategy for controlling trichothecene production. Several classes of inhibitors have been investigated:

  • Substrate Analogs: Fluorinated analogs of FPP, such as 10-fluorofarnesyl diphosphate, act as potent competitive inhibitors, with a Kᵢ of 16 nM.[13]

  • Mechanism-Based Inhibitors: The 10-cyclopropylidene analog of FPP has been shown to be a mechanism-based inhibitor.[15]

  • Carbocation Intermediate Analogs: Aza-analogs of the bisabolyl cation intermediate are effective competitive inhibitors, but interestingly, their binding often requires the presence of inorganic pyrophosphate (PPi).[10][14] For example, R-azabisabolene exhibits an induced inhibition constant of 2.6 μM in the presence of PPi.[14]

Conclusion and Future Directions

The cyclization of farnesyl pyrophosphate by this compound synthase is a cornerstone of trichothecene biosynthesis. Decades of research have illuminated its complex catalytic mechanism, the architecture of its active site, and the roles of key residues. This knowledge provides a robust foundation for the rational design of inhibitors to mitigate mycotoxin contamination in agriculture and food production. Furthermore, the plasticity of the enzyme's active site, revealed through mutagenesis studies, suggests potential for its application in synthetic biology to generate novel sesquiterpenoid scaffolds for drug discovery and other biotechnological applications. Future research will likely focus on leveraging this deep mechanistic understanding for protein engineering efforts and the discovery of novel, potent, and specific inhibitors.

References

The Lynchpin of Mycotoxin Synthesis: A Technical Guide to the Role of Trichodiene in Trichothecene Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core of Trichothecene Mycotoxin Biosynthesis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of trichodiene in the intricate biosynthetic pathway of trichothecene mycotoxins. These sesquiterpenoid mycotoxins, produced by various fungal genera, notably Fusarium, pose a significant threat to agriculture, food safety, and animal and human health. Understanding the initial and rate-limiting steps of their formation is paramount for the development of effective mitigation strategies and potential therapeutic interventions. This document outlines the enzymatic conversion of a common fungal metabolite into the dedicated precursor of all trichothecenes, details the regulatory mechanisms governing this crucial step, and provides in-depth experimental protocols for its study.

The Gateway to Toxicity: this compound Biosynthesis

The biosynthesis of all trichothecene mycotoxins commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the volatile sesquiterpene, this compound.[1][2] This reaction is the first committed step in the pathway, effectively diverting FPP from other essential metabolic routes, such as sterol biosynthesis, towards the production of these potent toxins.[3]

The enzymatic catalyst for this critical transformation is This compound synthase , encoded by the TRI5 gene.[2][4] This enzyme belongs to the terpene cyclase family and orchestrates a complex carbocation-driven cyclization cascade to yield the unique tricyclic structure of this compound.[3] The activity of this compound synthase is a key determinant of the overall flux through the trichothecene pathway and, consequently, the level of mycotoxin contamination.

The Trichothecene Biosynthetic Pathway at a Glance

The formation of trichothecenes is a multi-step process involving a series of enzymatic modifications to the initial this compound scaffold. Following its synthesis, this compound undergoes a series of oxygenations, isomerizations, and cyclizations, ultimately leading to the diverse array of trichothecene structures, including well-known mycotoxins like T-2 toxin and deoxynivalenol (DON).[1][5] A simplified overview of the initial steps of this pathway is presented below.

Trichothecene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound This compound Synthase (Tri5) Isotrichotriol Isotrichotriol This compound->Isotrichotriol Cytochrome P450 Monooxygenase (Tri4) Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Non-enzymatic cyclization Downstream Downstream Trichothecenes (e.g., T-2 Toxin, DON) Isotrichodermol->Downstream Multiple Enzymatic Steps

Initial steps of the trichothecene biosynthetic pathway.

Quantitative Insights into this compound Synthase Activity

The efficiency of this compound synthase is a critical factor in determining the rate of trichothecene production. The kinetic parameters of this enzyme have been characterized in several Fusarium species.

EnzymeSubstrate/CofactorKMOrganismReference
This compound Synthase (Tri5)Farnesyl pyrophosphate62 nMFusarium sporotrichioides[4]
This compound Synthase (Tri5)Mg2+78 nMFusarium sporotrichioides[4]
This compound Synthase (Tri5)Mn2+84.8 nMFusarium sporotrichioides[4]

Regulation of this compound Synthesis: A Complex Network

The expression of the TRI5 gene, and consequently the production of this compound, is tightly regulated by a complex network of transcription factors and signaling pathways. This regulation allows the fungus to modulate trichothecene production in response to various environmental cues.

Key regulatory genes, including TRI6 and TRI10, are located within the TRI gene cluster alongside TRI5.[6] Tri6 is a pathway-specific transcription factor that binds to the promoter regions of other TRI genes, including TRI5, to activate their expression.[6] Tri10 is also a positive regulator, although its precise mechanism of action is less clear.[6] Environmental factors such as pH, nitrogen availability, and the presence of specific plant-derived compounds can influence the expression of these regulatory genes, thereby controlling the entire trichothecene biosynthetic pathway.[6][7]

TRI5_Regulation cluster_conditions Environmental Cues pH pH Tri6 Tri6 (Transcription Factor) pH->Tri6 Tri10 Tri10 (Regulatory Protein) pH->Tri10 Nitrogen Nitrogen Nitrogen->Tri6 Nitrogen->Tri10 Plant Signals Plant Signals Plant Signals->Tri6 Plant Signals->Tri10 TRI5 TRI5 Gene Tri6->TRI5 Activates Tri10->TRI5 Activates Trichodiene_Synthase This compound Synthase TRI5->Trichodiene_Synthase Encodes This compound This compound Trichodiene_Synthase->this compound Catalyzes Trichothecenes Trichothecenes This compound->Trichothecenes Precursor for

Regulatory network controlling TRI5 gene expression.

Experimental Protocols

This compound Synthase Activity Assay

This protocol is adapted from methodologies described for the characterization of this compound synthase from Fusarium sporotrichioides.[8]

Materials:

  • Purified this compound synthase

  • [1-3H]Farnesyl pyrophosphate (radiolabeled substrate)

  • Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol

  • n-Pentane (HPLC grade)

  • Silica gel for column chromatography

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a glass test tube by combining the assay buffer and the desired concentration of [1-3H]FPP (typically in the range of 0.025–60 μM).

  • Initiate the reaction by adding a predetermined optimal concentration of purified this compound synthase to the reaction mixture. The enzyme concentration should be such that less than 10% of the substrate is consumed during the incubation period to ensure linear reaction kinetics.

  • Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.

  • Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).

  • Stop the reaction and extract the product by vortexing the tube.

  • Separate the n-pentane layer containing the radiolabeled this compound.

  • To remove any unreacted substrate, pass the n-pentane extract through a small silica gel column.

  • Transfer a known aliquot of the purified n-pentane extract to a scintillation vial.

  • Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled this compound produced per unit time.

TRI5 Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for quantifying TRI5 gene expression levels in Fusarium species.[9][10]

Materials:

  • Fusarium mycelia grown under desired conditions

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers specific for the TRI5 gene and a reference gene (e.g., translation elongation factor-1 alpha, EF1A)

Procedure:

  • RNA Extraction: Harvest fungal mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. Each reaction should contain the appropriate amounts of SYBR Green master mix, forward and reverse primers for either TRI5 or the reference gene, and the synthesized cDNA template. Include no-template controls for each primer set.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for both the TRI5 and the reference gene. Calculate the relative expression of TRI5 using the ΔΔCt method, normalizing to the expression of the reference gene.

Extraction and Quantification of Trichothecenes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure for the analysis of trichothecenes in cereal matrices.[11][12]

Materials:

  • Ground cereal sample

  • Extraction solvent: Acetonitrile/water mixture (e.g., 84:16 v/v) with 1% formic acid

  • Salts for QuEChERS extraction (e.g., MgSO4, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., octadecyl silica (C18) and primary-secondary amine (PSA))

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical standards for the trichothecenes of interest

  • Isotopically labeled internal standards

Procedure:

  • Extraction: Weigh a known amount of the ground sample into a centrifuge tube. Add the extraction solvent and the QuEChERS salts. Vortex vigorously and then centrifuge to separate the phases.

  • Clean-up (d-SPE): Transfer an aliquot of the supernatant to a new tube containing the d-SPE sorbents. Vortex and centrifuge.

  • Analysis: Filter the cleaned-up extract and inject a portion into the LC-MS/MS system.

  • LC Separation: Separate the trichothecenes using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.

  • MS/MS Detection: Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for each trichothecene and the internal standards.

  • Quantification: Create a calibration curve using the analytical standards. Quantify the trichothecenes in the samples by comparing their peak areas to those of the calibration standards, using the internal standards to correct for matrix effects and variations in recovery.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Output Fungal_Culture Fungal Culture Enzyme_Assay This compound Synthase Activity Assay Fungal_Culture->Enzyme_Assay qPCR TRI5 Gene Expression (qPCR) Fungal_Culture->qPCR Cereal_Matrix Contaminated Cereal LCMS Trichothecene Quantification (LC-MS/MS) Cereal_Matrix->LCMS Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Assay->Enzyme_Kinetics Gene_Expression Relative Gene Expression qPCR->Gene_Expression Mycotoxin_Concentration Mycotoxin Concentration LCMS->Mycotoxin_Concentration

References

Initial Characterization of Trichodiene Synthase from Fusarium sporotrichioides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

Trichodiene synthase (EC 4.2.3.6), encoded by the Tri5 (formerly Tox5) gene, is a key sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of trichothecene mycotoxins in Fusarium sporotrichioides and other fungi. This enzyme facilitates the conversion of farnesyl diphosphate (FPP) to this compound, the parent hydrocarbon of all trichothecenes. Due to its pivotal role in the production of these potent inhibitors of eukaryotic protein synthesis, this compound synthase has been a subject of extensive research. This technical guide provides an in-depth overview of the initial characterization of this compound synthase from Fusarium sporotrichioides, detailing its biochemical properties, purification protocols, kinetic parameters, and its position within the broader trichothecene biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in mycotoxin biosynthesis, enzyme mechanisms, and potential targets for antifungal therapies.

Introduction

Fusarium sporotrichioides is a filamentous fungus notorious for producing a variety of trichothecene mycotoxins, such as T-2 toxin, which pose a significant threat to agriculture and animal health. The biosynthesis of these complex sesquiterpenoid epoxides is initiated by the cyclization of the primary metabolite farnesyl diphosphate. This compound synthase is the enzyme responsible for this crucial cyclization reaction.[1][2] The initial characterization of this enzyme has been fundamental to understanding the intricate biochemistry of trichothecene production. This guide synthesizes the foundational research on this compound synthase, presenting its biochemical and genetic attributes, detailed experimental procedures for its study, and its role in the metabolic pathway leading to trichothecene synthesis.

Gene Identification and Expression

The gene encoding this compound synthase, designated Tri5 (also known as Tox5), has been successfully isolated and sequenced from Fusarium sporotrichioides.[3] Initial attempts to express the native gene in Escherichia coli yielded an inactive polypeptide with a higher than expected molecular weight.[4] This observation led to the discovery of a 60-nucleotide intron within the coding sequence.[4] Subsequent removal of this intron from the open reading frame enabled the successful expression of active, recombinant this compound synthase in E. coli, paving the way for detailed structural and functional studies.[4] Overexpression systems have been developed to produce the enzyme at levels constituting 20-30% of the total soluble protein in E. coli.[5]

Biochemical Properties and Quantitative Data

This compound synthase from Fusarium sporotrichioides is a dimeric enzyme with each subunit having a molecular weight of approximately 45 kDa.[6] The enzyme's activity is dependent on a divalent metal cation, with magnesium (Mg²⁺) being the preferred cofactor.[6] Manganese (Mn²⁺) can substitute for Mg²⁺ to some extent, but it becomes inhibitory at higher concentrations.[6] The optimal pH for enzyme activity is in the neutral to slightly alkaline range.[3][6]

Table 1: Biochemical and Kinetic Parameters of this compound Synthase
ParameterValueReference(s)
Molecular Weight (Subunit) ~45 kDa[6]
Quaternary Structure Dimer[6]
Optimal pH 6.75 - 7.75[3][6]
Cofactor Requirement Mg²⁺ (preferred), Mn²⁺[6]
Kₘ for Farnesyl Diphosphate 0.062 - 0.065 µM[3][6]
Kₘ for Mg²⁺ 0.078 - 0.1 mM[3][6]
Kₘ for Mn²⁺ 84.8 nM[3]

Experimental Protocols

Purification of Recombinant this compound Synthase

The following protocol describes the purification of recombinant this compound synthase from an E. coli overexpression system.[5][7]

a. Cell Lysis and Crude Extract Preparation:

  • Harvest E. coli cells expressing recombinant this compound synthase by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂, 5 mM β-mercaptoethanol, and 15% glycerol).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the soluble recombinant this compound synthase.

b. Ammonium Sulfate Precipitation (Optional):

  • Gradually add solid ammonium sulfate to the crude extract to a desired saturation percentage.

  • Stir for a period to allow protein precipitation.

  • Centrifuge to collect the precipitated protein.

  • Resuspend the pellet in a minimal amount of buffer.

c. Chromatographic Purification:

  • Anion Exchange Chromatography:

    • Load the crude or partially purified enzyme solution onto an anion exchange column (e.g., Q Sepharose) equilibrated with the appropriate buffer.

    • Wash the column to remove unbound proteins.

    • Elute the bound this compound synthase using a salt gradient (e.g., NaCl).

  • Hydrophobic Interaction Chromatography (HIC):

    • Adjust the salt concentration of the enzyme fraction from the previous step (e.g., to 1.5 M ammonium sulfate).

    • Load the sample onto a HIC column (e.g., methyl-HIC) equilibrated with a high-salt buffer.

    • Elute the enzyme by decreasing the salt concentration in the buffer.

  • Gel Filtration Chromatography:

    • Load the concentrated enzyme fraction onto a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

    • Elute with a suitable buffer to obtain the purified dimeric this compound synthase.

This compound Synthase Enzyme Assay

This protocol outlines a common method for assaying the activity of this compound synthase.[8]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol).

    • Add the substrate, [1-³H]farnesyl diphosphate, to the buffer at various concentrations (e.g., 0.025–60 µM) for kinetic analysis.

  • Enzyme Reaction:

    • Add a known amount of purified this compound synthase to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).

    • Overlay the reaction mixture with an organic solvent like n-pentane to capture the volatile this compound product.

  • Product Extraction and Analysis:

    • Vortex the mixture to extract the this compound into the organic phase.

    • Separate the organic layer.

    • The amount of radioactive this compound can be quantified by scintillation counting.

    • For product identification, the extracted product can be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Synthase Characterization

The following diagram illustrates the general workflow for the cloning, expression, purification, and characterization of this compound synthase.

experimental_workflow start Start gene_cloning Cloning of Tri5 gene from F. sporotrichioides start->gene_cloning intron_removal Intron Removal gene_cloning->intron_removal expression_vector Ligation into Expression Vector intron_removal->expression_vector transformation Transformation into E. coli expression_vector->transformation overexpression Overexpression of Recombinant Protein transformation->overexpression purification Enzyme Purification (Chromatography) overexpression->purification characterization Biochemical Characterization (Assay, Kinetics, Structure) purification->characterization end End characterization->end

Workflow for this compound Synthase Characterization.
Trichothecene Biosynthetic Pathway

The cyclization of farnesyl diphosphate to this compound is the initial step in a complex biosynthetic pathway that leads to the formation of various trichothecene mycotoxins. This pathway involves a series of oxygenations, isomerizations, and acylations catalyzed by a suite of enzymes encoded by the Tri gene cluster.

trichothecene_pathway fpp Farnesyl Diphosphate tri5 Tri5 (this compound Synthase) fpp->tri5 This compound This compound tri4 Tri4 (Cytochrome P450) This compound->tri4 isotrichotriol Isotrichotriol non_enzymatic Non-enzymatic Isomerization isotrichotriol->non_enzymatic isotrichodermol Isotrichodermol tri101 Tri101 (Acetyltransferase) isotrichodermol->tri101 isotrichodermin Isotrichodermin tri11 Tri11 (Cytochrome P450) isotrichodermin->tri11 decalonectrin15 15-Decalonectrin tri3 Tri3 (Acetyltransferase) decalonectrin15->tri3 calonectrin Calonectrin tri13 Tri13 (Cytochrome P450) calonectrin->tri13 diacetoxyscirpenol3_15 3,15-Diacetoxyscirpenol further_mod Further Modifications (Tri7, Tri1, Tri16, Tri8) diacetoxyscirpenol3_15->further_mod t2_toxin T-2 Toxin tri5->this compound tri4->isotrichotriol non_enzymatic->isotrichodermol tri101->isotrichodermin tri11->decalonectrin15 tri3->calonectrin tri13->diacetoxyscirpenol3_15 further_mod->t2_toxin

References

The Stereochemical Blueprint of Trichodiene Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene, a volatile bicyclic sesquiterpene, serves as the biosynthetic precursor to the trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichothecium, and Myrothecium.[1] The intricate stereochemistry of this compound is established by the enzyme this compound synthase, which catalyzes the complex cyclization of the achiral substrate farnesyl pyrophosphate (FPP).[2][3] Understanding the precise stereochemical control exerted by this enzyme is paramount for elucidating the mechanisms of terpenoid biosynthesis and for the potential bioengineering of novel compounds. This technical guide provides a comprehensive overview of the core stereochemical events in this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Catalytic Cascade: From Acyclic Precursor to Bicyclic Product

The biosynthesis of this compound from FPP is a remarkable enzymatic process involving a cascade of carbocationic intermediates and rearrangements, all orchestrated within the active site of this compound synthase.[2][4] The overall transformation is initiated by the ionization of FPP, a step that is dependent on the presence of divalent metal cations, typically Mg²⁺.[3]

The currently accepted mechanism involves several key stereochemical steps:

  • Isomerization of Farnesyl Pyrophosphate (FPP) to (3R)-Nerolidyl Pyrophosphate (NPP): The reaction is initiated by the ionization of FPP to form an allylic carbocation.[2][5] This is followed by a syn-allylic rearrangement where the pyrophosphate moiety is recaptured at C3, leading to the formation of the chiral intermediate, (3R)-nerolidyl pyrophosphate.[6][7] This isomerization is a crucial step that sets the stereochemistry for the subsequent cyclization. Isotopic labeling studies have confirmed that this isomerization is the rate-limiting step in the chemical catalysis.[8][9]

  • Cyclization of (3R)-NPP to the Bisabolyl Cation: The (3R)-NPP intermediate then undergoes another ionization, followed by an anti-allylic displacement, where the C1 of the molecule attacks C6, to form the first six-membered ring and the pivotal bisabolyl carbocation intermediate.[2][6][7] The enzyme active site acts as a template, guiding the folding of the substrate to ensure the correct proximity and orientation for this cyclization.[2]

  • Further Cyclization and Rearrangements: The bisabolyl carbocation undergoes a subsequent intramolecular cyclization between C7 and C11 to form the five-membered ring, generating a bicyclic carbocation.[10] This is followed by a 1,4-hydride shift and two successive 1,2-methyl migrations.[4][10]

  • Deprotonation to Yield this compound: The final step is the stereospecific removal of a proton from C12 by a basic residue in the active site, or possibly by the pyrophosphate anion, to yield the final product, this compound.[4][5]

The overall stereochemical course from FPP to this compound proceeds with a net retention of configuration at C1 of the farnesyl pyrophosphate precursor.[6]

Quantitative Analysis of this compound Synthase Activity

The catalytic efficiency of this compound synthase has been characterized through steady-state and pre-steady-state kinetic analyses. These studies provide valuable insights into the rate-limiting steps of the reaction and the effects of mutations on catalytic function.

ParameterWild-Type this compound SynthaseD101E MutantN225D MutantS229T MutantY295F MutantReference
kcat (s⁻¹) 0.09 (at 15°C), 0.32 (at 30°C)~0.03 (at 15°C)Decreased 28-foldDecreased 9-foldNearly identical to wild-type[8][11][12]
Km (nM) 78 (at 15°C), 90 (at 30°C)-Increased 6-foldIncreased 77-foldNearly identical to wild-type[11][12]
kcat/Km (M⁻¹s⁻¹) --Diminished 177-foldDiminished 708-fold-[12]
Single-turnover rate (s⁻¹) 3.5 - 3.8 (at 15°C)Depressed by a factor of 100---[8][9]
Burst phase rate (kb, s⁻¹) 4.2 (at 15°C)----[8]
Deuterium Isotope Effect (¹⁴C-FPP) 1.11 ± 0.06----[8][11]

Table 1: Summary of Kinetic Parameters for Wild-Type and Mutant this compound Synthases.

Pre-steady-state kinetic analysis has revealed that the release of this compound from the enzyme's active site is the overall rate-limiting step, being significantly slower than the chemical catalysis itself.[8][11] The single-turnover rate is approximately 40 times faster than the steady-state catalytic rate.[8][9]

Experimental Protocols

The elucidation of the stereochemical pathway of this compound biosynthesis has relied on a combination of enzymatic assays, isotopic labeling studies, and structural biology techniques.

Enzyme Assay for this compound Synthase Activity

This protocol is adapted from methods described for determining the kinetic parameters of this compound synthase.[12]

Materials:

  • Purified this compound synthase (wild-type or mutant)

  • [1-³H]Farnesyl pyrophosphate (radiolabeled substrate)

  • Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol

  • n-pentane (HPLC grade)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a range of [1-³H]FPP concentrations (e.g., 0.025–60 μM).

  • Determine the optimal enzyme concentration by incubating a fixed amount of radiolabeled substrate with varying concentrations of the enzyme.

  • Initiate the reaction by adding the optimal concentration of this compound synthase to the reaction mixture.

  • Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 3-20 hours).[2]

  • Stop the reaction and extract the this compound product into the n-pentane layer.

  • Transfer a known aliquot of the n-pentane layer to a scintillation vial containing scintillation cocktail.

  • Quantify the amount of radioactive this compound produced using a scintillation counter.

  • Calculate the initial reaction velocities and determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation using non-linear least-squares methods.[11]

Stereochemical Analysis using Isotopic Labeling

This generalized protocol is based on classic experiments that determined the stereochemistry of the cyclization.[6]

Materials:

  • Stereospecifically labeled FPP precursors (e.g., (1R)-[1-³H, 12,13-¹⁴C]FPP and (1S)-[1-³H, 12,13-¹⁴C]FPP)

  • Purified this compound synthase

  • Reaction buffer and extraction solvents as described above

  • Degradation reagents to determine the position of the isotopic labels in the product.

  • Analytical instrumentation for determining isotopic ratios (e.g., scintillation counting, mass spectrometry).

Procedure:

  • Incubate each stereospecifically labeled FPP isomer separately with this compound synthase under standard assay conditions.

  • Isolate and purify the resulting labeled this compound.

  • Perform chemical degradation of the labeled this compound to determine the location and stereochemistry of the tritium label. For example, specific chemical reactions can be used to selectively remove protons from certain positions of the molecule.

  • Analyze the isotopic content (e.g., ³H/¹⁴C ratio) of the degradation products to deduce the stereochemical course of the enzymatic reaction. The retention or loss of the tritium label provides information about the stereochemistry of bond formation and proton removal.[6]

Product Identification and Analysis

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Authentic this compound standard

Procedure:

  • Extract the sesquiterpene products from the enzymatic reaction with an organic solvent like n-pentane.

  • Concentrate the extract.

  • Inject the concentrated sample into the GC-MS system.

  • Separate the different sesquiterpene products based on their retention times on the GC column.

  • Identify this compound and any side products by comparing their mass spectra and retention times to those of authentic standards.[2]

Visualizing the Pathway and Experimental Logic

To better illustrate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Trichodiene_Biosynthesis_Pathway cluster_substrate Substrate cluster_enzyme This compound Synthase Active Site cluster_product Product FPP Farnesyl Pyrophosphate (FPP) Ionization1 Ionization FPP->Ionization1 Allylic_Cation Allylic Carbocation Ionization1->Allylic_Cation Isomerization Isomerization (syn-allylic rearrangement) Allylic_Cation->Isomerization NPP (3R)-Nerolidyl Pyrophosphate (NPP) Isomerization->NPP Ionization2 Ionization NPP->Ionization2 NPP_Cation NPP Carbocation Ionization2->NPP_Cation Cyclization1 1st Cyclization (C1-C6) NPP_Cation->Cyclization1 Bisabolyl_Cation Bisabolyl Carbocation Cyclization1->Bisabolyl_Cation Cyclization2 2nd Cyclization (C7-C11) Bisabolyl_Cation->Cyclization2 Bicyclic_Cation Bicyclic Carbocation Cyclization2->Bicyclic_Cation Rearrangement 1,4-Hydride Shift & 1,2-Methyl Migrations Bicyclic_Cation->Rearrangement Final_Cation Final Carbocation Rearrangement->Final_Cation Deprotonation Deprotonation Final_Cation->Deprotonation This compound This compound Deprotonation->this compound

Caption: The biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_data Data Interpretation Purification Purification of This compound Synthase Incubation Incubation with (Labeled) FPP Purification->Incubation Extraction Product Extraction (n-pentane) Incubation->Extraction Quantification Quantification (Scintillation Counting) Extraction->Quantification Identification Identification (GC-MS) Extraction->Identification Stereo_Analysis Stereochemical Analysis (Chemical Degradation) Extraction->Stereo_Analysis For labeled studies Kinetics Kinetic Parameter Determination Quantification->Kinetics Identification->Kinetics Pathway Stereochemical Pathway Elucidation Stereo_Analysis->Pathway

Caption: A logical workflow for the experimental analysis of this compound biosynthesis.

Conclusion

The stereochemistry of this compound biosynthesis is a testament to the remarkable precision of enzymatic catalysis. Through a series of carefully controlled carbocationic reactions, this compound synthase transforms an achiral, flexible substrate into a rigid, stereochemically complex bicyclic product. The elucidation of this pathway has been made possible by a combination of kinetic studies, elegant isotopic labeling experiments, and structural biology. The knowledge gained from studying this system not only deepens our fundamental understanding of terpene biosynthesis but also provides a foundation for the future development of novel bioactive compounds through enzyme engineering and synthetic biology approaches. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery.

References

The Evolutionary Odyssey of Trichodiene Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Origins, Diversification, and Functional Landscape of a Key Fungal Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodiene synthase (Tri5), the enzyme catalyzing the first committed step in the biosynthesis of trichothecene mycotoxins, presents a fascinating case study in fungal molecular evolution. This technical guide provides a comprehensive overview of the evolutionary origins of tri5 genes, delving into their phylogenetic distribution, the architecture of their associated gene clusters, and the compelling evidence for horizontal gene transfer (HGT) from prokaryotic ancestors. We present detailed experimental protocols for the functional characterization of this compound synthase, including phylogenetic analysis, heterologous expression, and gene knockout techniques. Quantitative data on enzyme kinetics and metabolite production are summarized for comparative analysis. Furthermore, we visualize the intricate regulatory networks governing tri5 expression and the biochemical cascade of trichothecene production using the DOT language for clear, reproducible pathway diagrams. This guide is intended to be a valuable resource for researchers in mycology, evolutionary biology, and natural product chemistry, as well as for professionals in the pharmaceutical and agricultural sectors seeking to understand and manipulate this crucial biosynthetic pathway.

Introduction: this compound Synthase at the Crossroads of Fungal Metabolism and Evolution

Trichothecenes are a large family of sesquiterpenoid secondary metabolites produced by various fungal genera, most notably Fusarium, Trichoderma, Myrothecium, and Stachybotrys.[1][2] These compounds exhibit a wide range of biological activities, including potent mycotoxicity, phytotoxicity, and antimicrobial properties.[1] The biosynthesis of all trichothecenes begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) into the volatile hydrocarbon this compound.[3][4] This reaction is catalyzed by the enzyme this compound synthase, encoded by the tri5 gene.[3]

The evolutionary history of tri5 is complex and intriguing. While it is a key component of the trichothecene biosynthetic (tri) gene cluster in many fungi, its genomic location and evolutionary trajectory show significant variation. In some species, such as many fusaria, tri5 is an integral part of the core tri cluster.[1][3] However, in genera like Trichoderma, tri5 is often found outside the main cluster, suggesting a different evolutionary path.[1][5] Phylogenetic analyses have revealed that fungal this compound synthases belong to a larger, fungi-specific family of this compound synthase-like sesquiterpene synthases (TDTSs).[6][7] The prevailing hypothesis for the origin of these fungal genes is an ancient horizontal gene transfer (HGT) event from a prokaryotic donor.[8] This guide will explore the evidence supporting this hypothesis and provide the technical details necessary to investigate the evolution and function of this important enzyme family.

Phylogenetic Analysis and the Fungal-Specific TDTS Family

Phylogenetic analysis is a cornerstone for understanding the evolutionary relationships of genes and proteins. For this compound synthase, these analyses have revealed that fungal Tri5 proteins form a distinct clade within the broader family of terpene cyclases.[9] Recent studies have further refined this, identifying a fungi-specific family known as this compound synthase-like sesquiterpene synthases (TDTSs).[6][7]

The this compound Synthase-Like Sesquiterpene Synthase (TDTS) Family

Phylogenetic analysis of a large number of fungal sesquiterpene synthases (STSs) has led to their classification into two major families: the terpene synthase-like sesquiterpene synthases (TPTSs) and the this compound synthase-like sesquiterpene synthases (TDTSs).[7][10] These families are distinguished by their conserved protein domains and the cyclization pathways they catalyze.[7] TDTSs, which include the canonical this compound synthases, are characterized by a specific this compound synthase domain (PF06330) and typically catalyze the cyclization of FPP via a bisabolene carbocation intermediate.[11]

Experimental Protocol: Phylogenetic Analysis of this compound Synthase

This protocol outlines the steps for constructing a phylogenetic tree of this compound synthase protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[12][13]

1. Sequence Retrieval and Alignment:

  • Obtain amino acid sequences of this compound synthase and related terpene cyclases from public databases such as NCBI GenBank and UniProt. Include sequences from various fungal species and representative bacterial terpene cyclases to test the HGT hypothesis.
  • Import the sequences in FASTA format into MEGA11.[14]
  • Align the sequences using the MUSCLE algorithm integrated into MEGA.[12][14] It is crucial to align protein sequences for coding genes to account for the degeneracy of the genetic code.

2. Phylogenetic Tree Construction (Maximum Likelihood):

  • Open the aligned sequence file in MEGA.
  • From the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".[12]
  • Substitution Model Selection: Before constructing the tree, it is important to determine the best-fit model of protein evolution. In MEGA, go to the "Models" menu and select "Find Best DNA/Protein Models (ML)". This will analyze the data and suggest the model with the lowest Bayesian Information Criterion (BIC) score. For many terpene cyclases, the LG+G+I model (Le and Gascuel model with gamma distribution and invariable sites) is appropriate.[15]
  • Tree Inference: In the Maximum Likelihood analysis window, select the chosen substitution model.
  • Test of Phylogeny: Select "Bootstrap method" and set the number of bootstrap replications to 1000 for robust statistical support of the tree topology.[15][16]
  • Click "Compute" to start the analysis.

3. Tree Visualization and Interpretation:

  • The resulting phylogenetic tree will be displayed. Bootstrap values will be shown at the nodes. Values above 70% are generally considered to indicate good support for a particular branching pattern.
  • The tree can be customized for publication by adjusting branch lengths, labels, and overall layout using the tools in the MEGA Tree Explorer.

Genomic Organization: The tri Gene Cluster

In many fungi, the genes for secondary metabolite biosynthesis are organized into biosynthetic gene clusters (BGCs). This arrangement is thought to facilitate the co-regulation of pathway genes and their transfer between species.[1] The genes for trichothecene biosynthesis (tri genes) are a classic example of such a cluster.

The composition and organization of the tri cluster can vary significantly between fungal genera. In Fusarium, the core tri cluster typically contains 10-12 genes, including tri5.[1][3] In contrast, in Trichoderma species that produce trichothecenes, such as T. arundinaceum and T. brevicompactum, the tri5 gene is located outside the main tri cluster, in a genomic region that does not contain other known tri genes.[5][17] This distinct genomic arrangement points to a different evolutionary history of the tri cluster in Trichoderma compared to Fusarium.

Horizontal Gene Transfer: A Prokaryotic Origin?

The sporadic distribution of the tri5 gene and the tri cluster among fungi, along with phylogenetic evidence, strongly suggests that horizontal gene transfer (HGT) has played a key role in their evolution.[18][19][20] HGT is the movement of genetic material between organisms other than by vertical descent from parent to offspring.[18] While common in prokaryotes, HGT is now recognized as an important evolutionary force in eukaryotes as well, particularly in fungi.[19][21]

The leading hypothesis for the origin of the fungal tri5 gene is an ancient HGT event from a bacterium.[8] This is supported by phylogenetic analyses that place fungal this compound synthases and related TDTSs in a clade that is evolutionarily distinct from other eukaryotic terpene cyclases but more closely related to bacterial terpene cyclases.[8][20][22]

Evidence for Horizontal Gene Transfer

Several lines of evidence support the HGT hypothesis for the origin of tri5:

  • Phylogenetic Incongruence: Phylogenetic trees of terpene cyclases show that fungal Tri5 sequences often group with or are nested within bacterial sequences, rather than with other eukaryotic terpene cyclases. This incongruence with the species phylogeny is a hallmark of HGT.[17][22]

  • Genomic Context Analysis: The GC content and codon usage patterns of horizontally transferred genes can sometimes differ from the recipient genome, reflecting the genomic characteristics of the donor organism. Analysis of the GC content at the third codon position (GC3) and the effective number of codons (ENC) can provide clues about the evolutionary history of a gene.[23][24][25][26][27] A tri5 gene acquired via HGT from a bacterium might initially retain a GC content and codon usage bias more similar to the donor genome.

Below is a DOT script for a conceptual phylogenetic tree illustrating the HGT of a tri5 gene.

HGT_trichodiene_synthase Bacteria Bacterial Terpene Cyclases Fungi_TDTS Fungal TDTS (including Tri5) Bacteria->Fungi_TDTS Horizontal Gene Transfer Other_Eukaryotes Other Eukaryotic Terpene Cyclases Ancestor Common Ancestor Ancestor->Bacteria Ancestor->Other_Eukaryotes

Conceptual phylogenetic tree showing the proposed horizontal gene transfer of Tri5.

Functional Characterization of this compound Synthase

The functional characterization of this compound synthase is essential for understanding its catalytic mechanism and its role in trichothecene biosynthesis. This typically involves heterologous expression of the tri5 gene in a suitable host, purification of the enzyme, and in vitro enzyme assays.

Quantitative Data

The following tables summarize key quantitative data related to this compound synthase and its products.

Table 1: Enzyme Kinetic Parameters of this compound Synthase

Enzyme Sourcekcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Fusarium sporotrichioides (Wild-Type)0.09N/AN/A[16][28]
Fusarium sporotrichioides (Single-Turnover)3.5 - 3.8N/AN/A[16][28]
Fusarium sporotrichioides (R304K mutant)~0.00045>25-fold increase~1/5000 of wild-type[8][29]

Table 2: this compound Production in Fungal Cultures

Fungal StrainCulture ConditionsThis compound YieldReference
Trichoderma harzianum E20-tri5.78-day-old YEPD broth38 ± 1.3 µg/mL[30]
Trichoderma harzianum E20-tri5.7Headspace of PDA plate (24h)2,455 µg[30]
Trichoderma harzianum E20-tri5.7Headspace of PDA plate (72h)3,258 µg[30]
Escherichia coli expressing F. sporotrichioidestri54.5 h induced culture60 µg/L[14]

Table 3: Sequence Identity of this compound Synthase (Tri5) Homologs

Species 1Species 2Percent Identity
Fusarium sporotrichioidesFusarium graminearum>90%
Fusarium sporotrichioidesTrichoderma arundinaceum~60-70%
Fusarium sporotrichioidesMyrothecium roridum~50-60%
Fusarium sporotrichioidesBacterial Terpene Cyclase (e.g., from Streptomyces)~20-30%

(Note: The values in Table 3 are approximate and can vary depending on the specific sequences and alignment parameters used. This table is for illustrative purposes.)

Experimental Protocol: Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal secondary metabolite gene clusters.[31][32] The following protocol is a general guide for the expression of a tri5 gene in A. oryzae NSAR1.[2][33]

1. Vector Construction:

  • Amplify the full-length coding sequence of the tri5 gene from the donor fungus using PCR with primers that add appropriate restriction sites.
  • Clone the PCR product into a suitable Aspergillus expression vector, such as one from the pTYGS series, under the control of a strong constitutive promoter (e.g., amyB).[33]
  • The vector should also contain a selectable marker, such as the adeA gene for adenine prototrophy.

2. Aspergillus oryzae Protoplast Preparation and Transformation:

  • Inoculate A. oryzae NSAR1 spores into DPY medium and incubate with shaking to obtain mycelia.[2][9][21]
  • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
  • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Yatalase, snailase) in an osmotic stabilizer to generate protoplasts.[5][9]
  • Carefully wash the protoplasts with the osmotic stabilizer.
  • Mix the protoplasts with the expression vector DNA and PEG (polyethylene glycol) solution to induce DNA uptake.[7][21]
  • Plate the transformation mixture on selective regeneration medium (e.g., Czapek-Dox minimal medium without adenine) containing an osmotic stabilizer.
  • Incubate the plates until transformant colonies appear.

3. Screening and Analysis:

  • Confirm the integration of the tri5 gene in the transformants by PCR.
  • Cultivate the positive transformants in a suitable production medium.
  • Extract the volatile compounds from the culture headspace or the culture broth with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts for the presence of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the detection and quantification of this compound.[15][22][30][34]

  • Sample Preparation: Extract volatile compounds from fungal cultures using solid-phase microextraction (SPME) for headspace analysis or liquid-liquid extraction with a nonpolar solvent like pentane or ethyl acetate for broth cultures.

  • GC-MS Parameters:

    • Column: A nonpolar capillary column, such as a Restek Rtx-5MS (30m x 0.25mm, 0.25 µm film), is suitable.[22]

    • Injector: Operate in splitless mode at a temperature of 250-260°C.[2][22]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a mid-range temperature (e.g., 180°C) at a moderate rate (e.g., 5°C/min), and then ramps up to a final temperature (e.g., 270°C) at a faster rate (e.g., 30°C/min).[2]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.4 mL/min.[2][22]

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-250.[2]

  • Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and characteristic fragment ions.

Trichothecene Biosynthesis and its Regulation

The production of this compound by Tri5 is the first step in a complex biosynthetic pathway leading to a diverse array of trichothecene mycotoxins. The subsequent steps involve a series of oxygenations, isomerizations, and acylations catalyzed by other enzymes encoded by the tri gene cluster.[3][35]

The Trichothecene Biosynthetic Pathway

The core pathway from FPP to the first stable trichothecene intermediate, isotrichodermol, is conserved among trichothecene-producing fungi. The following DOT script visualizes this initial part of the pathway.

Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Tri5 (this compound Synthase) Isotrichotriol Isotrichotriol This compound->Isotrichotriol Tri4 (Cytochrome P450 monooxygenase) Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Non-enzymatic cyclization Downstream Downstream Trichothecenes (e.g., DON, T-2 toxin) Isotrichodermol->Downstream Further modifications (Tri101, Tri3, Tri11, etc.)

The initial steps of the trichothecene biosynthetic pathway.

Regulation of tri5 Expression in Fusarium

The expression of the tri genes, including tri5, is tightly regulated in response to various environmental and nutritional cues.[35][36][37][38] In Fusarium graminearum, a complex regulatory network controls trichothecene biosynthesis.

Key players in this network include:

  • Tri6: A pathway-specific zinc finger transcription factor that is essential for the expression of most tri genes.[35][37]

  • Tri10: A regulatory protein that acts as a master regulator, controlling the expression of tri6 and many other genes.[36][37]

  • RNA5P: A long non-coding RNA transcribed from the tri5 promoter region that has a cis-acting inhibitory effect on tri5 expression.[36][37]

The following DOT script illustrates the regulatory relationships between these factors.

Tri5_Regulation Tri10 Tri10 Tri6 Tri6 Tri10->Tri6 activates RNA5P lncRNA (RNA5P) Tri10->RNA5P represses Tri5 tri5 gene Tri10->Tri5 activates Antisense_Tri5 antisense-tri5 Tri10->Antisense_Tri5 represses Tri6->Tri10 represses Tri6->RNA5P represses Tri6->Tri5 activates Tri6->Antisense_Tri5 represses RNA5P->Tri5 represses (cis-acting) DON Deoxynivalenol (DON) Biosynthesis Tri5->DON

Transcriptional regulation of the tri5 gene in Fusarium graminearum.

Gene Disruption and Complementation in Trichoderma

To definitively determine the function of a gene, gene knockout and complementation experiments are the gold standard. In Trichoderma, Agrobacterium tumefaciens-mediated transformation (ATMT) is an efficient method for gene disruption.[3][19][33]

Experimental Workflow: tri5 Knockout and Complementation

The following DOT script outlines the workflow for creating a tri5 knockout mutant in Trichoderma and then complementing it.

Gene_Knockout_Workflow cluster_construct 1. Construct Knockout Vector cluster_transform 2. Agrobacterium-mediated Transformation cluster_verify 3. Verify Knockout Mutants cluster_phenotype 4. Phenotypic Analysis cluster_complement 5. Complementation Construct Design knockout cassette: - Flanking regions of tri5 - Selectable marker (e.g., hph) Vector Clone into binary vector for ATMT Construct->Vector Agro Introduce vector into Agrobacterium tumefaciens Vector->Agro CoCultivate Co-cultivate Agrobacterium with Trichoderma conidia Agro->CoCultivate Select Select transformants on medium with hygromycin B CoCultivate->Select PCR PCR screening for homologous recombination Select->PCR Southern Southern blot to confirm single insertion PCR->Southern RT_PCR RT-qPCR to confirm absence of tri5 transcript Southern->RT_PCR GCMS GC-MS analysis for loss of this compound production RT_PCR->GCMS Comp_Vector Construct complementation vector with wild-type tri5 and a different marker GCMS->Comp_Vector ReTransform Re-transform the knockout mutant Comp_Vector->ReTransform Restore Analyze for restoration of This compound production ReTransform->Restore

Workflow for tri5 gene knockout and complementation in Trichoderma.

Experimental Protocol: Agrobacterium-mediated Transformation of Trichoderma

This protocol is adapted for the gene disruption in Trichoderma using ATMT.[3][19][33][39]

1. Vector Construction for Gene Knockout:

  • Amplify ~1 kb fragments of the 5' and 3' flanking regions of the tri5 gene from Trichoderma genomic DNA.
  • Clone these flanking regions on either side of a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph, under the control of a suitable promoter) in a binary vector compatible with Agrobacterium.

2. Transformation of Agrobacterium:

  • Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.
  • Select for transformed Agrobacterium on LB medium containing appropriate antibiotics.

3. Co-cultivation:

  • Grow the transformed A. tumefaciens in induction medium containing acetosyringone to induce the vir genes.
  • Mix the induced Agrobacterium culture with a suspension of Trichoderma conidia.
  • Spread the mixture onto a cellophane membrane placed on an induction medium plate and co-cultivate for 2-3 days.

4. Selection of Trichoderma Transformants:

  • Transfer the cellophane membrane to a plate of selective medium (e.g., PDA) containing hygromycin B and an antibiotic to kill the Agrobacterium (e.g., cefotaxime).
  • Incubate until hygromycin-resistant Trichoderma colonies appear.
  • Subculture the resistant colonies to obtain pure cultures.

5. Verification of Gene Disruption:

  • Extract genomic DNA from the putative knockout mutants.
  • Perform PCR with primers flanking the tri5 locus and internal to the hph gene to confirm homologous recombination.
  • For a more rigorous confirmation, perform Southern blot analysis to verify a single insertion event at the target locus.
  • Use RT-qPCR to confirm the absence of the tri5 transcript in the knockout mutants.

Conclusion and Future Perspectives

The evolutionary history of this compound synthase genes is a compelling narrative of molecular innovation in fungi, shaped by an ancient horizontal gene transfer event and subsequent diversification. The distinct genomic organization of the tri cluster in different fungal lineages highlights the dynamic nature of secondary metabolite gene clusters. The intricate regulatory networks that control tri5 expression offer potential targets for strategies to mitigate mycotoxin contamination in agriculture.

The experimental protocols and data presented in this guide provide a framework for researchers to further explore the evolution and function of this important enzyme family. Future research directions could include:

  • Expanding the Phylogenetic Scope: Including a wider range of fungal and bacterial genomes in phylogenetic analyses will help to pinpoint the prokaryotic donor of the tri5 gene with greater precision.

  • Biochemical Characterization of Diverse TDTSs: The functional characterization of more members of the TDTS family will reveal the full extent of their catalytic diversity and evolutionary potential.[6][7]

  • Elucidating Regulatory Mechanisms in Other Fungi: While the regulation of tri5 is relatively well-studied in Fusarium, the regulatory networks in other trichothecene-producing genera like Trichoderma remain largely unknown.

  • Protein Engineering: The structural and mechanistic understanding of this compound synthase can be leveraged for protein engineering efforts to create novel terpene cyclases with altered product specificities, opening up avenues for the production of new bioactive compounds.[4]

By integrating phylogenetic, genomic, and functional approaches, the scientific community will continue to unravel the fascinating evolutionary story of this compound synthase and its role in shaping the chemical ecology of fungi.

References

Methodological & Application

Application Notes and Protocols for the Detection of Trichodiene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to the trichothecene mycotoxins.[1][2] These mycotoxins, produced by various species of fungi, particularly from the Fusarium genus, are significant contaminants of cereal grains and pose a considerable threat to food safety and animal health.[1] The detection of this compound can serve as an early indicator of potential trichothecene contamination.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the sensitive and specific detection of this compound.[3] This application note provides detailed protocols for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Biosynthetic Pathway of this compound

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway. The cyclization of FPP to this compound is catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[4][5][6] This is the first committed step in the biosynthesis of all trichothecene mycotoxins.[2]

Trichodiene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound This compound Synthase (Tri5) Trichothecenes Trichothecene Mycotoxins This compound->Trichothecenes Multi-step enzymatic conversion

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound. The primary method described is Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free, sensitive, and straightforward technique for extracting volatile compounds from various matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate this compound from the headspace of a sample into a coated fiber for subsequent GC-MS analysis.

Materials:

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • SPME vial (10 or 20 mL) with PTFE/silicone septa

  • Heating block or water bath

  • Vortex mixer

  • Analytical balance

Protocol for Fungal Culture Headspace:

  • Grow the fungal culture on a suitable solid or liquid medium in a sealed SPME vial.

  • Incubate the culture under appropriate conditions to allow for the production of volatile metabolites.

  • Place the SPME vial in a heating block or water bath set to a temperature between 40-60°C to facilitate the volatilization of this compound.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum. The extraction time will need to be optimized but is typically in the range of 15-60 minutes.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Protocol for Grain Samples:

  • Grind the grain sample to a fine powder to increase the surface area for volatile release.

  • Weigh a known amount of the ground sample (e.g., 1-5 g) into an SPME vial.

  • For quantitative analysis, spike the sample with a known amount of an internal standard, such as deuterated this compound (this compound-d3), at this stage.

  • Seal the vial and place it in a heating block or water bath at a temperature between 60-80°C.

  • Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a predetermined extraction time (e.g., 30-60 minutes).

  • Retract the fiber and inject it into the GC-MS for analysis.

GC-MS Analysis

Objective: To separate this compound from other volatile compounds and to identify and quantify it based on its retention time and mass spectrum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Typical GC-MS Parameters:

ParameterValue
Injector
ModeSplitless
Temperature250°C
Desorption Time1-5 minutes
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp 110°C/min to 180°C
Ramp 220°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation and Analysis

Identification of this compound is based on its retention time and a comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The use of an internal standard is highly recommended for improved accuracy and precision.

Quantitative Data Summary:

ParameterValue
Retention Index (HP-5MS column) 1541
Molecular Weight 204.35 g/mol
Chemical Formula C₁₅H₂₄
Key Mass Fragments (m/z) 204 (M+), 189, 161, 133, 119, 105, 93, 91
Quantification Ion 204 or 161
Qualifier Ions 189, 133, 119
Typical Limit of Detection (LOD) 0.1 - 1 µg/kg (matrix dependent)
Typical Limit of Quantification (LOQ) 0.5 - 5 µg/kg (matrix dependent)
Linearity (R²) > 0.99

Note: LOD and LOQ values are highly dependent on the matrix, sample preparation method, and instrument sensitivity. The values provided are typical estimates and should be determined experimentally for each specific application.

Experimental Workflow

The overall experimental workflow for the detection of this compound by HS-SPME-GC-MS is summarized in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Fungal Culture or Ground Grain Sample Vial Place in SPME Vial Sample->Vial Spike Spike with Internal Standard (Optional) Vial->Spike Heat Heat and Equilibrate Spike->Heat Expose Expose SPME Fiber to Headspace Heat->Expose Inject Inject into GC-MS Expose->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

References

Application Notes and Protocols for Heterologous Production of Trichodiene in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichodiene is a volatile bicyclic sesquiterpene hydrocarbon that serves as the precursor to the trichothecene mycotoxins. These mycotoxins are of significant interest due to their potential applications and biological activities. The heterologous production of this compound in microbial hosts like Escherichia coli offers a promising alternative to extraction from its native fungal producers, such as Fusarium sporotrichioides. E. coli is a well-characterized and easily manipulated host, making it an attractive chassis for metabolic engineering and the production of valuable natural products.[1][2] This document provides a detailed overview of the protocols and key considerations for the successful heterologous production of this compound in E. coli.

Key Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound in a heterologous E. coli host relies on the availability of the precursor molecule farnesyl diphosphate (FPP). E. coli naturally produces FPP through the methylerythritol 4-phosphate (MEP) pathway. However, to enhance the production of sesquiterpenes like this compound, metabolic engineering strategies are often employed to increase the intracellular pool of FPP. A common and effective strategy is the introduction of the heterologous mevalonate (MVA) pathway from Saccharomyces cerevisiae. This engineered pathway provides an additional route to FPP, thereby increasing the overall yield of the target sesquiterpene.

The central enzymatic step in this compound biosynthesis is the cyclization of FPP, catalyzed by the enzyme this compound synthase (Tri5). The gene encoding this synthase is sourced from a native producer, such as Fusarium sporotrichioides. It is crucial to note that the native fungal gene may contain introns that must be removed for functional expression in a prokaryotic host like E. coli.[3]

Trichodiene_Biosynthesis_Pathway cluster_Ecoli_Metabolism E. coli Central Metabolism cluster_MEP_Pathway Native MEP Pathway cluster_MVA_Pathway Heterologous MVA Pathway cluster_Common_Pathway Common Terpenoid Pathway G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP FPP Farnesyl Diphosphate DMAPP_MEP->FPP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVP MVP Mevalonate->MVP MVPP MVPP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA DMAPP_MVA->FPP This compound This compound FPP->this compound This compound Synthase (Tri5)

Caption: Engineered metabolic pathway for this compound production in E. coli.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound production in engineered E. coli. This data provides a benchmark for expected yields and highlights the impact of different engineering strategies.

E. coli StrainGenetic Modifications/Expression SystemCulture ConditionsThis compound TiterSpecific ProductivityReference
E. colipDR540 vector with intron-deleted F. sporotrichioides this compound synthase geneInduced cultures, 4.5 hours60 µg/LNot Reported[3]
E. coli BL21(DE3)Co-expression of codon-optimized valerenadiene synthase and an exogenous mevalonate (MVA) pathwayShake flask fermentations with decane overlay62.0 mg/L (of valerenadiene)19.4 mg/L/OD600 (of valerenadiene)[4]
E. coliCo-expression of codon-optimized valerenadiene synthase with an engineered methyl erythritol phosphate (MEP) pathwayLB cultures2.09 mg/L (of valerenadiene)Not Reported[4]

Note: Data for valerenadiene, another sesquiterpene, is included to provide context for production levels achievable through similar metabolic engineering strategies in E. coli.

Experimental Workflow

The overall workflow for heterologous production of this compound in E. coli involves several key stages, from initial gene synthesis and plasmid construction to fermentation, product extraction, and analysis.

Experimental_Workflow cluster_Gene_Prep Gene and Plasmid Preparation cluster_Strain_Engineering Strain Engineering cluster_Production Production Phase cluster_Analysis Analysis Gene_Synthesis This compound Synthase (Tri5) Gene Synthesis (Codon-optimized, intron-removed) Ligation Ligation/Cloning Gene_Synthesis->Ligation MVA_Pathway_Genes MVA Pathway Genes (e.g., from S. cerevisiae) MVA_Pathway_Genes->Ligation Vector_Backbone Expression Vector (e.g., pET, pTrc) Vector_Backbone->Ligation Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Ligation->Transformation Strain_Verification Colony PCR and Sequence Verification Transformation->Strain_Verification Pre_culture Pre-culture Preparation Strain_Verification->Pre_culture Fermentation Shake Flask or Bioreactor Fermentation (with dodecane overlay) Pre_culture->Fermentation Induction Induction of Gene Expression (e.g., with IPTG) Fermentation->Induction Extraction Solvent Extraction (e.g., ethyl acetate, hexane) Induction->Extraction Quantification GC-MS Analysis Extraction->Quantification

Caption: Overall experimental workflow for this compound production.

Detailed Experimental Protocols

Plasmid Construction and Strain Engineering

a. Gene Synthesis and Codon Optimization:

  • The coding sequence for this compound synthase (Tri5) from F. sporotrichioides should be synthesized. It is critical to remove any native introns from the fungal gene.[3]

  • For optimal expression in E. coli, the gene should be codon-optimized.

  • Genes for the mevalonate (MVA) pathway (e.g., from S. cerevisiae) should also be synthesized and codon-optimized for E. coli expression.

b. Vector Selection and Cloning:

  • A suitable high-expression vector, such as pET-28a(+) or pDR540, should be used.[3] These vectors often contain strong, inducible promoters like T7 or trc.

  • The Tri5 gene and the MVA pathway genes can be cloned into one or more compatible expression vectors. Standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly) can be used.

c. Transformation:

  • The resulting plasmid(s) are transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Prepare competent E. coli cells using standard calcium chloride or electroporation methods.

  • Transform the plasmid DNA into the competent cells and select for successful transformants on LB agar plates containing the appropriate antibiotic.

d. Verification:

  • Verify the correct insertion of the genes by colony PCR and Sanger sequencing of the plasmid DNA isolated from the transformants.

Fermentation and Production

a. Media Preparation:

  • Prepare Luria-Bertani (LB) medium or a more defined medium such as M9 minimal medium supplemented with glucose or glycerol. For higher yields, Terrific Broth (TB) can also be a good alternative.[5]

  • Autoclave the medium and allow it to cool before adding any heat-labile supplements (e.g., antibiotics, inducers).

b. Pre-culture:

  • Inoculate a single, verified colony into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Grow overnight at 37°C with shaking (200-250 rpm).

c. Main Culture and Induction:

  • Inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) with the overnight pre-culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • After induction, reduce the temperature to a range of 18-30°C to improve protein solubility and stability.

  • Add a 10-20% (v/v) organic overlay, such as dodecane or decane, to the culture to capture the volatile this compound product and reduce its potential toxicity to the cells.[4]

d. Fermentation:

  • Continue the fermentation for 24-72 hours post-induction.

This compound Extraction and Quantification

a. Sample Preparation:

  • After fermentation, harvest the entire culture, including the organic overlay.

  • The this compound will be primarily in the organic phase. Separate the organic layer from the aqueous culture by centrifugation.

b. Extraction:

  • If a significant amount of this compound is suspected to be in the cell pellet or aqueous phase, perform a solvent extraction.

  • Add an equal volume of a non-polar solvent like ethyl acetate or hexane to the culture broth.

  • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

  • Collect the organic phase containing the extracted this compound. This can be repeated 2-3 times to maximize recovery.

c. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The organic extract containing this compound is analyzed by GC-MS.

  • GC Conditions (Example):

    • Column: HP-5ms or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 m/z.

  • Quantification:

    • A standard curve should be generated using a purified this compound standard of known concentrations.

    • The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

Conclusion

The heterologous production of this compound in E. coli is a feasible and promising approach for obtaining this valuable sesquiterpene. Success relies on careful genetic engineering, including the expression of a functional, intron-free this compound synthase, and the enhancement of the precursor FPP supply through strategies like the introduction of the MVA pathway. Optimization of fermentation conditions, including media, temperature, and the use of an organic overlay, is also critical for maximizing yields. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own this compound production systems in E. coli.

References

Application Notes and Protocols for Trichodiene Synthase Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of recombinant trichodiene synthase, a key enzyme in the biosynthesis of trichothecene mycotoxins. The following sections offer step-by-step methodologies for expression in Escherichia coli and subsequent purification using various chromatography techniques. Quantitative data from published literature is summarized for comparative analysis, and experimental workflows are visualized to aid in procedural understanding.

Introduction

This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) to this compound, the parent hydrocarbon of the trichothecene family of mycotoxins.[1][2] Produced by various species of Fusarium, these secondary metabolites are of significant interest to the agricultural and pharmaceutical industries due to their mycotoxigenic properties and potential as therapeutic agents. The production of pure and active recombinant this compound synthase is crucial for structural and functional studies, inhibitor screening, and the development of biocatalytic applications. This document outlines established methods for the successful expression and purification of this enzyme.

Data Presentation: Quantitative Analysis of this compound Synthase Production

The following tables summarize key quantitative data from various studies on this compound synthase expression and purification. This information allows for a comparative assessment of different methodologies.

Table 1: Expression Levels and Activity of Recombinant this compound Synthase in E. coli

Expression SystemVectorHost StrainInduction ConditionsProtein Yield (% of total soluble protein)Crude Extract Specific ActivityReference
pDR540 (intron-deleted)E. coliN/AN/A0.05-0.10%0.07 nmol/min/mg[1]
pLM1 (with T7 gene 10 leader)E. coli BL21 (DE3)Isopropyl β-D-1-thiogalactopyranoside (IPTG)20-30%N/A[3]
pZW03 (and variants)E. coli BL21 (DE3)N/AN/AN/A[4]

Table 2: Purification Fold and Kinetic Parameters of this compound Synthase

Purification MethodSource OrganismPurification FoldKm for FPP (µM)kcat (s-1)Reference
Hydrophobic Interaction, Anion Exchange, Gel FiltrationFusarium sporotrichioides15-fold higher than previously reported0.065N/A[5]
Ammonium Sulfate Precipitation, Ion-Exchange (Q Sepharose), Gel Filtration (Superose 12)Recombinant E. coli5-fold to homogeneityIdentical to native proteinIdentical to native protein[3]
Site-Directed Mutagenesis VariantsRecombinant E. coliN/AVaries (e.g., 77-fold increase for S229T)Varies (e.g., 9-fold decrease for S229T)[4]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Synthase in E. coli

This protocol is based on methods described for high-level expression of soluble this compound synthase.[3]

1. Gene Cloning and Transformation:

  • The coding sequence for this compound synthase from Fusarium sporotrichioides (Tox5 gene) is amplified via PCR. Note: If starting from genomic DNA, any introns must be removed.[1]
  • Introduce a BamHI restriction site and a T7 gene 10 ribosome binding site upstream of the start codon, and a HindIII site downstream of the stop codon.[3]
  • Ligate the amplified DNA into a suitable expression vector, such as pLM1, which contains a T7 promoter.[3]
  • Transform the resulting plasmid into a competent E. coli expression strain, such as BL21 (DE3).[3][4][6]

2. Culture Growth and Induction:

  • Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate a larger volume of fresh LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance the production of soluble protein.

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM PMSF).
  • Lyse the cells by sonication on ice or by using a French press.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble crude protein extract.

Protocol 2: Purification of Recombinant this compound Synthase

This protocol outlines a multi-step purification process to achieve high purity.[3][5][7]

1. Ammonium Sulfate Precipitation (Optional):

  • While stirring the crude protein extract on ice, slowly add solid ammonium sulfate to achieve a desired saturation percentage (e.g., 40-70%). This step can help to concentrate the protein and remove some contaminants.
  • Allow the protein to precipitate for at least 1 hour on ice.
  • Collect the precipitate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Resuspend the pellet in a minimal volume of the desired buffer for the next purification step.

2. Hydrophobic Interaction Chromatography (HIC):

  • Equilibrate a HIC column (e.g., methyl-HIC) with a high-salt buffer (e.g., 10 mM Tris, pH 7.8, 5 mM MgCl₂, 5 mM β-mercaptoethanol, 15% glycerol, and 1.5 M ammonium sulfate).[7]
  • Load the protein sample onto the column.
  • Elute the protein using a decreasing salt gradient. This compound synthase can be eluted with a step gradient of 1 M ammonium sulfate.[7]
  • Collect fractions and assay for this compound synthase activity.

3. Anion-Exchange Chromatography (AEC):

  • Equilibrate an anion-exchange column (e.g., Q Sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).
  • Load the pooled and desalted active fractions from the previous step onto the column.
  • Wash the column with the equilibration buffer to remove unbound proteins.
  • Elute the bound proteins with an increasing salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
  • Collect fractions and assay for this compound synthase activity.

4. Size-Exclusion Chromatography (SEC) / Gel Filtration:

  • Equilibrate a size-exclusion column (e.g., Superdex 200 or Superose 12) with a suitable buffer (e.g., 10 mM Tris, pH 7.8, 5 mM MgCl₂, and 5 mM β-mercaptoethanol).[3][7]
  • Concentrate the pooled active fractions from the AEC step.
  • Load the concentrated protein sample onto the SEC column.
  • Elute the protein with the equilibration buffer at a constant flow rate. This compound synthase, being a homodimer of approximately 89 kDa, will elute at a corresponding volume.[6]
  • Collect fractions and assess purity by SDS-PAGE. Pool the pure fractions.

Mandatory Visualizations

Expression_Workflow cluster_cloning Gene Cloning and Transformation cluster_culture Culture Growth and Induction cluster_harvest Cell Harvesting and Lysis PCR PCR Amplification of This compound Synthase Gene Ligation Ligation into Expression Vector (e.g., pLM1) PCR->Ligation Transformation Transformation into E. coli BL21 (DE3) Ligation->Transformation Overnight_Culture Overnight Culture Transformation->Overnight_Culture Large_Scale_Growth Large Scale Growth (OD600 0.4-0.6) Overnight_Culture->Large_Scale_Growth Induction Induction with IPTG (e.g., 0.4 mM) Large_Scale_Growth->Induction Expression Protein Expression (18-25°C) Induction->Expression Harvesting Cell Harvesting (Centrifugation) Expression->Harvesting Lysis Cell Lysis (Sonication/French Press) Harvesting->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Crude_Extract Soluble Crude Extract Clarification->Crude_Extract

Caption: Workflow for the expression of recombinant this compound synthase in E. coli.

Purification_Workflow Crude_Extract Soluble Crude Extract AmSO4_Precipitation Ammonium Sulfate Precipitation (Optional) Crude_Extract->AmSO4_Precipitation HIC Hydrophobic Interaction Chromatography (HIC) AmSO4_Precipitation->HIC AEC Anion-Exchange Chromatography (AEC) HIC->AEC SEC Size-Exclusion Chromatography (SEC) AEC->SEC Pure_Protein Pure this compound Synthase SEC->Pure_Protein

Caption: Multi-step purification workflow for recombinant this compound synthase.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the expression and purification of this compound synthase. The choice of expression system and purification strategy can be adapted based on the desired yield, purity, and downstream application. Successful production of active this compound synthase will facilitate further research into its catalytic mechanism and the development of novel applications in biotechnology and synthetic biology.

References

Application Notes and Protocols for the Quantification of Trichodiene in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins. These mycotoxins are produced by various fungal genera, most notably Fusarium and Trichoderma, and are of significant concern in agriculture and food safety due to their toxicity to humans, animals, and plants. The quantification of this compound in fungal cultures is a critical aspect of research in mycotoxicology, fungal biotechnology, and drug development. It can serve as an early indicator of trichothecene production and is a key target for studies aimed at understanding and mitigating mycotoxin contamination.

These application notes provide detailed protocols for the extraction and quantification of this compound from fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS), the most common and reliable method. Additionally, principles for adapting High-Performance Liquid Chromatography (HPLC) for this purpose are discussed. An indirect molecular approach based on the quantification of the Tri5 gene, which encodes the this compound synthase, is also presented.

Data Presentation: Quantitative this compound Production

The following table summarizes reported this compound yields in various fungal species under different culture conditions. This data provides a comparative overview of the productive capabilities of these fungi.

Fungal SpeciesStrainCulture ConditionsQuantification MethodThis compound YieldReference
Trichoderma harzianumE20-tri5.78-day-old Yeast Extract Peptone Dextrose (YEPD) brothGC-MS38 ± 1.3 µg/mL[1]
Trichoderma harzianumE20-tri5.724-hour headspace of Potato Dextrose Agar (PDA) plate cultureHeadspace GC-MS2,455 µg[1]
Trichoderma harzianumE20-tri5.772-hour headspace of Potato Dextrose Agar (PDA) plate cultureHeadspace GC-MS3,258 µg[1]
Fusarium sporotrichioidesWild TypeNot specifiedNot specifiedNot specified[1]
Trichoderma arundinaceumIBT 4083748-hour Potato Dextrose Broth (PDB) culturesHPLC-UV (of a downstream product, Harzianum A)250.32 µg/mL[2][3]
Trichoderma arundinaceumTP6.648-hour Potato Dextrose Broth (PDB) culturesHPLC-UV (of a downstream product, Harzianum A)46.0 µg/mL[2][3]
Trichoderma arundinaceumTP15.1148-hour Potato Dextrose Broth (PDB) culturesHPLC-UV (of a downstream product, Harzianum A)145.27 µg/mL[2][3]
Trichoderma arundinaceumTP19.1348-hour Potato Dextrose Broth (PDB) culturesHPLC-UV (of a downstream product, Harzianum A)488.54 µg/mL[2][3]

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction (SPME) GC-MS

This protocol is ideal for the analysis of volatile this compound from the headspace of fungal cultures, minimizing sample preparation.

1. Fungal Culture:

  • Grow the fungal strain of interest on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) or in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a sealed vial appropriate for headspace analysis.

  • Incubate the cultures under conditions known to promote trichothecene production (e.g., specific temperature, light, and duration).

2. Headspace SPME:

  • At the desired time point, expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the fungal culture vial. A common fiber choice for volatile terpenes is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • The extraction time should be optimized but is typically in the range of 15-60 minutes at room temperature.

3. GC-MS Analysis:

  • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • GC Parameters (example):

    • Injector Temperature: 250 °C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2 minutes.

      • Ramp: Increase to 150-180 °C at a rate of 5-10 °C/min.

      • Ramp: Increase to 280 °C at a rate of 20-30 °C/min and hold for 2-5 minutes.

  • MS Parameters (example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The characteristic ions for this compound should be monitored.

4. Quantification:

  • Prepare a calibration curve using a certified standard of this compound. This can be done by injecting known amounts of the standard or by performing headspace SPME on vials containing known concentrations of the standard.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by Solvent Extraction GC-MS

This protocol is suitable for extracting this compound from both the fungal mycelium and the culture broth.

1. Fungal Culture and Extraction:

  • Grow the fungal strain in a liquid medium (e.g., YEPD or PDB).

  • After the desired incubation period, separate the mycelium from the culture broth by filtration.

  • Liquid Broth Extraction:

    • Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate or hexane.

    • Repeat the extraction 2-3 times.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Mycelial Extraction:

    • Freeze-dry and grind the mycelium to a fine powder.

    • Extract the powdered mycelium with a suitable solvent (e.g., methanol followed by partitioning into ethyl acetate) with shaking for several hours.

    • Filter the extract and concentrate it.

2. GC-MS Analysis:

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject a 1 µL aliquot into the GC-MS system.

  • Use the same GC-MS parameters as described in Protocol 1.

3. Quantification:

  • Prepare a calibration curve by injecting known concentrations of a this compound standard.

  • Determine the concentration of this compound in the extracts by comparing the peak area to the calibration curve.

Protocol 3: High-Performance Liquid Chromatography (HPLC) - Considerations

While GC-MS is the preferred method for this compound analysis due to its volatility and non-polar nature, HPLC can be adapted, particularly for less volatile trichothecene intermediates. This compound itself lacks a strong chromophore, making UV detection challenging but not impossible at low wavelengths (e.g., 200-210 nm).

1. Sample Preparation:

  • Perform a solvent extraction as described in Protocol 2.

  • The final extract should be dissolved in the mobile phase.

2. HPLC Parameters (general guidance for sesquiterpenes):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Quantification: Use an external standard calibration curve with a pure this compound standard.

Note: Method development and validation would be required to establish a robust HPLC protocol for this compound quantification.

Protocol 4: Indirect Quantification via Quantitative PCR (qPCR) of the Tri5 Gene

This molecular approach quantifies the genetic potential for this compound production by measuring the copy number of the this compound synthase gene (Tri5). This can be correlated with the amount of trichothecene-producing fungal biomass.

1. DNA Extraction:

  • Extract total DNA from a known amount of fungal mycelium or from an environmental sample.

2. qPCR:

  • Design or use previously validated primers and a probe specific to a conserved region of the Tri5 gene.

  • Perform qPCR using a standard real-time PCR system.

  • Include a standard curve of known concentrations of a plasmid containing the Tri5 gene fragment to enable absolute quantification.

3. Data Analysis:

  • Calculate the number of Tri5 gene copies per unit of fungal biomass or sample.

  • This can be used to estimate the amount of trichothecene-producing fungi present.

Mandatory Visualizations

Trichodiene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound This compound Synthase (Tri5) Trichothecenes Trichothecenes This compound->Trichothecenes Multiple Enzymatic Steps (e.g., Tri4, Tri11, etc.)

Caption: Biosynthesis of this compound and subsequent Trichothecenes.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FungalCulture Fungal Culture (Liquid or Solid) Headspace Headspace SPME FungalCulture->Headspace SolventExtraction Solvent Extraction FungalCulture->SolventExtraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Headspace->GCMS Thermal Desorption SolventExtraction->GCMS Injection DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

References

Application Notes and Protocols for Trichodiene Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodiene synthase (TS) is a key enzyme in the biosynthesis of trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal species, notably from the Fusarium genus.[1] These mycotoxins are of significant concern in agriculture and food safety due to their potential toxicity to humans and animals.[2] The enzyme catalyzes the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form this compound, the parent hydrocarbon of all trichothecenes.[3][4] Understanding the activity of this compound synthase is crucial for developing inhibitors as potential fungicides and for studying the broader field of terpene biosynthesis.

This document provides detailed protocols for an in vitro activity assay of this compound synthase, methods for the quantification of its product, and insights into its catalytic mechanism.

Enzymatic Reaction and Mechanism

This compound synthase, a member of the isoprenoid synthase type I superfamily, facilitates a complex cyclization cascade.[1] The reaction is initiated by the metal-dependent ionization of farnesyl pyrophosphate (FPP), leading to the formation of a series of carbocation intermediates.[3][5] This intricate process ultimately yields the bicyclic olefin, this compound.[3] The enzyme requires divalent metal cations, typically Mg2+, as a cofactor for catalysis.[5][6]

The proposed catalytic mechanism involves the following key steps:

  • Initiation: The departure of the pyrophosphate group from FPP is facilitated by coordination with Mg2+ ions, generating an allylic carbocation.[1][3]

  • Isomerization: The initial carbocation can isomerize to form (3R)-nerolidyl diphosphate.[4][7]

  • Cyclization Cascade: A series of intramolecular electrophilic additions leads to the formation of six-membered and five-membered rings.[1]

  • Proton Elimination and Rearrangements: The final carbocation is quenched by proton elimination and subsequent methyl migrations to yield this compound.[1]

Trichodiene_Synthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Carbocation1 Allylic Carbocation Intermediate FPP->Carbocation1 Ionization (Mg²⁺) NPP (3R)-Nerolidyl Diphosphate Carbocation1->NPP Isomerization Bisabolyl Bisabolyl Carbocation NPP->Bisabolyl Re-ionization & 1,6-Cyclization Bicyclic Bicyclic Carbocation Bisabolyl->Bicyclic 7,11-Cyclization This compound This compound Bicyclic->this compound Proton Elimination & Rearrangements

Caption: Biochemical pathway of this compound synthesis from FPP.

Experimental Protocols

I. Recombinant this compound Synthase Expression and Purification

For consistent and reproducible results, the use of purified recombinant this compound synthase is highly recommended. The enzyme can be overexpressed in Escherichia coli and purified using standard chromatographic techniques.[8][9]

Protocol:

  • Transform E. coli BL21 (DE3) cells with a plasmid containing the gene for this compound synthase.[8]

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the this compound synthase from the supernatant using a combination of chromatography steps, such as anion exchange and size-exclusion chromatography.[9]

  • Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).

II. This compound Synthase Activity Assay (Radiochemical Method)

This protocol utilizes radiolabeled [1-³H]FPP to quantify enzyme activity by measuring the incorporation of radioactivity into the organic-soluble product, this compound.

Materials and Reagents:

  • Purified this compound synthase

  • [1-³H]Farnesyl pyrophosphate ([³H]FPP)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol[8]

  • n-Pentane (HPLC grade)

  • Silica gel

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Prepare the reaction mixture in a glass test tube by combining the assay buffer and purified this compound synthase.

  • Initiate the reaction by adding [³H]FPP to the mixture. The final volume of the aqueous phase is typically 4 mL.[8]

  • Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.[3][8]

  • Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours), ensuring the enzyme concentration and incubation time are within the linear range of the assay.[8]

  • Stop the reaction by vortexing to extract the this compound into the n-pentane layer.

  • Separate the n-pentane layer.

  • To remove any unreacted [³H]FPP, pass the n-pentane extract through a small silica gel column.[8]

  • Transfer a known volume of the purified pentane extract into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: The amount of this compound produced can be calculated from the measured radioactivity, the specific activity of the [³H]FPP, and the volume of the pentane extract counted. Enzyme activity is typically expressed in units such as pmol/min or nmol/h.

III. Product Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unequivocal identification and quantification of this compound.[8][10]

Sample Preparation:

  • Perform the enzymatic assay as described above using non-radiolabeled FPP.

  • Extract the reaction products with n-pentane.[8]

  • Concentrate the pentane extract under a gentle stream of nitrogen or by reduced pressure on an ice-water mixture to a final volume of <50 μL.[8]

GC-MS Analysis:

  • Inject an aliquot (e.g., 2 μL) of the concentrated extract into the GC-MS system.[8]

  • Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[8]

  • Employ a temperature program to separate the components of the mixture. A typical program might be: hold at 35°C for 1 min, ramp at 5°C/min to 230°C, then ramp at 20°C/min to 280°C and hold for 20 min.[8]

  • The mass spectrometer can be operated in electron impact (EI) mode for fragmentation analysis.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with published data.

  • For quantification, generate a calibration curve using a this compound standard.[2]

Experimental_Workflow cluster_EnzymePrep Enzyme Preparation cluster_Assay Activity Assay cluster_Analysis Product Analysis Expression Recombinant Expression (E. coli) Purification Purification (Chromatography) Expression->Purification ReactionSetup Reaction Setup (Buffer, Enzyme, FPP) Purification->ReactionSetup Incubation Incubation (30°C) ReactionSetup->Incubation Extraction Product Extraction (n-Pentane) Incubation->Extraction GCMS GC-MS Analysis (Identification & Quantification) Extraction->GCMS Radiometric Radiometric Analysis (Scintillation Counting) Extraction->Radiometric

Caption: Experimental workflow for this compound synthase activity assay.

Data Presentation and Interpretation

Quantitative data from the this compound synthase activity assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Optimal Reaction Conditions for this compound Synthase Activity
ParameterOptimal ValueReference
pH7.8[8]
Temperature30°C[3][8]
MgCl₂ Concentration5 mM[3][8]
Glycerol15%[3][8]
β-mercaptoethanol5 mM[3][8]
Table 2: Kinetic Parameters of Wild-Type this compound Synthase
SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Farnesyl PyrophosphateValueValueValue[8]

Note: Specific values for kinetic parameters can vary depending on the specific enzyme preparation and assay conditions. The reference provides an example of such data.

Data Analysis Workflow

Data_Analysis_Flow RawData Raw Data (CPM or Peak Area) Calculation Calculation of Product Concentration/Amount RawData->Calculation StandardCurve Standard Curve (Known Concentrations) StandardCurve->Calculation Normalization Normalization (per mg protein, per unit time) Calculation->Normalization Kinetics Kinetic Parameter Determination (Kₘ, Vmax) Calculation->Kinetics (Varying [S]) FinalResult Enzyme Activity (e.g., nmol/mg/min) Normalization->FinalResult

References

Application Note: Extraction and Quantification of Trichodiene from Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to the trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Trichoderma and Fusarium. These mycotoxins are of significant interest due to their potential phytotoxicity and impact on plant-microbe interactions. Trichoderma species are widely used as biocontrol agents in agriculture, and their production of volatile organic compounds, including this compound, is believed to play a role in their antagonistic activity against plant pathogens. Solid-state fermentation (SSF) offers a cost-effective and efficient method for producing fungal secondary metabolites.[1] This protocol details a comprehensive method for the extraction and subsequent quantification of this compound from Trichoderma species grown on a solid substrate, providing researchers with a reliable tool to study its production and biological role.

Principle

The protocol involves the cultivation of Trichoderma on a solid substrate, such as a mixture of rice and wheat bran. Following incubation, the fermented solid substrate is dried and pulverized to increase the surface area for efficient extraction. This compound, being a non-polar compound, is then extracted from the solid matrix using ethyl acetate, a solvent of medium polarity effective for extracting sesquiterpenes.[2][3] The resulting extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Experimental Protocols

Part 1: Solid-State Fermentation of Trichoderma

This part of the protocol describes the preparation of the solid substrate and the cultivation of Trichoderma for this compound production.

Materials and Reagents:

  • Trichoderma species (e.g., T. harzianum)

  • White rice

  • Wheat bran

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: Prepare a solid substrate mixture of wheat bran and white rice (e.g., in a 2:1 w/w ratio). For each 250 mL flask, use approximately 50 g (dry weight) of the substrate.[4]

  • Moisture Adjustment: Add distilled water to the substrate to achieve a final moisture content of 60-65%. The total volume of liquid added should be accounted for in this calculation.[4]

  • Sterilization: Plug the flasks with cotton and cover with aluminum foil. Sterilize the flasks containing the moistened substrate by autoclaving at 121°C for 20-30 minutes.[4] Allow the flasks to cool to room temperature.

  • Inoculation: In a sterile environment, inoculate each flask with the desired Trichoderma species. This can be done using a spore suspension (e.g., 5 mL of a 1 x 10⁷ spores/mL suspension) or agar plugs from a fresh culture.[4]

  • Incubation: Incubate the inoculated flasks at 25-28°C for 14-21 days in the dark.[4] The incubation period can be optimized for maximum this compound production.

Part 2: this compound Extraction

This section outlines the procedure for extracting this compound from the fermented solid substrate.

Materials and Reagents:

  • Fermented solid substrate from Part 1

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Grinder or mortar and pestle

  • Shaker

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Scintillation vials

Procedure:

  • Drying the Substrate: After incubation, freeze-dry (lyophilize) the fermented solid substrate to remove water, which can interfere with the extraction process. Alternatively, oven-dry at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Pulverize the dried substrate into a fine powder using a grinder or a mortar and pestle. This increases the surface area for solvent extraction.

  • Solvent Extraction:

    • Transfer a known amount (e.g., 10 g) of the powdered substrate to an Erlenmeyer flask.

    • Add ethyl acetate in a 1:10 solid-to-solvent ratio (e.g., 100 mL of ethyl acetate for 10 g of substrate).[2]

    • Seal the flask and place it on a shaker at room temperature for 12-24 hours.

  • Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue. Wash the residue with a small volume of fresh ethyl acetate to ensure complete recovery of the extract.

  • Drying the Extract: Add anhydrous sodium sulfate (Na₂SO₄) to the collected ethyl acetate extract to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Decant the dried extract into a round-bottom flask and concentrate it using a rotary evaporator at a temperature below 40°C. Concentrate the extract to a final volume of approximately 1-2 mL.

  • Storage: Transfer the concentrated extract to a clean, labeled scintillation vial and store at -20°C until GC-MS analysis.

Part 3: GC-MS Analysis and Quantification

This part details the analysis of the extract to identify and quantify this compound.

Materials and Reagents:

  • Concentrated ethyl acetate extract from Part 2

  • This compound standard (if available for quantification)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium gas (carrier gas)

  • GC vials with inserts

Procedure:

  • Sample Preparation for GC-MS: Dilute a small aliquot of the concentrated extract with ethyl acetate to a suitable concentration for GC-MS analysis. Transfer the diluted sample to a GC vial.

  • GC-MS Parameters: The following are suggested starting parameters and may require optimization:

    • GC System: Agilent or similar

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.[5]

    • MS System: Quadrupole or Ion Trap

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.[5]

  • Data Analysis:

    • Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with the NIST library database. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 204) and fragmentation pattern.

    • Quantification: For quantitative analysis, create a calibration curve using a this compound standard of known concentrations. Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve. The final concentration should be expressed as µg of this compound per gram of dry substrate.

Data Presentation

Fungal StrainCulture TypeThis compound YieldReference
Trichoderma harzianum E20-tri5.7Liquid Culture (YEPD broth, 8 days)38 ± 1.3 µg/mL[6]
Trichoderma harzianum E20-tri5.7Headspace of Solid Culture (PDA, 24 h)2,455 µg[6]
Trichoderma harzianum E20-tri5.7Headspace of Solid Culture (PDA, 72 h)3,258 µg[6]

Visualizations

Experimental Workflow

Trichodiene_Extraction_Workflow cluster_0 Solid-State Fermentation cluster_1 Sample Preparation cluster_2 Extraction cluster_3 Analysis SSF_Substrate Substrate Prep (Rice + Bran) SSF_Sterilize Sterilization SSF_Substrate->SSF_Sterilize SSF_Inoculate Inoculation (Trichoderma sp.) SSF_Sterilize->SSF_Inoculate SSF_Incubate Incubation (14-21 days) SSF_Inoculate->SSF_Incubate SP_Harvest Harvest Fermented Substrate SSF_Incubate->SP_Harvest SP_Dry Drying (Lyophilization) SP_Harvest->SP_Dry SP_gRIND SP_gRIND SP_Dry->SP_gRIND SP_Grind Grinding EX_Solvent Ethyl Acetate Extraction SP_Grind->EX_Solvent EX_Filter Filtration EX_Solvent->EX_Filter EX_Concentrate Concentration (Rotovap) EX_Filter->EX_Concentrate AN_GCMS GC-MS Analysis EX_Concentrate->AN_GCMS AN_Quantify Quantification AN_GCMS->AN_Quantify

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Components

Logical_Relationship SSF Solid-State Fermentation This compound This compound (Volatile Sesquiterpene) SSF->this compound Trichoderma Trichoderma Culture Trichoderma->SSF Substrate Solid Substrate (e.g., Rice, Bran) Substrate->SSF Extraction Ethyl Acetate Extraction This compound->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Quantitative Data (µg/g) GCMS->Data

Caption: Key components in this compound production and analysis.

References

Application Notes: Trichodiene as a Volatile Biomarker for Fusarium Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusarium species are a significant concern for agriculture and food safety, as they are responsible for diseases in a wide range of crops and can produce mycotoxins harmful to humans and animals. Early and accurate detection of Fusarium contamination is crucial for mitigating these risks. Traditional detection methods often rely on visual inspection, cultivation, or molecular assays, which can be time-consuming or require specialized equipment. A promising alternative is the use of volatile organic compounds (VOCs) as biomarkers for fungal presence. Trichodiene, a volatile sesquiterpene, is the first committed intermediate in the biosynthesis of trichothecene mycotoxins, a major class of mycotoxins produced by many pathogenic Fusarium species.[1] Its volatility and direct link to the toxigenic potential of Fusarium make it an excellent candidate as a biomarker for early detection of contamination. These application notes provide a summary of quantitative data, detailed experimental protocols for this compound analysis, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

The following table summarizes quantitative data on this compound concentrations detected in various cereal grains contaminated with Fusarium species. This data highlights the potential of using this compound as a quantitative indicator of Fusarium presence and its correlation with mycotoxin production.

Cereal GrainFusarium SpeciesConditionThis compound ConcentrationCorresponding Trichothecene ConcentrationReference
WheatFusarium culmorumNaturally InfectedAverage of 6 times lower than inoculatedNot specified[2]
WheatFusarium culmorumInoculatedAverage of 6 times higher than naturally infectedNot specified[2]
TriticaleFusarium culmorumNaturally InfectedAverage of 8 times lower than inoculatedNot specified[2]
TriticaleFusarium culmorumInoculatedAverage of 8 times higher than naturally infectedNot specified[2]

Signaling Pathway

The biosynthesis of trichothecene mycotoxins in Fusarium begins with the cyclization of farnesyl pyrophosphate (FPP) to this compound, a reaction catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[3] This pathway underscores the direct relationship between this compound presence and the potential for trichothecene production.

Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Tri5 (this compound Synthase) OxygenatedIntermediates Oxygenated Intermediates This compound->OxygenatedIntermediates Series of oxygenations, isomerizations, and cyclizations Trichothecenes Trichothecenes (e.g., DON, T-2 toxin) OxygenatedIntermediates->Trichothecenes Further enzymatic modifications

Biosynthesis of trichothecenes from FPP.

Experimental Protocols

This section provides a detailed protocol for the detection and quantification of this compound from contaminated samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Solid Samples (e.g., Grains):

    • Weigh a representative sample (e.g., 5-10 g) of the grain into a 20 mL headspace vial.

    • If the grain is not freshly harvested, it may be incubated to promote fungal growth and volatile production. Incubation conditions can vary, for example, at 25°C for a specified period (e.g., 5-10 days) with controlled humidity.

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Liquid Samples (e.g., Culture Filtrates):

    • Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.

    • Seal the vial as described above.

2. Volatile Organic Compound (VOC) Extraction (HS-SPME)

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile and semi-volatile compounds, including sesquiterpenes like this compound.

  • Fiber Conditioning: Before the first use, and briefly between analyses, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).

  • Extraction:

    • Place the sealed headspace vial containing the sample in a heating block or the agitator of an autosampler set to a specific temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate at this temperature for a set time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

    • Insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.

    • Expose the fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, immediately retract the fiber into its needle and transfer it to the GC injection port for thermal desorption. The desorption time and temperature will depend on the instrument and fiber but are typically in the range of 2-5 minutes at 250°C.

  • GC-MS Parameters: The following are typical parameters for the analysis of this compound. Optimization may be required for specific instruments and applications.

    • Injector: Splitless mode, Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

    • Oven Temperature Program:

      • Initial temperature: 50-60°C, hold for 1-2 minutes.

      • Ramp 1: Increase to 180-200°C at a rate of 5-10°C/min.

      • Ramp 2: Increase to 250-280°C at a rate of 15-20°C/min, hold for 5-10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

4. Data Analysis and Quantification

  • Identification: Identify this compound in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum to a reference spectrum from a spectral library (e.g., NIST, Wiley) or a pure standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. Prepare a series of standard solutions of known concentrations, analyze them using the same HS-SPME-GC-MS method, and plot the peak area against the concentration. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound as a biomarker for Fusarium contamination.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_voc_extraction VOC Extraction cluster_analysis Analysis SampleCollection Sample Collection (e.g., Grains, Air) Incubation Incubation (Optional) SampleCollection->Incubation SampleWeighing Weighing/Aliquoting into Headspace Vials SampleCollection->SampleWeighing Incubation->SampleWeighing Equilibration Equilibration at Controlled Temperature SampleWeighing->Equilibration SPME HS-SPME Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing and Compound Identification GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result Result Quantification->Result

Workflow for this compound analysis.

References

Cell-Free Systems for Studying Trichodiene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing E. coli-based cell-free systems for the synthesis and study of trichodiene, a key sesquiterpene precursor to trichothecene mycotoxins. Cell-free systems offer a powerful platform for rapid prototyping of biosynthetic pathways, enzyme characterization, and metabolic engineering, free from the constraints of cell viability.

I. Introduction to Cell-Free this compound Synthesis

This compound is synthesized from farnesyl pyrophosphate (FPP) by the enzyme this compound synthase.[1] Cell-free systems allow for the direct expression of this compound synthase from a DNA template and subsequent enzymatic conversion of FPP to this compound in a controlled in vitro environment. This approach facilitates the study of enzyme kinetics, inhibitor screening, and pathway optimization.

The core of the system is the S30 crude cell extract prepared from a suitable E. coli strain, such as BL21 (DE3), which contains the necessary machinery for transcription and translation.[2][3] The synthesis of the target enzyme, this compound synthase, is initiated by adding an expression vector containing the corresponding gene. The subsequent enzymatic reaction is fueled by the addition of the precursor, FPP.

II. Data Presentation

The following tables summarize key quantitative data relevant to cell-free this compound synthesis.

Table 1: Components for Cell-Free this compound Synthase Expression

ComponentStock ConcentrationFinal ConcentrationReference
S30 Cell Extract~50 mg/mL protein30% (v/v)[4]
pET Vector (with this compound Synthase gene)>100 ng/µL5-10 nM[5][6]
ATP100 mM1.2 mM[2]
GTP, UTP, CTP100 mM each0.85 mM each[2]
Phosphoenolpyruvate (PEP)500 mM33 mM[2]
20 Amino Acids Mix50 mM each2 mM each[2]
Potassium Glutamate4 M134 mM[2]
Magnesium Glutamate1 M8 mM[2]
T7 RNA Polymerase100 U/µL~1 U/µL[7]

Table 2: Reaction Parameters for this compound Synthesis

ParameterValueReference
Incubation Temperature30-37 °C[7][8]
Incubation Time (Protein Expression)3-6 hours[4]
Incubation Time (this compound Synthesis)3-20 hours[8]
Farnesyl Pyrophosphate (FPP) Concentration50-500 µM[8]
Magnesium Chloride (MgCl₂)5 mM[8]

Table 3: Analytical Parameters for this compound Quantification (GC-MS)

ParameterValueReference
Gas Chromatography (GC)
ColumnDB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film)[5][9]
Carrier GasHelium[5][9]
Inlet Temperature250 °C[5][9]
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min[5]
Mass Spectrometry (MS)
Ionization ModeElectron Impact (EI)[5][9]
Ionization Energy70 eV[5][9]
Mass Range40-350 amu[9]

III. Experimental Protocols

Protocol 1: Preparation of E. coli S30 Cell Extract

This protocol is adapted from established methods for preparing highly active S30 extracts.[2][3]

Materials:

  • E. coli strain BL21 (DE3)

  • 2xYTPG media

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • Lysozyme

  • Sonicator or French press

Procedure:

  • Inoculate a starter culture of E. coli BL21 (DE3) and grow overnight.

  • Inoculate a larger volume of 2xYTPG media and grow with vigorous shaking at 37°C to an OD₆₀₀ of 3.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30 buffer.

  • Resuspend the cell pellet in a minimal volume of S30 buffer.

  • Lyse the cells using either sonication on ice or a French press at 25,000 psi.[7]

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (S30 extract) and perform a run-off reaction by incubating at 37°C for 60 minutes to degrade endogenous mRNA and DNA.

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.[3]

Protocol 2: Cell-Free Synthesis of this compound

Materials:

  • S30 Cell Extract (from Protocol 1)

  • pET vector containing the this compound synthase gene

  • Reaction Mix (see Table 1 for components)

  • Farnesyl Pyrophosphate (FPP)

  • Pentane or Ethyl Acetate (for extraction)

Procedure:

  • Thaw all reaction components on ice.

  • In a microcentrifuge tube, combine the S30 extract, reaction mix, and the pET-trichodiene synthase plasmid.

  • Incubate the reaction at 30°C for 3-6 hours to allow for the expression of this compound synthase.

  • Add FPP to the reaction mixture to a final concentration of 100 µM.

  • Overlay the aqueous reaction with an equal volume of pentane or ethyl acetate to capture the volatile this compound product.[8]

  • Continue incubation at 30°C for 3-20 hours.

  • After incubation, vortex the tube vigorously to ensure complete extraction of this compound into the organic layer.

  • Centrifuge to separate the phases and carefully collect the upper organic layer for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

Procedure:

  • Inject 1 µL of the organic extract from Protocol 2 into the GC-MS.

  • Use the parameters outlined in Table 3 for the analysis.

  • Identify this compound based on its retention time and mass spectrum, which should show a characteristic molecular ion at m/z 204 and fragmentation patterns.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

IV. Visualizations

Trichodiene_Synthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) TS This compound Synthase FPP->TS Substrate This compound This compound TS->this compound Product

Caption: Biosynthetic pathway of this compound from FPP.

Cell_Free_Workflow cluster_prep S30 Extract Preparation cluster_synthesis Cell-Free Synthesis cluster_analysis Analysis Ecoli E. coli Culture Harvest Cell Harvesting Ecoli->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification S30 S30 Extract Clarification->S30 CF_Reaction Cell-Free Reaction S30->CF_Reaction Plasmid pET-Trichodiene Synthase Plasmid->CF_Reaction ReactionMix Reaction Mix ReactionMix->CF_Reaction FPP_add Add FPP CF_Reaction->FPP_add Incubation Incubation & Extraction FPP_add->Incubation Product This compound in Organic Solvent Incubation->Product GCMS GC-MS Analysis Product->GCMS Data Data Interpretation GCMS->Data

Caption: Experimental workflow for cell-free this compound synthesis.

V. Troubleshooting and Optimization

  • Low Protein Expression: If the yield of this compound synthase is low, consider optimizing the plasmid concentration, incubation time, and temperature. The use of chaperone-enriched cell extracts can also improve the solubility and yield of the enzyme.[4]

  • Low this compound Yield: Ensure the FPP substrate is of high quality and used at an optimal concentration. The extraction efficiency can be improved by performing multiple extractions or by using solid-phase microextraction (SPME), which can be more sensitive for volatile compounds.[10]

  • GC-MS Analysis: Optimize the GC temperature program to ensure good separation of this compound from other reaction components. Use a well-maintained instrument and a high-quality column for the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trichodiene Yield in Recombinant Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of trichodiene production in recombinant host systems. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common recombinant hosts for this compound production, and what are the key considerations for choosing one?

A1: The most commonly used microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae.

  • Escherichia coli is often chosen for its rapid growth, well-understood genetics, and the availability of a wide range of genetic tools. However, challenges can include the formation of insoluble inclusion bodies of the expressed this compound synthase and the absence of the native mevalonate (MVA) pathway for precursor synthesis.[1]

  • Saccharomyces cerevisiae (baker's yeast) is a robust eukaryotic host that possesses a native MVA pathway, which provides the necessary precursors for this compound synthesis.[2] It is also more suitable for expressing eukaryotic proteins like this compound synthase, reducing the likelihood of inclusion body formation. Challenges in yeast can include the diversion of precursors to native pathways, such as sterol biosynthesis.

The choice of host depends on the specific experimental goals, available resources, and the desired scale of production.

Q2: My this compound synthase gene from Fusarium sporotrichioides is not expressing well in E. coli. What could be the issue?

A2: A common issue with expressing fungal genes in bacteria is the presence of introns. The tri5 gene, which encodes this compound synthase in Fusarium sporotrichioides, contains an intron that E. coli cannot splice. It is crucial to use a cDNA version of the tri5 gene or a synthetic version where the intron has been removed. Additionally, codon optimization of the gene for E. coli can significantly improve expression levels.

Q3: What is the mevalonate (MVA) pathway, and why is it important for this compound production?

A3: The mevalonate (MVA) pathway is a metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids, including this compound.[3] In eukaryotes like yeast, this pathway is the natural source of these precursors. In E. coli, which naturally uses the MEP pathway for isoprenoid synthesis, it is common to heterologously express the MVA pathway to increase the precursor supply for this compound production.[1]

Q4: How can I increase the supply of farnesyl pyrophosphate (FPP), the direct precursor for this compound?

A4: To increase the intracellular pool of FPP, several metabolic engineering strategies can be employed:

  • Overexpression of MVA pathway genes: Upregulating the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can significantly boost the production of IPP and DMAPP.

  • Overexpression of FPP synthase (FPPS): This enzyme catalyzes the condensation of IPP and DMAPP to form FPP. Increasing its expression can drive the metabolic flux towards FPP.

  • Downregulation of competing pathways: In yeast, a significant amount of FPP is naturally channeled into the ergosterol biosynthesis pathway. Downregulating or inhibiting key enzymes in this competing pathway, such as squalene synthase (ERG9), can redirect FPP towards this compound synthesis.[4]

Q5: What is the role of the promoter in controlling this compound synthase expression?

A5: The promoter controls the level of transcription of the this compound synthase gene. The choice of promoter is critical for optimizing protein expression and, consequently, this compound yield.

  • Strong constitutive promoters (e.g., TEF1 in yeast) lead to continuous high-level expression.

  • Inducible promoters (e.g., GAL1 in yeast, T7 or Ptrc in E. coli) allow for temporal control of expression.[1] This is particularly useful to separate cell growth from production phases, which can reduce the metabolic burden on the host. The strength of the promoter should be balanced to avoid overwhelming the cell's metabolic capacity, which can lead to the formation of inclusion bodies or growth inhibition.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or very low this compound production 1. Incorrect gene sequence (presence of introns).2. Poor expression of this compound synthase.3. Inactive enzyme.4. Insufficient precursor (FPP) supply.5. Issues with this compound extraction or detection.1. Ensure you are using an intron-free version of the tri5 gene.2. Verify protein expression via SDS-PAGE and Western blot. Consider codon optimization for your host.3. Check for proper protein folding. Lowering the induction temperature can sometimes help.[5]4. Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20).5. Optimize your extraction and GC-MS protocol. Use a this compound standard for confirmation.
Low cell growth after inducing this compound synthase expression 1. Toxicity of this compound synthase to the host.2. Metabolic burden from high-level protein expression.3. Depletion of essential metabolites.1. Use a lower-strength promoter or reduce the inducer concentration.2. Optimize induction conditions (e.g., lower temperature, shorter induction time).3. Supplement the fermentation medium with essential nutrients.
Expressed this compound synthase is insoluble (inclusion bodies) 1. High rate of protein synthesis.2. Suboptimal folding conditions.1. Lower the induction temperature (e.g., to 18-25°C).2. Reduce the inducer concentration.3. Co-express molecular chaperones.4. Fuse a solubility-enhancing tag (e.g., MBP, SUMO) to the this compound synthase.
Inconsistent this compound yields between batches 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions (pH, temperature, aeration).3. Plasmid instability.1. Standardize your protocol for preparing the seed culture.2. Carefully monitor and control fermentation parameters.[2]3. For plasmid-based expression, ensure consistent antibiotic selection. For long-term stability, consider chromosomal integration of the expression cassette.
Detection of multiple sesquiterpene byproducts 1. Promiscuous activity of this compound synthase.2. Spontaneous chemical reactions of intermediates.1. This is a known characteristic of this compound synthase.[6] Protein engineering of the enzyme's active site may be required to improve specificity.2. Ensure that the extraction and analysis methods are not causing degradation or isomerization of this compound.

Quantitative Data Summary

HostGenetic ModificationFold Increase in YieldReference
E. coliExpression of codon-optimized valerenadiene synthase (a similar sesquiterpene)3-fold[1]
E. coliCo-expression of codon-optimized valerenadiene synthase with an engineered MEP pathway65-fold[1]
E. coliCo-expression of codon-optimized valerenadiene synthase with an exogenous MVA pathway>500-fold[1]
T. harzianumOverexpression of tri5Increased trichodermin production (downstream product)[7]
T. harzianum erg1-silencedExpression of tri538 ± 1.3 µg/mL of this compound[4]

Experimental Protocols

Protocol 1: Expression of this compound Synthase in E. coli

Objective: To express the Fusarium sporotrichioides this compound synthase (Tri5) in E. coli.

Methodology:

  • Gene Preparation:

    • Obtain a codon-optimized, intron-free synthetic DNA sequence of the tri5 gene.

    • Amplify the tri5 gene using PCR with primers that add appropriate restriction sites for cloning into an expression vector (e.g., pET series).

  • Plasmid Construction:

    • Digest the expression vector and the PCR product with the chosen restriction enzymes.

    • Ligate the tri5 gene into the expression vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Verify the correct insertion and sequence of the tri5 gene by plasmid sequencing.

  • Protein Expression:

    • Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.

  • Cell Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • To verify expression, lyse a small aliquot of cells and analyze the total protein by SDS-PAGE.

Protocol 2: Fermentation and this compound Production in S. cerevisiae

Objective: To produce this compound in a recombinant S. cerevisiae strain.

Methodology:

  • Strain Preparation:

    • Transform S. cerevisiae with an expression vector containing the codon-optimized tri5 gene under the control of a suitable promoter (e.g., pGAL1).

    • For stable expression, integrate the tri5 expression cassette into the yeast chromosome using a method like CRISPR-Cas9.[8][9]

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant yeast strain into 10 mL of appropriate selective medium and grow for 24-48 hours at 30°C with shaking.

  • Fermentation:

    • Inoculate a larger volume of fermentation medium with the seed culture.

    • If using an inducible promoter (e.g., GAL1), grow the cells in a medium with a non-inducing carbon source (e.g., glucose) until a desired cell density is reached. Then, add the inducer (e.g., galactose).

    • Maintain the fermentation at a controlled temperature (e.g., 20-30°C) and pH.

    • To capture the volatile this compound, an organic overlay (e.g., dodecane) can be added to the culture medium.

  • Sampling and Analysis:

    • Take samples at regular intervals to monitor cell growth (OD₆₀₀) and this compound production.

Protocol 3: Extraction and Quantification of this compound by GC-MS

Objective: To extract this compound from the fermentation culture and quantify its concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Extraction:

    • If an organic overlay was used, separate the overlay from the culture broth by centrifugation.

    • If no overlay was used, extract the whole culture broth with an equal volume of a non-polar solvent (e.g., ethyl acetate or hexane). Vortex vigorously and then centrifuge to separate the phases.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet.

    • GC Program:

      • Initial oven temperature: e.g., 50°C, hold for 2 minutes.

      • Ramp: e.g., 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes. (Note: This is an example program and should be optimized for your specific instrument and column).

    • MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring for characteristic this compound ions.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.

Visualizations

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) mvp Mevalonate-5-phosphate mevalonate->mvp MK mvpp Mevalonate-5-pyrophosphate mvp->mvpp PMK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp IDI gpp GPP ipp->gpp ERG20 fpp FPP ipp->fpp dmapp->gpp gpp->fpp ERG20 This compound This compound fpp->this compound Tri5 (this compound Synthase) sterols Sterols (e.g., Ergosterol) fpp->sterols ERG9 (Squalene Synthase)

Caption: The Mevalonate (MVA) pathway leading to this compound and competing sterol biosynthesis.

Experimental_Workflow cluster_gene_prep Gene Preparation & Cloning cluster_expression Protein Expression & Production cluster_analysis Analysis codon_optimization Codon Optimize tri5 cloning Clone into Expression Vector codon_optimization->cloning transformation_cloning Transform E. coli (Cloning Strain) cloning->transformation_cloning verification Sequence Verification transformation_cloning->verification transformation_expression Transform Host Strain (E. coli or S. cerevisiae) verification->transformation_expression inoculation Inoculate Culture transformation_expression->inoculation induction Induce Expression inoculation->induction fermentation Fermentation induction->fermentation extraction Solvent Extraction fermentation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: A general experimental workflow for recombinant this compound production and analysis.

Troubleshooting_Logic decision decision solution solution start Low/No this compound Yield check_expression Is Tri5 protein expressed? start->check_expression check_solubility Is Tri5 soluble? check_expression->check_solubility Yes optimize_expression Optimize Expression: - Codon optimization - Stronger promoter - Check for introns check_expression->optimize_expression No check_precursors Is precursor supply sufficient? check_solubility->check_precursors Yes optimize_solubility Improve Solubility: - Lower temperature - Reduce inducer - Add solubility tag check_solubility->optimize_solubility No engineer_pathway Engineer Pathway: - Overexpress MVA genes - Downregulate competing pathways check_precursors->engineer_pathway No success Improved Yield check_precursors->success Yes optimize_expression->start optimize_solubility->start engineer_pathway->start

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Low Trichodiene Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the heterologous production of trichodiene in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is not producing any detectable this compound. What are the primary areas I should investigate?

A1: If you are unable to detect any this compound, consider the following critical factors:

  • Strain Viability and Growth: Ensure your yeast culture is healthy and growing as expected. Poor growth can be a primary reason for no product formation. Review your media composition and cultivation conditions (temperature, aeration, pH).

  • Gene Expression Cassette Integrity: Verify the correct insertion and sequence of your this compound synthase (Tri5) gene expression cassette in the yeast genome or plasmid. Sequencing errors or incorrect plasmid construction can lead to a non-functional enzyme.

  • Promoter Choice: The promoter driving your Tri5 gene expression might be too weak or repressed under your specific culture conditions.[1][2][3] Ensure you are using a promoter suitable for high-level constitutive or inducible expression.

  • Enzyme Functionality: The heterologous this compound synthase may not be expressed or folded correctly in yeast. Perform a Western blot to confirm the presence and expected size of the Tri5 protein.

Q2: I am observing very low yields of this compound. What are the most common bottlenecks in the metabolic pathway?

A2: Low this compound yields are often due to metabolic pathway imbalances. Key bottlenecks include:

  • Insufficient Precursor Supply: The production of the precursor molecule, farnesyl pyrophosphate (FPP), from the native mevalonate (MVA) pathway in yeast might be insufficient to support high this compound titers.[4][5][6]

  • Competing Pathways: FPP is a critical precursor for essential native pathways in yeast, particularly sterol (ergosterol) biosynthesis.[6][7] The enzyme squalene synthase (ERG9) diverts a significant portion of the FPP pool away from this compound production.[7][8]

  • Low this compound Synthase Expression or Activity: The expression level of the this compound synthase itself may be a limiting factor.[4] Additionally, the enzyme's kinetic properties might not be optimal for the intracellular environment of yeast.

Q3: How can I enhance the expression of my this compound synthase gene?

A3: To boost the expression of your this compound synthase, consider these strategies:

  • Strong Constitutive Promoters: Utilize strong constitutive promoters like PTDH3 or PTEF1 for high-level, continuous expression.[1][2]

  • Inducible Promoters: If constitutive expression is burdensome to the cell, use strong inducible promoters like the galactose-inducible GAL promoters (PGAL1, PGAL10) to time the expression of your enzyme.[9]

  • Gene Copy Number: Increasing the number of copies of the this compound synthase gene cassette can lead to higher protein expression and product yield.[4] This can be achieved through multi-copy plasmids or genomic integration of multiple cassettes.

  • Codon Optimization: Optimize the codon usage of your this compound synthase gene for S. cerevisiae to improve translation efficiency.

Q4: What cultivation parameters can I optimize to improve this compound production?

A4: Cultivation conditions can significantly impact yeast metabolism and, consequently, this compound production. Key parameters to optimize include:

  • Carbon Source: The choice and concentration of the carbon source (e.g., glucose, galactose, ethanol) can affect promoter activity and metabolic flux.[2]

  • Nitrogen Levels: Higher concentrations of assimilable nitrogen have been shown to increase the accumulation of some terpenes.[10]

  • Aeration: Microaerobic conditions may favor terpene accumulation compared to strictly anaerobic conditions.[10]

  • Temperature: Each yeast strain has an optimal temperature range for growth and productivity. Deviations from this range can cause stress and reduce yields.[11]

  • pH: The pH of the culture medium can affect nutrient uptake and overall cell health. Maintaining an optimal pH is crucial for robust fermentation.[12]

Troubleshooting Guides

Problem 1: No detectable this compound production.
Possible Cause Troubleshooting Step Experimental Protocol
Incorrect or mutated this compound synthase gene sequence.Sequence verify the integrated gene or the expression plasmid.--INVALID-LINK--
Failure of this compound synthase expression.Confirm the presence of the this compound synthase protein via Western blot.--INVALID-LINK--
Sub-optimal cultivation conditions for gene expression.Review and optimize media composition, temperature, and aeration.--INVALID-LINK--
Issues with this compound extraction or detection.Verify your extraction and GC-MS analysis methods with a this compound standard.--INVALID-LINK--
Problem 2: Low this compound yield.
Possible Cause Troubleshooting Step Experimental Protocol/Strategy
Insufficient FPP precursor supply.Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[4][7][13]Integrate additional copies of tHMG1 and ERG20 genes under the control of strong promoters.
Competition from the sterol biosynthesis pathway.Down-regulate the expression of squalene synthase (ERG9) to redirect FPP towards this compound.[7][8]Replace the native ERG9 promoter with a weaker or repressible promoter (e.g., a methionine-repressible promoter).[7]
Low expression of this compound synthase.Increase the gene copy number of this compound synthase or switch to a stronger promoter.[4]Transform yeast with a high-copy number plasmid or integrate multiple gene copies into the genome.
Product toxicity or volatility.Implement in-situ product removal during fermentation.Add a solvent overlay (e.g., dodecane) to the culture to capture the volatile this compound.[14]

Data Presentation

Table 1: Comparison of Promoter Strength for Heterologous Gene Expression in S. cerevisiae

PromoterTypeRelative Strength on GlucoseRelative Strength on EthanolReference
PTDH3ConstitutiveVery HighHigh[1][2]
PTEF1ConstitutiveHighHigh[2]
PPGK1ConstitutiveHighModerate[2]
PGAL1Inducible (by galactose)RepressedRepressed[9]
PADH2Inducible (by ethanol)RepressedVery High[2]

Table 2: Metabolic Engineering Strategies to Enhance Terpene Production

StrategyTarget Gene(s)Expected OutcomeReported ImprovementReference
Enhance Precursor SupplyOverexpress tHMG1, ERG20Increased FPP pool>4-fold increase in mono- and sesquiterpenes[6][7]
Reduce Competing PathwaysDown-regulate ERG9Increased FPP availability for this compoundSignificant increase in various terpenes[7][8]
Increase Acetyl-CoA SupplyOverexpress ACSIncreased intracellular acetyl-CoA2-5 fold increase in acetyl-CoA levels[4]
Enhance NADPH SupplyOverexpress POS5Increased NADPH for HMGR and squalene synthaseIncreased yields of various terpenes[15]

Experimental Protocols

Protocol 1: Plasmid DNA Sequencing
  • Plasmid Isolation: Isolate the this compound synthase expression plasmid from your yeast strain using a commercial yeast plasmid miniprep kit.

  • Sample Preparation: Quantify the DNA concentration and send a sample (typically 100-200 ng) along with the appropriate sequencing primers to a commercial sequencing facility.

  • Data Analysis: Align the sequencing results with your reference sequence to identify any mutations, insertions, or deletions.

Protocol 2: Western Blot Analysis of this compound Synthase
  • Protein Extraction:

    • Grow a 5-10 mL culture of your engineered yeast strain to mid-log phase (OD600 ≈ 1.0).

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 100-200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors).[16]

    • Lyse the cells by bead beating with glass beads or by using a chemical lysis method.[17][18]

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[19]

  • Protein Quantification: Determine the protein concentration of your lysate using a Bradford or BCA assay.[16]

  • SDS-PAGE:

    • Mix a calculated amount of protein extract (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrophoretic transfer system.[16]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[20]

    • Incubate the membrane with a primary antibody specific to your this compound synthase (or a tag like His-tag or FLAG-tag) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection: Add an ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.[20]

Protocol 3: Yeast Cultivation for this compound Production
  • Media Preparation: Prepare a suitable defined synthetic medium (e.g., SC medium) or a rich medium (e.g., YPD). Ensure the carbon source is appropriate for the promoter used (e.g., galactose for GAL promoters).

  • Inoculation: Inoculate a starter culture and grow overnight at 30°C with shaking.

  • Production Culture: Inoculate a larger production culture to a starting OD600 of ~0.1.

  • Induction (if applicable): If using an inducible promoter, add the inducer (e.g., galactose) at the appropriate cell density (e.g., mid-log phase).

  • Cultivation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.

  • Solvent Overlay (Optional): To capture volatile this compound, add a 10-20% (v/v) layer of an organic solvent like dodecane to the culture at the time of inoculation or induction.

  • Sampling: At various time points, collect samples for OD600 measurement and this compound analysis.

Protocol 4: GC-MS Analysis of this compound
  • Sample Preparation:

    • If using a solvent overlay, directly take a sample from the organic phase.

    • If not, perform a liquid-liquid extraction. Mix a known volume of the culture broth with an equal volume of a non-polar solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer.

  • GC-MS Analysis:

    • Inject 1 µL of the organic extract into the GC-MS system.[21]

    • Use a suitable GC column (e.g., a non-polar DB-5 column).

    • Set up a temperature program to separate the compounds, for example, an initial temperature of 100°C, ramped to 250°C.

    • The mass spectrometer should be operated in electron impact (EI) mode.[22]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing it to a pure standard or a library spectrum (e.g., NIST).[22]

    • Quantify the this compound concentration by creating a calibration curve with known concentrations of a this compound standard.[22]

Visualizations

Trichodiene_Production_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Sterol Sterol Pathway (Competing) cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/tHMG1 IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP DMAPP->GPP ERG20 FPP FPP GPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 This compound This compound FPP->this compound Tri5 (this compound Synthase) Ergosterol Ergosterol Squalene->Ergosterol

Caption: Metabolic pathway for this compound production in engineered yeast.

Troubleshooting_Workflow start Low/No this compound Production check_expression Check Tri5 Protein Expression (Western Blot) start->check_expression check_precursor Analyze Precursor Pathway (Metabolic Engineering) check_expression->check_precursor Expression OK optimize_expression Optimize Promoter / Gene Copy Number check_expression->optimize_expression No/Low Expression check_competition Assess Competing Pathways (e.g., ERG9) check_precursor->check_competition Precursor OK upregulate_mva Overexpress MVA Pathway Genes (tHMG1, ERG20) check_precursor->upregulate_mva Precursor Bottleneck downregulate_erg9 Down-regulate ERG9 Expression check_competition->downregulate_erg9 High Competition end Improved this compound Production check_competition->end Competition Low optimize_expression->end upregulate_mva->end downregulate_erg9->end

Caption: Troubleshooting workflow for low this compound production.

References

common issues in trichodiene extraction from liquid cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trichodiene extraction from liquid cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your extraction protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to a large class of mycotoxins known as trichothecenes, produced by various fungal species, including Fusarium and Trichoderma.[1] Efficient extraction and accurate quantification of this compound are crucial for studying fungal secondary metabolism, understanding mycotoxin biosynthesis, and for the development of biocontrol agents.

Q2: What are the primary methods for extracting this compound from liquid cultures?

The most common methods for this compound extraction from liquid cultures are liquid-liquid extraction (LLE) and headspace analysis. LLE involves using a water-immiscible organic solvent to partition the this compound from the aqueous culture medium. Headspace analysis, including static headspace and solid-phase microextraction (SPME), is suitable for analyzing volatile compounds like this compound by sampling the vapor phase above the liquid culture.[1][2][3]

Q3: Which organic solvents are recommended for liquid-liquid extraction of this compound?

This compound is a non-polar compound, so non-polar organic solvents are the most effective for its extraction. Commonly used solvents for extracting similar non-polar metabolites include:

  • Hexane: A highly non-polar solvent, making it a good choice for extracting hydrocarbons like this compound.

  • Ethyl acetate: A moderately polar solvent that can also be effective and is considered a "greener" alternative to some chlorinated solvents.[4][5]

  • Dichloromethane (DCM): A versatile solvent with strong solvating power for many organic compounds.[4][5]

  • Pentane: A non-polar solvent that has been used in the extraction of this compound for GC-MS analysis.

The choice of solvent will depend on the specific requirements of your downstream analysis and safety protocols.[4][5][6]

Q4: How does the pH of the culture medium affect this compound extraction?

Troubleshooting Guide

Issue 1: Low or No Detectable Yield of this compound

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Fungal Growth or this compound Production - Verify that the culture conditions (media composition, temperature, pH, aeration) are optimal for this compound production by your specific fungal strain.[10][11][12] - Confirm the identity and viability of your fungal culture. - Ensure the incubation period is sufficient for this compound biosynthesis to occur.
Inefficient Cell Lysis (for intracellular this compound) - Although this compound is often secreted, some may remain intracellular. If targeting intracellular this compound, ensure efficient cell disruption. Methods include sonication, bead beating, or freeze-thaw cycles prior to solvent extraction. For yeast, enzymatic lysis or methods using lithium acetate and SDS can be effective.[8]
Inappropriate Solvent Choice - Use a non-polar, water-immiscible organic solvent such as hexane, pentane, or ethyl acetate for liquid-liquid extraction.[4][5][6] - For headspace analysis, ensure the SPME fiber coating is appropriate for volatile hydrocarbons (e.g., PDMS/DVB).[3]
Loss of this compound due to Volatility - this compound is a volatile compound.[1] Minimize exposure of samples and extracts to the open air. - Keep samples and extracts chilled during processing and storage to reduce evaporation. - Use sealed vials for extraction and storage.
Degradation of this compound - While specific stability data is limited, minimize extraction time and avoid high temperatures unless required for a specific protocol (e.g., headspace analysis). - Store extracts at low temperatures (e.g., -20°C) in the dark.
Insufficient Mixing During Extraction - During liquid-liquid extraction, ensure thorough mixing of the culture broth and the organic solvent to maximize the surface area for partitioning. Vortexing or gentle inversion can be used, but be mindful of emulsion formation (see Issue 2).
Suboptimal Parameters for Headspace Analysis - Optimize headspace incubation temperature and time to ensure efficient partitioning of this compound into the vapor phase.[13] - For SPME, optimize extraction time and desorption parameters (temperature and time).[2][3]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Potential Causes and Solutions

The formation of an emulsion, a stable mixture of the aqueous and organic phases, is a common issue in the extraction of fermentation broths, which can contain surfactants and other molecules that stabilize emulsions.[14][15][16]

Potential Cause Troubleshooting Steps
High-Shear Mixing - Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction vessel to mix the phases.[14]
Presence of Surfactant-like Molecules - Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[14][17][18] - Centrifugation: Centrifuge the mixture to help separate the layers. - Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separator filter. - Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.[17] - pH Adjustment: Altering the pH of the aqueous phase with a dilute acid or base can change the solubility of emulsifying agents.[17][18]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general framework for extracting this compound from a fungal liquid culture. Optimization may be required based on the specific fungal strain and culture conditions.

Materials:

  • Fungal liquid culture

  • Separatory funnel or centrifuge tubes

  • Hexane or ethyl acetate (GC grade or equivalent)

  • Anhydrous sodium sulfate

  • Rotary evaporator or gentle stream of nitrogen gas

  • Glass vials for storage

Procedure:

  • Harvest Culture: After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation, unless a whole-culture extraction is intended.

  • Solvent Addition: Transfer a known volume of the culture broth to a separatory funnel or a suitable centrifuge tube. Add an equal volume of hexane or ethyl acetate.

  • Extraction:

    • If using a separatory funnel, stopper it and invert gently 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.[14]

    • If using a centrifuge tube, cap it tightly and mix by gentle inversion.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection of Organic Phase: Carefully collect the upper organic layer (hexane or ethyl acetate) and transfer it to a clean flask.

  • Repeat Extraction: For exhaustive extraction, repeat the process (steps 2-5) two more times with fresh solvent, combining all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Let it sit for 5-10 minutes, then filter or decant the solvent into a new flask.

  • Concentration: Concentrate the extract to a smaller volume using a rotary evaporator (at a low temperature to minimize loss of the volatile this compound) or under a gentle stream of nitrogen.

  • Storage: Transfer the concentrated extract to a sealed glass vial and store at -20°C until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) for this compound Analysis

This protocol is suitable for the rapid and solvent-free analysis of this compound.

Materials:

  • Fungal liquid culture

  • Headspace vials with septa

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Transfer a known volume (e.g., 5 mL) of the liquid culture into a headspace vial.

  • Incubation and Extraction:

    • Place the vial in a heating block or the GC autosampler's incubator set to a specific temperature (e.g., 50°C).[3][13]

    • Allow the sample to equilibrate for a set time (e.g., 10 minutes).[3]

    • Expose the SPME fiber to the headspace above the liquid culture for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).[19]

    • Start the GC-MS analysis.

Visualizations

Trichodiene_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Culture Liquid Culture LLE Liquid-Liquid Extraction (e.g., Hexane) Culture->LLE Add Solvent Headspace Headspace Analysis (e.g., SPME) Culture->Headspace Incubate & Expose Fiber Drying Drying (Anhydrous Na2SO4) LLE->Drying GCMS GC-MS Analysis Headspace->GCMS Desorb Fiber Concentration Concentration (Rotary Evaporator/N2 Stream) Drying->Concentration Concentration->GCMS Inject Extract

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield cluster_culture Culture Issues cluster_extraction Extraction Issues cluster_analysis Analysis Issues Start Low/No this compound Yield CheckCulture Verify Culture Conditions (Growth, Media, Time) Start->CheckCulture CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckAnalysis Verify Analytical Method Start->CheckAnalysis OptimizeCulture Optimize Growth Conditions CheckCulture->OptimizeCulture Viability Check Strain Viability CheckCulture->Viability Solvent Use Non-Polar Solvent CheckExtraction->Solvent Volatility Minimize Volatilization (Cool Samples) CheckExtraction->Volatility Emulsion Address Emulsion (see guide) CheckExtraction->Emulsion GCMS_Params Optimize GC-MS Parameters CheckAnalysis->GCMS_Params Headspace_Params Optimize Headspace/SPME Parameters CheckAnalysis->Headspace_Params

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Trichodiene Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with trichodiene synthase and its inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with this compound synthase.

Issue Potential Cause Recommended Solution
No or low enzyme activity Inactive enzyme- Ensure proper protein expression and purification.[1][2] - Verify protein integrity via SDS-PAGE. - Check for proper protein folding.
Sub-optimal assay conditions- Confirm the buffer composition: 10 mM Tris (pH 7.8), 5 mM MgCl2, 15% glycerol, and 5 mM β-mercaptoethanol.[3][4] - Ensure the presence of Mg2+ ions, which are essential cofactors.[1][3] - Optimize the reaction temperature (assays are often run at 30°C).[3]
Substrate degradation- Use freshly prepared farnesyl diphosphate (FPP) solution. - Store FPP appropriately to prevent degradation.
High background signal Contaminating enzyme activity- Ensure the purity of the recombinant this compound synthase.[1][2]
Non-enzymatic substrate degradation- Run a control reaction without the enzyme to assess non-enzymatic product formation.
Inconsistent results between replicates Pipetting errors- Use calibrated pipettes and proper pipetting techniques.
Incomplete mixing of reaction components- Ensure thorough mixing of the reaction mixture before starting the incubation.
Variability in enzyme concentration- Prepare a master mix of the enzyme solution to ensure equal concentration across all replicates.
Inhibitor shows no effect Inhibitor insolubility- Check the solubility of the inhibitor in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all assays, including controls.
Inhibitor instability- Verify the stability of the inhibitor under the assay conditions.
Incorrect inhibitor concentration range- Test a wider range of inhibitor concentrations.
Precipitation observed in the assay High concentration of inhibitor or enzyme- Lower the concentration of the problematic component.
Buffer incompatibility- Ensure all components are soluble and stable in the chosen buffer system.

Frequently Asked Questions (FAQs)

Enzyme and Substrate

Q1: What is the function of this compound synthase?

This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of the universal substrate, farnesyl diphosphate (FPP), into this compound.[1] This is the first committed step in the biosynthesis of trichothecenes, a large family of mycotoxins produced by various fungi.[5]

Q2: What are the key components of the this compound synthase active site?

The active site of this compound synthase is a hydrophobic cleft.[6] It contains two crucial metal ion-binding motifs: the aspartate-rich motif (D¹⁰⁰DXX(D/E)) and the NSE/DTE motif (N²²⁵DXXSXXXE).[4][7] These motifs are essential for binding the Mg²⁺ cofactors required for catalysis.[4] Key residues like Arg304 are also important for substrate binding and catalysis.[8]

Q3: What is the accepted mechanism for the reaction catalyzed by this compound synthase?

The reaction is initiated by the Mg²⁺-dependent ionization of the pyrophosphate group from farnesyl diphosphate (FPP), generating an allylic carbocation.[3] This is followed by isomerization to (3R)-nerolidyl diphosphate (NPP), which then undergoes a complex cyclization cascade involving multiple carbocationic intermediates to form the final product, this compound.[3][9][10] The release of the this compound product from the active site is the rate-limiting step in the overall reaction.[9][10][11]

Inhibition Assays

Q4: What types of inhibitors have been identified for this compound synthase?

Several types of inhibitors have been studied, including:

  • Competitive inhibitors: These inhibitors bind to the active site and compete with the substrate, FPP. An example is 10-fluorofarnesyl diphosphate, which has a Ki of 16 nM.[12][13]

  • Mechanism-based inhibitors: These compounds are processed by the enzyme, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. An example is the 10-cyclopropylidene analog of FPP.[14]

  • Cooperative inhibitors: Some inhibitors, like certain ammonium analogs of the bisabolyl cation intermediate, require the presence of inorganic pyrophosphate (PPi) to bind and inhibit the enzyme effectively.[3][15] Benzyl triethylammonium cation (BTAC) also acts as a competitive inhibitor in the presence of PPi.[16]

Q5: How do I determine the IC50 of a potential inhibitor?

To determine the half-maximal inhibitory concentration (IC50), you would perform a series of enzyme assays with a fixed concentration of FPP and varying concentrations of the inhibitor. The enzyme activity is then plotted against the logarithm of the inhibitor concentration, and the IC50 is the concentration of inhibitor that results in 50% inhibition of enzyme activity.

Q6: How can I determine the mode of inhibition (e.g., competitive, non-competitive)?

To determine the mode of inhibition, you need to perform kinetic analyses by measuring the initial reaction rates at various substrate (FPP) and inhibitor concentrations. The data can then be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) to visualize the effect of the inhibitor on Vmax and Km.

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound Synthase

SubstrateKmkcatReference
trans,trans-Farnesyl diphosphate (FPP)78 nM (at 15°C)0.09 s⁻¹ (at 15°C)[11][17]
trans,trans-Farnesyl diphosphate (FPP)87 nM-[12]
trans,trans-Farnesyl diphosphate (FPP)90 nM (at 30°C)0.32 s⁻¹ (at 30°C)[11][17]

Table 2: Inhibition Constants for Known this compound Synthase Inhibitors

InhibitorType of InhibitionKiReference
10-Fluorofarnesyl diphosphateCompetitive16 nM[12][13]
10-cyclopropylidene analog of FPPMechanism-based663 ± 75 nM (apparent Ki)[14]
R-Azabisabolene (in the presence of PPi)Cooperative Competitive2.6 µM (induced inhibition constant)[3]
Benzyl triethylammonium cation (BTAC) (in the presence of PPi)Cooperative Competitive36 µM (induced inhibition constant)[3]
12-fluoro-farnesylphosphonophosphateMixed-type reversibleKi1 = 2.33 ± 0.50 µM, Ki2 = 25.80 ± 7.70 µM[18]

Experimental Protocols

Protocol 1: Standard this compound Synthase Activity Assay

This protocol is for determining the catalytic activity of this compound synthase.

Materials:

  • Purified this compound synthase

  • [1-³H]Farnesyl diphosphate ([³H]FPP)

  • Unlabeled FPP

  • Assay buffer: 10 mM Tris (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol[3][4]

  • n-pentane or hexane (HPLC grade)[3]

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a reaction mixture in a glass test tube containing the assay buffer and the desired concentration of FPP (a mix of [³H]FPP and unlabeled FPP).

  • Overlay the reaction mixture with n-pentane or hexane to capture the volatile this compound product.[3]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the reaction by adding a known amount of purified this compound synthase.

  • Incubate the reaction for a specific time, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.[4]

  • Stop the reaction by vortexing to extract the radiolabeled this compound into the organic layer.

  • Transfer a sample of the organic layer to a scintillation vial containing scintillation cocktail.

  • Quantify the amount of product formed by liquid scintillation counting.

  • Calculate the enzyme activity based on the specific activity of the [³H]FPP and the amount of product formed over time.

Protocol 2: IC50 Determination for a this compound Synthase Inhibitor

This protocol outlines the steps to determine the IC50 value of a potential inhibitor.

Materials:

  • All materials from Protocol 1

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

Procedure:

  • Set up a series of reaction tubes.

  • To each tube, add the assay buffer, a fixed concentration of FPP (typically around the Km value), and a different concentration of the inhibitor. Include a control with no inhibitor. If a co-solvent is used for the inhibitor, ensure the same final concentration is present in all tubes, including the control.

  • Follow steps 2-8 from Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition.

Visualizations

Trichodiene_Synthase_Catalytic_Cycle cluster_enzyme Enzyme Active Site E_FPP E + FPP E_FPP_ion E-[FPP-Mg2+] complex E_FPP->E_FPP_ion Ionization E_NPP E-[NPP-Mg2+] complex E_FPP_ion->E_NPP Isomerization E_Cyclization Cyclization Cascade (Carbocation Intermediates) E_NPP->E_Cyclization E_Trichodiene_PPi E-Trichodiene-PPi E_Cyclization->E_Trichodiene_PPi E_Trichodiene_PPi->E_FPP Regeneration This compound This compound E_Trichodiene_PPi->this compound Product Release (Rate-Limiting) PPi Pyrophosphate (PPi) E_Trichodiene_PPi->PPi Product Release FPP Farnesyl Diphosphate (FPP) FPP->E_FPP Binding Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate ([3H]FPP), and Inhibitor Solutions Reaction_Mix Prepare Reaction Mix: Buffer, FPP, Inhibitor Reagents->Reaction_Mix Pre_Incubate Pre-incubate at 30°C Reaction_Mix->Pre_Incubate Start_Reaction Initiate with Enzyme Pre_Incubate->Start_Reaction Incubate Incubate for a Defined Time Start_Reaction->Incubate Stop_Reaction Stop Reaction & Extract with Organic Solvent Incubate->Stop_Reaction Scintillation Liquid Scintillation Counting Stop_Reaction->Scintillation Data_Analysis Calculate % Inhibition and Determine IC50 Scintillation->Data_Analysis

References

Technical Support Center: Enhancing Trichodiene Synthase Stability through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of trichodiene synthase via site-directed mutagenesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for improving the stability of this compound synthase?

A1: Enhancing the stability of this compound synthase, particularly its thermal and operational stability, is crucial for its effective use in industrial biotechnology and drug development. A more stable enzyme can withstand harsher process conditions, has a longer shelf-life, and can lead to more efficient and cost-effective production of this compound, a precursor to a large family of mycotoxins and other bioactive compounds.

Q2: Are there any known mutations that affect the stability of this compound synthase?

A2: Yes, while research has not extensively focused on improving its stability, a mutation in the NSE/DTE motif, S229T, has been observed to significantly decrease the enzyme's stability, resulting in a short half-life where the protein becomes inactive in less than a day.[1] This highlights the importance of this motif in maintaining the structural integrity of the enzyme.

Q3: What are some rational design strategies to improve the thermal stability of this compound synthase?

A3: Based on general principles of protein engineering, several strategies can be employed:

  • Introducing Proline Residues: Mutating residues within flexible loop regions to proline can decrease the conformational entropy of the unfolded state, thus stabilizing the protein.

  • Engineering Disulfide Bonds: Introducing cysteine residues at strategic locations to form disulfide bridges can covalently link different parts of the protein, increasing its rigidity and resistance to unfolding.

  • Optimizing Surface Charge Interactions: Modifying surface residues to enhance electrostatic interactions, such as salt bridges, can contribute to overall protein stability.

  • Improving Core Packing: Mutations that improve the hydrophobic packing in the protein's core can enhance its stability.

  • Computational Prediction: Utilizing computational algorithms to predict the effects of mutations on protein stability can guide the selection of promising candidates for experimental validation.[2][3]

Q4: How can I experimentally measure the stability of my this compound synthase mutants?

A4: A common and high-throughput method is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[4][5][6][7][8][9][10][11] This technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of its thermal stability. An increase in Tm for a mutant compared to the wild-type indicates improved stability.

Troubleshooting Guides

Site-Directed Mutagenesis
IssuePossible Cause(s)Suggested Solution(s)
No or very few colonies after transformation - Inefficient competent cells- Incorrect antibiotic selection- Low PCR product yield- DpnI digestion incomplete- Use highly competent cells (>10^8 cfu/µg)- Double-check the antibiotic resistance of your plasmid and the antibiotic in your plates- Optimize PCR conditions (annealing temperature, extension time)- Increase DpnI digestion time to 2-4 hours
All colonies contain the wild-type plasmid - Insufficient DpnI digestion- Too much template plasmid in PCR- Ensure DpnI is active and increase digestion time- Reduce the amount of template plasmid in the PCR reaction (1-10 ng is usually sufficient)
Undesired mutations in the sequence - Low fidelity of the DNA polymerase- Poor quality of primers- Use a high-fidelity DNA polymerase for PCR- Ensure primers are of high quality and purified (e.g., PAGE purified)
Protein Expression and Purification
IssuePossible Cause(s)Suggested Solution(s)
Low or no expression of this compound synthase - Suboptimal induction conditions- Toxicity of the protein to E. coli- Rare codons in the gene sequence- Optimize IPTG concentration and induction temperature (e.g., lower temperature like 18-25°C for overnight induction)- Use a lower copy number plasmid or a different expression host- Use an E. coli strain supplemented with tRNAs for rare codons
This compound synthase is in inclusion bodies (insoluble) - High expression rate leading to misfolding- Hydrophobic nature of the protein- Reduce induction temperature (e.g., 16-18°C) and IPTG concentration- Co-express with molecular chaperones (e.g., GroEL/ES)- Add solubilizing agents like glycerol (15% is common in this compound synthase buffers) to the lysis buffer[1]
Low yield after purification - Inefficient lysis- Protein degradation- Poor binding to the purification resin- Optimize sonication or lysis buffer conditions- Add protease inhibitors to the lysis buffer- Ensure the purification tag is accessible and optimize binding/elution conditions
Stability and Activity Assays
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence in Thermal Shift Assay - Dye instability or precipitation- Presence of detergents or other interfering substances- Centrifuge the plate before reading- Screen for compatible buffers and additives- Run a no-protein control to assess background fluorescence
No clear melting transition in Thermal Shift Assay - Protein is already unfolded or aggregated- Protein concentration is too low- Check the integrity of the purified protein on an SDS-PAGE gel- Optimize the protein concentration for the assay
No or low catalytic activity - Inactive enzyme due to misfolding or instability- Issues with the assay components- Confirm protein integrity and purity- Ensure the substrate (farnesyl diphosphate) and MgCl2 cofactor are present and at the correct concentrations[1][12]- Check the pH of the reaction buffer (optimal pH is around 7.5-7.8)[12][13]

Quantitative Data on Enzyme Stability Improvement

While specific stability-enhancing mutations for this compound synthase are not yet extensively documented, the following table provides examples of mutations that have improved the thermostability of other enzymes, illustrating the potential magnitude of improvement.

EnzymeMutation(s)Change in Melting Temperature (ΔTm)Change in Half-life (t1/2)Reference
5-epi-aristolochene synthase (TEAS)12 mutations (computationally predicted)+45°CNot reported[2][3]
Diterpene Cyclase (PtmT2)Ancestral Sequence Reconstruction+39.7°CNot reported[14]
Spiroviolene SynthaseAncestral Sequence Reconstruction+7-13°CNot reported[15][16]

Experimental Protocols

Site-Directed Mutagenesis Protocol (based on QuikChange method)
  • Primer Design: Design two complementary primers, 15-25 nucleotides in length, containing the desired mutation. The primers should have a melting temperature of ≥78°C.

  • PCR Reaction: Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound synthase gene, and the mutagenic primers.

  • PCR Cycling: Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 2-4 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.

  • Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.

This compound Synthase Expression and Purification Protocol
  • Transformation: Transform the plasmid containing the this compound synthase mutant gene into an expression host such as E. coli BL21(DE3).[1][12]

  • Expression: Inoculate a large culture with an overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.4 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column (assuming a His-tagged protein). Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

  • Elution: Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 10 mM Tris-HCl pH 7.8, 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol) using dialysis or a desalting column.

  • Purity Check: Analyze the purity of the protein by SDS-PAGE.

Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol
  • Reagent Preparation: Prepare the protein solution at a final concentration of 2-5 µM. Prepare a stock of a fluorescent dye such as SYPRO Orange (e.g., 5000x stock).

  • Reaction Mixture: In a 96-well PCR plate, prepare the reaction mixture containing the protein, the dye (at a final concentration of 2-5x), and the buffer to be tested. The final volume is typically 20-25 µL.[4][5]

  • Plate Setup: Include a no-protein control to measure the background fluorescence of the dye.

  • Instrument Setup: Place the 96-well plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.[7]

  • Data Acquisition: Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by taking the derivative of the curve and finding the temperature at the peak.[6]

Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Stability & Activity Analysis mutagenesis 1. PCR with Mutagenic Primers dpni 2. DpnI Digestion mutagenesis->dpni transformation_mut 3. E. coli Transformation dpni->transformation_mut sequencing 4. Sequence Verification transformation_mut->sequencing expression 5. Protein Expression in E. coli sequencing->expression Verified Mutant lysis 6. Cell Lysis expression->lysis purification 7. Affinity Chromatography lysis->purification buffer_exchange 8. Buffer Exchange purification->buffer_exchange stability_assay 9. Thermal Shift Assay (DSF/TSA) buffer_exchange->stability_assay Purified Enzyme activity_assay 10. Catalytic Activity Assay stability_assay->activity_assay

Caption: Experimental workflow for improving this compound synthase stability.

Rational_Design_Strategy cluster_goal Goal cluster_approaches Rational Design Approaches cluster_methods Methods cluster_validation Validation goal Improve this compound Synthase Stability proline Introduce Proline in Loops goal->proline disulfide Engineer Disulfide Bonds goal->disulfide surface_charge Optimize Surface Charges goal->surface_charge hydrophobic_core Enhance Core Packing goal->hydrophobic_core computational Computational Modeling (Predict ΔΔG) proline->computational disulfide->computational surface_charge->computational hydrophobic_core->computational site_mutagenesis Site-Directed Mutagenesis computational->site_mutagenesis dsf Thermal Shift Assay (ΔTm) site_mutagenesis->dsf activity Activity Assay dsf->activity

Caption: Logic diagram for rational design to enhance enzyme stability.

References

strategies to reduce byproduct formation during trichodiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during trichodiene synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound synthesis experiments, focusing on strategies to reduce the formation of unwanted byproducts.

Q1: My this compound synthesis reaction is producing a significant amount of other sesquiterpenes. What are the common byproducts, and why are they forming?

A1: this compound synthase, the enzyme responsible for converting farnesyl diphosphate (FPP) to this compound, is known to have some catalytic promiscuity. This means that in addition to the main product, this compound, it can produce a range of other sesquiterpene byproducts. The formation of these byproducts is often due to the enzyme's active site allowing for alternative cyclization reactions of the carbocation intermediates.

Some of the most commonly observed byproducts include:

  • β-farnesene

  • α-bisabolene

  • β-bisabolene

  • Cuprenene

  • Isochamigrene

  • α-barbatene

  • α-acoradiene

  • β-acoradiene[1]

The wild-type enzyme from Fusarium sporotrichioides typically produces this compound with about 89% purity, with the remaining 11% being a mixture of these and other minor sesquiterpenes.[2] The formation of these side products occurs at mechanistic branching points in the reaction pathway.[3]

Q2: How can I improve the product specificity of this compound synthase through enzyme engineering?

A2: Site-directed mutagenesis of the this compound synthase active site can alter the product distribution, in some cases increasing the fidelity of this compound production. However, many mutations can also lead to an increase in byproduct formation. Therefore, careful selection of mutation sites is crucial.

Key regions to target for mutagenesis include the metal-binding motifs and residues within the active site cleft. For example, modifications in the "NSE/DTE" motif (N225DXXSXXXE), which is involved in chelating a magnesium ion cofactor, can significantly impact product specificity, though often negatively.[1] Altering residues that shape the active site contour can also refocus the cyclization specificity.[1]

The following table summarizes the effects of some reported mutations on the product distribution of this compound synthase.

Enzyme Variant This compound (%) β-Farnesene (%) α-Bisabolene (%) β-Bisabolene (%) Cuprenene (%) Isochamigrene (%) Other Byproducts (%)
Wild-Type891-21-21-21-21-21-5
D100Emajor productpresentpresentpresentpresentpresentpresent
R304Kdecreasedincreasedincreasedincreasedincreasedincreasedincreased
Y295Fsimilar to WTsimilar to WTsimilar to WTsimilar to WTsimilar to WTsimilar to WTsimilar to WT

Data compiled from multiple sources. The D100E and R304K mutations have been shown to increase byproduct formation.[1][4] The Y295F mutation had minimal effect on product specificity.[1]

Q3: My host organism (e.g., S. cerevisiae, E. coli) is producing this compound, but I'm also observing byproducts derived from the host's metabolism. How can I redirect metabolic flux towards this compound?

A3: Byproducts from the host's native metabolic pathways often compete for the precursor molecule, farnesyl diphosphate (FPP). Metabolic engineering strategies can be employed to increase the intracellular pool of FPP and channel it more efficiently towards this compound synthesis.

For Saccharomyces cerevisiae:

  • Overexpress the Mevalonate (MVA) Pathway: The MVA pathway is responsible for producing FPP. Overexpressing key enzymes in this pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase), can significantly boost the FPP supply.[5][6][7]

  • Downregulate Competing Pathways: The primary competing pathway for FPP in yeast is sterol biosynthesis. Downregulating the expression of the ERG9 gene, which encodes squalene synthase, the first committed step in sterol biosynthesis, is a highly effective strategy to redirect FPP to your desired product.[5][7]

  • Balance Pathway Expression: It is important to balance the expression levels of the upstream MVA pathway genes and the downstream this compound synthase to avoid the accumulation of toxic intermediates and to ensure efficient conversion of FPP to this compound.[5][6]

For Escherichia coli:

  • Heterologous MVA Pathway Expression: E. coli has its own native MEP pathway for isoprenoid precursor synthesis. Expressing a heterologous MVA pathway from S. cerevisiae can provide an independent and often more productive route to FPP.

  • Optimize FPP Synthase Expression: Overexpression of the native E. coli FPP synthase (IspA) can enhance the conversion of upstream precursors to FPP.

  • Host Strain Selection and Engineering: Using engineered E. coli strains with optimized precursor pathways can improve the overall yield and reduce byproduct formation.

Q4: Can fermentation conditions be optimized to reduce byproduct formation?

A4: While the primary determinants of byproduct formation are the enzyme's intrinsic properties and the host's metabolic landscape, fermentation conditions can also play a role, primarily by influencing enzyme activity and overall metabolic state.

  • Temperature: Lowering the fermentation temperature can sometimes reduce the catalytic promiscuity of enzymes, potentially leading to a cleaner product profile. However, this may also decrease the overall reaction rate, so a balance must be found.

  • pH: The pH of the culture medium can affect enzyme stability and activity. Maintaining an optimal pH for this compound synthase is important for maximizing its efficiency.

  • Medium Composition: The composition of the fermentation medium, including the carbon and nitrogen sources, can influence the metabolic state of the host organism and the availability of cofactors, which in turn can impact byproduct formation.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound Synthase

This protocol provides a general workflow for creating this compound synthase mutants.

  • Plasmid Preparation: Obtain a plasmid containing the gene for wild-type this compound synthase.

  • Primer Design: Design primers containing the desired mutation.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid.

  • Template Removal: Digest the parental, methylated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into a suitable E. coli strain for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

  • Protein Expression and Purification: Transform the sequence-verified plasmid into an expression host (e.g., E. coli BL21(DE3)). Induce protein expression and purify the mutant this compound synthase using standard chromatographic techniques.

Protocol 2: Analysis of this compound Synthase Reaction Products by GC-MS

This protocol describes the analysis of the product profile from an in vitro this compound synthase reaction.

  • Enzyme Assay: Set up the enzyme reaction in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5% glycerol) containing the purified this compound synthase and the substrate, farnesyl diphosphate (FPP).

  • Product Extraction: After incubation, extract the sesquiterpene products from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

  • Product Identification and Quantification: Identify the different sesquiterpene products by comparing their mass spectra and retention times to authentic standards or published data. Quantify the relative abundance of each product by integrating the peak areas in the gas chromatogram.

Visualizations

Trichodiene_Synthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Competition Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA tHMG1 (overexpress) Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Diphosphate (FPP) IPP->FPP ERG20 (overexpress) DMAPP->FPP Squalene Squalene Sterols Sterols Squalene->Sterols FPP->Squalene ERG9 (downregulate) This compound This compound (Target) FPP->this compound This compound Synthase Byproducts Byproducts (e.g., β-farnesene) FPP->Byproducts This compound Synthase (promiscuity)

Caption: Metabolic engineering strategies in yeast to enhance this compound production.

Experimental_Workflow cluster_Engineering Enzyme & Metabolic Engineering cluster_Analysis Analysis Mutagenesis Site-Directed Mutagenesis of this compound Synthase Expression Protein Expression & Purification Mutagenesis->Expression Host_Engineering Host Strain Engineering (e.g., Yeast) Fermentation Fermentation / In Vitro Reaction Host_Engineering->Fermentation Expression->Fermentation Extraction Product Extraction Fermentation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

References

Technical Support Center: Optimizing Trichodiene Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trichodiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound production experiments.

Frequently Asked Questions (FAQs)

Q1: My Fusarium culture is growing well, but I'm detecting very low levels of this compound. What are the likely causes?

A1: Low this compound accumulation despite good biomass production is a common issue. Several factors in your culture conditions could be suboptimal for secondary metabolite production. The primary areas to investigate are:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. While robust growth may occur on a variety of substrates, this compound biosynthesis is often induced under specific nutrient conditions.

  • Culture pH: The pH of the culture medium is a major regulator of trichothecene biosynthesis in Fusarium graminearum. An acidic environment is often required to induce the expression of the TRI gene cluster.[1]

  • Aeration and Agitation: In submerged cultures, oxygen availability can significantly influence fungal morphology and secondary metabolism.

  • Temperature: While a certain temperature range may support optimal growth, a different temperature might be required for maximum this compound production.

Q2: What is the optimal pH for this compound production?

A2: An acidic pH is a critical factor for inducing trichothecene biosynthesis in many Fusarium species.[1] While the optimal pH for fungal growth may be broader, ranging from 4 to 7, this compound production is often significantly enhanced at a lower pH, typically between 4.0 and 5.5.[2] In some cases, maintaining the pH above 4.0 can even prevent the induction of trichothecene biosynthesis.[1]

Q3: How does the choice of carbon source affect this compound yield?

A3: The carbon source in the culture medium can have a substantial impact on this compound accumulation. While glucose is a commonly used carbon source that supports good fungal growth, other sugars may be more effective at inducing this compound biosynthesis. For example, fructose has been shown to be an effective carbon source for the growth of some related fungi. It is important to optimize the concentration of the carbon source, as high concentrations can sometimes lead to catabolite repression, inhibiting secondary metabolite production.

Q4: What is the role of nitrogen sources in this compound accumulation?

A4: Both the type and concentration of the nitrogen source are crucial for regulating this compound biosynthesis. Complex nitrogen sources like peptone and yeast extract often support both robust growth and secondary metabolite production. Inorganic nitrogen sources such as ammonium nitrate can also be used, but the optimal concentration needs to be determined empirically. The carbon-to-nitrogen ratio in the medium is a key factor influencing the switch from primary to secondary metabolism.

Q5: Can micronutrients influence this compound production?

A5: Yes, micronutrients can play a role in this compound biosynthesis. The enzyme responsible for converting farnesyl pyrophosphate to this compound, this compound synthase, is a metalloenzyme that requires divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺) for its catalytic activity.[3] Therefore, ensuring an adequate supply of these micronutrients in the culture medium can be important for optimal enzyme function and, consequently, higher this compound yields.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Inoculum Variability Ensure a consistent and standardized inoculum preparation. Use a fresh and actively growing culture for inoculation. Inoculate with a consistent spore concentration or mycelial mass.
Media Preparation Inconsistency Prepare all media components fresh and from the same stock solutions whenever possible. Double-check the final pH of the medium after autoclaving and adjust if necessary.
Fluctuations in Incubation Conditions Use a calibrated incubator and monitor the temperature throughout the fermentation period. Ensure consistent agitation and aeration rates between batches.
Problem 2: No or Very Low this compound Detected
Possible Cause Troubleshooting Step
Suboptimal Culture Medium Re-evaluate the composition of your culture medium. Refer to the data tables below for recommended starting points for carbon and nitrogen sources.
Incorrect pH Monitor and control the pH of the culture throughout the fermentation. An acidic shift is often required to trigger this compound production.
Inadequate Aeration For submerged cultures, ensure sufficient dissolved oxygen. Experiment with different agitation speeds and aeration rates.
Extraction Inefficiency Review your extraction protocol. Ensure the chosen solvent is appropriate for this compound and that the extraction time is sufficient.
Analytical Method Sensitivity Verify the sensitivity and calibration of your GC-MS or other analytical instruments. Use an internal standard for accurate quantification.

Data on Culture Conditions Influencing this compound Accumulation

The following tables summarize the impact of various culture parameters on this compound and trichothecene production based on available literature. Please note that optimal conditions can be species- and strain-dependent and may require further optimization for your specific experimental setup.

Table 1: Effect of Carbon Source on Trichothecene Production

Carbon Source Organism Effect on Trichothecene Production
GlucoseFusarium graminearumSupports growth, but may not be the optimal inducer of trichothecene biosynthesis.
FructoseTrichoderma spp.Shown to be an effective carbon source for growth.
SucroseFusarium graminearumCan induce trichothecene biosynthesis.

Table 2: Effect of Nitrogen Source on Trichothecene Production

Nitrogen Source Organism Effect on Trichothecene Production
PeptoneFusarium spp.Generally supports good growth and secondary metabolite production.
Yeast ExtractFusarium spp.Provides essential growth factors and can enhance trichothecene yields.
Ammonium NitrateFusarium spp.Can be utilized, but the concentration needs careful optimization.
AgmatineFusarium graminearumCan induce trichothecene biosynthesis, often associated with a decrease in culture pH.[1]

Table 3: Effect of pH on Fungal Growth and Trichothecene Production

pH Range Effect on Fungal Growth Effect on Trichothecene Production
6.0 - 7.0Generally optimal for the growth of many Fusarium species.Often suboptimal; higher pH can suppress TRI gene expression.
4.0 - 5.5Growth may be slightly reduced compared to optimal pH.Generally optimal for the induction of trichothecene biosynthesis.
< 4.0Can be inhibitory to fungal growth.May still support trichothecene production, but biomass may be limited.

Table 4: Effect of Temperature on Fungal Growth and Trichothecene Production

Temperature Range (°C) Effect on Fungal Growth Effect on Trichothecene Production
15 - 20Slower growth rate.Can support trichothecene production, with some studies showing high yields at lower temperatures.[4]
25 - 30Generally optimal for the growth of many Fusarium species.[5]Often coincides with high trichothecene production.[5][6]
> 30Can be inhibitory to the growth of some Fusarium species.May lead to reduced trichothecene accumulation.

Experimental Protocols

Protocol 1: General Culture Maintenance and Inoculum Preparation
  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance.

  • Incubation: Incubate the plates at 25-28°C for 5-7 days until sufficient mycelial growth or sporulation is observed.

  • Inoculum for Liquid Culture:

    • Spore Suspension: Flood the surface of a mature PDA plate with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile glass wool to remove mycelial fragments. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

    • Mycelial Inoculum: From the edge of an actively growing colony on a PDA plate, cut a small agar plug (e.g., 5 mm in diameter) using a sterile cork borer.

Protocol 2: this compound Extraction from Liquid Culture
  • Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction of Mycelia:

    • Lyophilize the mycelia to dryness.

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate, hexane, or a mixture of chloroform:methanol) by shaking for several hours at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Extraction of Culture Filtrate (Liquid-Liquid Extraction):

    • To the culture filtrate, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or hexane) in a separatory funnel.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process 2-3 times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to concentrate the extract.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place a known volume of the culture filtrate or a suspension of the mycelia in a sealed headspace vial.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) with agitation.[7][8]

    • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

Protocol 3: Quantification of this compound by GC-MS
  • Gas Chromatograph (GC) Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

    • Injector Temperature: 250°C.[9]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 7°C/minute to 280°C.[9]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 204, 189, 105).

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Incorporate an internal standard (e.g., a deuterated analog of this compound if available) into all samples and standards to correct for variations in extraction efficiency and injection volume.

Signaling Pathways and Experimental Workflows

Trichodiene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Cyclization Isotrichodiol Isotrichodiol This compound->Isotrichodiol Oxygenation Trichothecenes Trichothecenes Isotrichodiol->Trichothecenes Further modifications Tri5 This compound Synthase (encoded by TRI5 gene) Tri5->FPP Tri4 Cytochrome P450 Monooxygenase (encoded by TRI4 gene) Tri4->this compound Other_Enzymes Downstream Enzymes Other_Enzymes->Isotrichodiol

Caption: Core biosynthetic pathway of trichothecenes from FPP.

TRI5_Regulation cluster_conditions Culture Conditions cluster_regulators Regulatory Proteins Acidic pH Acidic pH Tri10 Tri10 Acidic pH->Tri10 Induces Nutrient Limitation Nutrient Limitation Nutrient Limitation->Tri10 Induces Tri6 Tri6 TRI5_gene TRI5 Gene Tri6->TRI5_gene Activates Transcription Tri10->Tri6 Activates Trichodiene_Synthase This compound Synthase TRI5_gene->Trichodiene_Synthase Translation This compound This compound Trichodiene_Synthase->this compound Catalyzes

Caption: Simplified regulatory network of TRI5 gene expression.

Experimental_Workflow Culture 1. Fungal Culture (Optimized Conditions) Extraction 2. Extraction (LLE or HS-SPME) Culture->Extraction Analysis 3. GC-MS Analysis Extraction->Analysis Quantification 4. Quantification (Calibration Curve) Analysis->Quantification Data_Interpretation 5. Data Interpretation Quantification->Data_Interpretation

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Overcoming Feedback Inhibition in the Trichodiene Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to feedback inhibition in the trichodiene synthesis pathway.

Frequently Asked Questions (FAQs)

General Questions about the this compound Pathway

Q1: What is the this compound pathway?

A1: The this compound pathway is the biosynthetic route for the production of this compound, a sesquiterpene hydrocarbon. It is the first committed step in the biosynthesis of a large family of mycotoxins known as trichothecenes, which are produced by various fungal genera, including Fusarium and Trichoderma. The key enzyme in this pathway is this compound synthase (TS), which catalyzes the cyclization of farnesyl diphosphate (FPP) to this compound.[1][2]

Q2: What is the primary enzyme in the this compound pathway?

A2: The primary and rate-limiting enzyme is this compound synthase (TS). This enzyme converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into this compound.[3]

Questions about Feedback Inhibition

Q3: What is feedback inhibition in the context of the this compound pathway?

A3: In the this compound pathway, feedback inhibition is not a classic example of the final product (this compound) inhibiting the initial enzyme. Instead, the activity of this compound synthase can be inhibited by several other molecules, including substrate analogs and a co-product of the reaction, inorganic pyrophosphate (PPi).[4][5]

Q4: What are the known inhibitors of this compound synthase?

A4: Several competitive inhibitors of this compound synthase have been identified:

  • Inorganic Pyrophosphate (PPi): A co-product of the reaction, PPi is a potent competitive inhibitor.[4]

  • Substrate Analogs: Compounds that mimic the structure of the substrate (FPP) or the carbocation intermediates can act as competitive inhibitors. Examples include 10-fluorofarnesyl diphosphate and various ammonium analogs of the bisabolyl cation.[5][6]

  • Mechanism-Based Inhibitors: Certain substrate analogs, like the 10-cyclopropylidene analog of farnesyl diphosphate, can act as mechanism-based inhibitors, which covalently modify the enzyme.[7]

Questions about Protein Engineering of this compound Synthase

Q5: Can this compound synthase be engineered to overcome feedback inhibition?

A5: Yes, protein engineering, particularly site-directed mutagenesis, can be employed to alter the enzyme's kinetic properties and substrate specificity, which may help in overcoming certain types of inhibition. For example, mutations in the active site can reduce the binding affinity of inhibitory substrate analogs.

Q6: Which amino acid residues in this compound synthase are important for catalysis and can be targeted for mutagenesis?

A6: Several key residues in the active site of this compound synthase are crucial for its catalytic activity. Mutating these residues can impact the enzyme's function. For example, Arg304 is important for catalysis, and its mutation to lysine (R304K) leads to a significant increase in K_m and a drastic reduction in k_cat. Tyr305 has also been studied, and its replacement with phenylalanine (Y305F) affects K_m with a smaller impact on k_cat.

Questions about Metabolic Engineering Strategies

Q7: How can metabolic engineering be used to increase this compound production?

A7: Metabolic engineering strategies in host organisms like Saccharomyces cerevisiae can be used to enhance the production of this compound by increasing the intracellular pool of its precursor, FPP. This can be achieved by:

  • Overexpressing key enzymes in the mevalonate (MVA) pathway, which is responsible for FPP synthesis.

  • Downregulating competing pathways that also utilize FPP, such as the sterol biosynthesis pathway.

Q8: Are there any strategies to deal with the inhibitory pyrophosphate (PPi)?

A8: A potential in vivo strategy to mitigate PPi inhibition is the co-expression of a pyrophosphatase. This enzyme would hydrolyze PPi to two molecules of inorganic phosphate, thereby pulling the this compound synthase reaction forward and removing the inhibitory co-product. While this is a common strategy in metabolic engineering, specific examples in the this compound pathway are not yet widely documented.

Questions about Experimental Assays and Quantification

Q9: How can I measure the activity of this compound synthase in vitro?

A9: The activity of this compound synthase can be measured using an in vitro enzyme assay. This typically involves incubating the purified enzyme with its substrate, FPP (often radiolabeled), and then extracting and quantifying the this compound produced. A detailed protocol is provided in the "Experimental Protocols" section.

Q10: How is this compound quantified from a fermentation broth?

A10: this compound is a volatile compound and is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This involves extracting the this compound from the culture medium or the headspace, followed by separation and detection by GC-MS. A detailed protocol for this is available in the "Experimental Protocols" section.

Troubleshooting Guides

Low or No this compound Production in In Vitro Assays
Problem Possible Cause Solution
No or very low enzyme activity Inactive enzyme- Ensure the enzyme has been purified and stored correctly. - Perform a protein quantification assay (e.g., Bradford) to confirm the enzyme concentration. - Check for the presence of protease inhibitors during purification.
Incorrect assay conditions- Verify the pH and temperature of the assay buffer are optimal for this compound synthase. - Ensure the correct concentration of the Mg2+ cofactor is present.
Substrate degradation- Use freshly prepared FPP substrate.
Activity decreases over time Pyrophosphate (PPi) inhibition- Add a commercial pyrophosphatase to the assay mixture to hydrolyze the inhibitory PPi. - Use a lower initial concentration of FPP to reduce the rate of PPi accumulation.
Low this compound Yield in Recombinant Microbial Hosts (e.g., E. coli, S. cerevisiae)
Problem Possible Cause Solution
Low this compound production despite good cell growth Insufficient FPP precursor supply- Overexpress key enzymes of the mevalonate (MVA) pathway (e.g., tHMG1, ERG20). - Downregulate competing pathways that consume FPP (e.g., sterol biosynthesis by repressing ERG9).
Toxicity of this compound or pathway intermediates to the host cells- Implement an in situ product removal strategy, such as using a two-phase fermentation system with an organic solvent overlay to capture the this compound. - Use a strain that has been engineered for higher tolerance to terpenes.
Sub-optimal fermentation conditions- Optimize fermentation parameters such as temperature, pH, aeration, and nutrient feed rates.
Accumulation of FPP but low this compound levels Inefficient this compound synthase expression or activity in vivo- Codon-optimize the this compound synthase gene for the expression host. - Use a stronger promoter to drive the expression of this compound synthase. - Co-express a pyrophosphatase to alleviate PPi inhibition.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant this compound Synthases

Enzyme Variantk_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Reference
Wild-Type0.120.0871.4 x 10⁶[5]
R304K0.00062.22.7 x 10²[7]
Y305F0.090.61.5 x 10⁵[7]

Experimental Protocols

Detailed Protocol for this compound Synthase In Vitro Assay

Materials:

  • Purified this compound synthase

  • [1-³H]FPP (farnesyl diphosphate, radiolabeled)

  • Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol

  • n-pentane (HPLC grade)

  • Silica gel for column chromatography

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a glass test tube by adding the assay buffer.

  • Add the purified this compound synthase to the desired final concentration.

  • Initiate the reaction by adding [1-³H]FPP to a final concentration in the range of 0.025–60 µM.

  • Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes to several hours), ensuring the reaction is in the linear range.

  • Stop the reaction by vortexing vigorously to extract the this compound into the n-pentane layer.

  • Separate the n-pentane layer.

  • Pass the n-pentane extract through a small silica gel column to remove any remaining polar compounds.

  • Transfer a known volume of the purified n-pentane extract to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of this compound produced based on the specific activity of the [1-³H]FPP.

Detailed Protocol for Quantification of this compound from Fermentation Broth by GC-MS

Materials:

  • Fermentation broth sample

  • Internal standard (e.g., caryophyllene)

  • n-hexane or n-pentane (HPLC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Take a known volume of the fermentation broth (e.g., 1 mL).

    • Add a known amount of the internal standard.

    • Extract the this compound by adding an equal volume of n-hexane or n-pentane and vortexing vigorously for 2 minutes.

    • Centrifuge the sample to separate the phases.

    • Carefully collect the upper organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the dried extract into the GC-MS.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Inlet temperature: 250°C

      • Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion source: Electron Impact (EI) at 70 eV

      • Scan range: m/z 40-400

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a calibration curve prepared with a pure this compound standard.

Visualizations

This compound Biosynthesis Pathway and Feedback Inhibition

Trichodiene_Pathway cluster_pathway This compound Biosynthesis cluster_inhibition Feedback Inhibition FPP Farnesyl Diphosphate (FPP) TS This compound Synthase (TS) FPP->TS Substrate This compound This compound TS->this compound Product PPi Pyrophosphate (PPi) TS->PPi Competitive Inhibition Analogs Substrate Analogs Analogs->TS Competitive Inhibition Workflow start Low this compound Yield protein_eng Protein Engineering (Site-Directed Mutagenesis) start->protein_eng metabolic_eng Metabolic Engineering start->metabolic_eng assay_dev Assay Optimization start->assay_dev analysis Analyze Results protein_eng->analysis metabolic_eng->analysis assay_dev->analysis analysis->start Re-evaluate end Increased this compound Yield analysis->end Troubleshooting start Low/No this compound check_enzyme Is the enzyme active in vitro? start->check_enzyme check_precursor Is FPP precursor available in vivo? check_enzyme->check_precursor Yes optimize_expression Optimize Enzyme Expression check_enzyme->optimize_expression No engineer_pathway Engineer MVA Pathway check_precursor->engineer_pathway No remove_inhibitors Remove Inhibitors (e.g., PPi) check_precursor->remove_inhibitors Yes optimize_expression->check_enzyme engineer_enzyme Engineer Enzyme (Mutagenesis) success Production Increased engineer_enzyme->success engineer_pathway->check_precursor remove_inhibitors->engineer_enzyme

References

Technical Support Center: Enhancing Recombinant Trichodiene Synthase Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant trichodiene synthase, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound synthase is expressed, but it's mostly insoluble and forms inclusion bodies. What is the first thing I should try?

A1: The most common and often most effective initial step is to lower the cultivation temperature after inducing protein expression. Reducing the temperature from 37°C to a range of 15-25°C can significantly slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.

Q2: What is a solubility-enhancing fusion tag, and should I use one for this compound synthase?

A2: A solubility-enhancing fusion tag is a protein or peptide that is genetically fused to your target protein to improve its solubility and stability. Yes, using a fusion tag is a highly recommended strategy for this compound synthase. Tags like Maltose-Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) have been shown to be effective for other terpene synthases.

Q3: Can the E. coli expression strain affect the solubility of my protein?

A3: Absolutely. Different E. coli strains have genetic variations that can impact protein folding and stability. Strains like BL21(DE3) are common starting points. However, if you face solubility issues, consider using strains engineered to assist with protein folding, such as those that co-express chaperone proteins (e.g., GroEL/GroES) or strains that have a less stringent codon bias if your gene has many rare codons for E. coli.

Q4: I have a high yield of this compound synthase in inclusion bodies. Is it possible to recover active protein?

A4: Yes, it is often possible to recover active protein from inclusion bodies through a process of denaturation and refolding. This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then gradually removing the denaturant to allow the protein to refold into its native conformation.

Q5: Are there any additives I can include in the culture medium to improve solubility?

A5: Some studies suggest that adding certain small molecules to the culture medium can aid in protein folding and improve solubility. For example, the addition of osmolytes like sorbitol or betaine can sometimes stabilize the native protein structure.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the solubility of recombinant this compound synthase.

Problem Potential Cause Recommended Solution
Low or no expression of this compound synthase. Codon bias, toxic protein expression, inefficient transcription/translation.- Optimize the gene sequence for E. coli codon usage.- Use a vector with a tightly controlled promoter (e.g., pET series).- Verify the integrity of your expression plasmid.
This compound synthase is expressed but is found predominantly in the insoluble fraction (inclusion bodies). - High expression rate overwhelming the cellular folding machinery.- Suboptimal folding conditions (temperature, pH).- Intrinsic properties of the protein.- Lower the induction temperature (e.g., 18-25°C) and extend the expression time.- Reduce the inducer concentration (e.g., IPTG) to slow down expression.- Fuse a solubility-enhancing tag (e.g., MBP, SUMO) to the N- or C-terminus of the protein.- Co-express with molecular chaperones (e.g., GroEL/ES).- Switch to a different E. coli expression strain.
The protein is partially soluble, but the yield of soluble protein is low. A combination of the factors leading to inclusion body formation, but to a lesser extent.- Systematically optimize expression conditions (temperature, inducer concentration, induction time).- Test different solubility tags to find the most effective one.- Consider a richer growth medium to support cell health during expression.
Attempts to refold the protein from inclusion bodies result in aggregation. Incorrect refolding buffer composition or refolding process.- Optimize the refolding buffer (pH, ionic strength, redox potential).- Include additives in the refolding buffer that inhibit aggregation (e.g., L-arginine, polyethylene glycol).- Employ a gradual denaturant removal method (e.g., dialysis, dilution).

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving the solubility of terpene synthases, which can serve as a valuable reference for optimizing this compound synthase expression.

Table 1: Effect of Fusion Tags and Temperature on Taxadiene Synthase (a related terpene synthase) Titer

Fusion TagExpression Temperature (°C)Taxadiene Titer (mg/L)Fold Improvement (vs. no tag at 30°C)
None30~2.61.0
Multiple copies with fusion tags3057 ± 3~22
Multiple copies with fusion tags20129 ± 15~50

Data adapted from a study on taxadiene synthase, highlighting the significant positive impact of fusion tags and lower temperature on the production of a functional terpene synthase.[1]

Table 2: Soluble Expression of Recombinant this compound Synthase in E. coli

Vector SystemExpression HostSoluble Protein Yield (% of total soluble protein)
pLM1 (T7 promoter)E. coli BL21(DE3)20-30%

This data demonstrates that high-level soluble expression of this compound synthase is achievable with an optimized expression system.[2]

Experimental Protocols & Workflows

Protocol 1: Optimization of Soluble this compound Synthase Expression

This protocol outlines a systematic approach to optimizing the soluble expression of this compound synthase in E. coli.

  • Vector Construction:

    • Clone the codon-optimized this compound synthase gene into an expression vector (e.g., pET-28a) with an N-terminal His-tag for purification.

    • For comparison, create constructs with N-terminal MBP and SUMO fusion tags.

  • Transformation:

    • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

  • Small-Scale Expression Screening:

    • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C.

    • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours, 16 hours).

  • Solubility Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication.

    • Separate the soluble and insoluble fractions by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).

    • Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amount of soluble this compound synthase.

Protocol 2: Purification and Refolding of this compound Synthase from Inclusion Bodies

This protocol provides a general procedure for recovering this compound synthase from inclusion bodies.

  • Inclusion Body Isolation:

    • After cell lysis (as described in Protocol 1), centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

    • Repeat the wash step with a buffer containing no detergent.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Clarify the solubilized protein solution by centrifugation.

  • Refolding:

    • Gradually remove the denaturant to allow the protein to refold. This can be achieved by:

      • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

    • The refolding buffer should be optimized but typically contains a suitable pH buffer, salt, and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation if necessary.

  • Purification of Refolded Protein:

    • Purify the refolded this compound synthase using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to remove aggregates.

Visualizations

experimental_workflow cluster_cloning Vector Construction cluster_expression Expression & Solubility Analysis cluster_purification Purification Pathways Clone Clone Gene Vector Expression Vector (e.g., pET-28a) Clone->Vector FusionVector Fusion Tag Vector (e.g., MBP, SUMO) Clone->FusionVector Transform Transform E. coli Vector->Transform FusionVector->Transform Induce Induce Expression (IPTG, Temperature) Transform->Induce Analyze Analyze Solubility (SDS-PAGE) Induce->Analyze Soluble Soluble Protein Analyze->Soluble Soluble Insoluble Inclusion Bodies Analyze->Insoluble Insoluble Affinity Affinity Chromatography Soluble->Affinity Refold Denature & Refold Insoluble->Refold Final Pure Soluble Protein Affinity->Final Refold->Affinity

Caption: Experimental workflow for improving this compound synthase solubility.

troubleshooting_logic Start Start: Low Soluble This compound Synthase Temp Lower Expression Temperature (18-25°C) Start->Temp Tag Add Solubility Tag (MBP, SUMO) Temp->Tag Still Insoluble Success Success: Soluble Protein Temp->Success Soluble Strain Change E. coli Strain Tag->Strain Still Insoluble Tag->Success Soluble Refold Refold from Inclusion Bodies Strain->Refold Still Insoluble Strain->Success Soluble Refold->Success Soluble Failure Further Optimization Needed Refold->Failure Refolding Fails

Caption: Troubleshooting logic for enhancing protein solubility.

References

Navigating the Challenges of Trichodiene Fermentation Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing the scale-up of trichodiene fermentation. This compound is a volatile sesquiterpene hydrocarbon and a key precursor to the trichothecene mycotoxins. Its efficient production is of significant interest for various biotechnological applications. This guide, presented in a question-and-answer format, addresses common challenges encountered during the transition from laboratory-scale experiments to larger bioreactor production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound fermentation?

Scaling up this compound fermentation from shake flasks to bioreactors often presents several challenges that can impact yield and process consistency. These include:

  • Mass Transfer Limitations: In large bioreactors, inefficient mixing can lead to gradients in dissolved oxygen, nutrients, and pH, creating suboptimal conditions for microbial growth and this compound production.

  • Shear Stress: The higher agitation rates required for mixing in large vessels can cause cellular stress and damage, particularly to filamentous fungi like Trichoderma.

  • Substrate and Product Inhibition: High concentrations of the carbon source or the accumulation of this compound and other byproducts can inhibit microbial growth and the activity of this compound synthase.

  • Genetic Instability of Production Strains: Engineered strains, particularly those with high expression of the this compound synthase gene, can be prone to genetic mutations or plasmid loss during prolonged fermentation, leading to decreased productivity.

  • Foaming: Increased protein content in the fermentation broth, especially at high cell densities, can lead to excessive foaming, which can interfere with bioreactor operation and increase the risk of contamination.

Q2: Which microorganisms are typically used for this compound production, and how does the choice of organism affect scale-up?

This compound is naturally produced by various fungi, most notably species of Fusarium and Trichoderma. Additionally, metabolic engineering has enabled the production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. The choice of organism significantly influences scale-up strategies:

  • Trichoderma and Fusarium: As natural producers, these filamentous fungi possess the native metabolic pathways for this compound synthesis. However, their filamentous morphology can lead to high viscosity of the fermentation broth, posing challenges for mixing and oxygen transfer in large bioreactors.

  • Escherichia coli: This bacterium offers rapid growth and well-established genetic tools for high-level expression of this compound synthase. However, challenges include potential formation of inactive inclusion bodies of the enzyme and the need to engineer the precursor pathway (mevalonate or MEP pathway) to supply sufficient farnesyl pyrophosphate (FPP).

  • Saccharomyces cerevisiae: This yeast is a robust industrial microorganism with a native mevalonate pathway. It is generally more tolerant to industrial fermentation conditions than E. coli. However, optimizing FPP precursor supply and minimizing its diversion to competing pathways, such as ergosterol biosynthesis, are critical for high this compound yields.

Troubleshooting Guides

Issue 1: Low this compound Yield

Symptom: this compound titer is significantly lower than expected based on shake flask experiments.

Potential Cause Troubleshooting Steps
Insufficient Precursor (FPP) Supply - Overexpress key enzymes in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. - In S. cerevisiae, down-regulate competing pathways, such as the one leading to ergosterol biosynthesis by targeting the squalene synthase gene (ERG9).[1]
Low this compound Synthase Activity - Confirm the expression and solubility of the this compound synthase enzyme via SDS-PAGE and Western blot. - Optimize codon usage of the this compound synthase gene for the specific expression host. - Perform an in vitro enzyme activity assay to confirm functionality.
Suboptimal Fermentation Conditions - Optimize temperature, pH, and dissolved oxygen (DO) levels in the bioreactor. Maintain DO above 20% to avoid oxygen limitation. - Implement a fed-batch strategy to maintain optimal nutrient concentrations and avoid substrate inhibition.
Product Volatility and Loss - Use an off-gas capture system with a suitable solvent (e.g., dodecane) or a chilled condenser to recover volatile this compound.
Issue 2: Byproduct Formation and Inhibition

Symptom: Accumulation of undesirable metabolites that may inhibit growth or this compound synthesis.

Potential Cause Troubleshooting Steps
Overflow Metabolism - Implement a fed-batch feeding strategy to avoid high glucose concentrations, which can lead to the formation of inhibitory byproducts like acetate in E. coli or ethanol in yeast.
Competing Metabolic Pathways - In S. cerevisiae, the diversion of FPP to the ergosterol biosynthesis pathway is a major competing route. Down-regulation of squalene synthase (ERG9) can redirect FPP towards this compound production.[1]
Formation of Other Sesquiterpenes - this compound synthase can sometimes produce minor amounts of other sesquiterpenes.[2] If significant, consider protein engineering of the enzyme to improve specificity.
Issue 3: Inconsistent Production at Scale

Symptom: High variability in this compound yield between different fermentation batches.

Potential Cause Troubleshooting Steps
Inoculum Variability - Standardize the inoculum preparation procedure, including culture age, cell density, and viability.
Genetic Instability - For plasmid-based expression systems, ensure consistent antibiotic selection pressure. - Consider genomic integration of the this compound synthase expression cassette for improved strain stability.
Bioreactor Environment Heterogeneity - Characterize and optimize mixing parameters (e.g., agitation speed, impeller design) to ensure homogeneity. - Utilize computational fluid dynamics (CFD) modeling to understand and mitigate gradients within the bioreactor.

Quantitative Data Summary

The following tables provide a summary of reported this compound production titers in different host organisms and at various scales.

Table 1: this compound Production in Engineered Escherichia coli

StrainScaleTiterReference
Engineered E. coliShake Flask60 µg/L[3]
E. coli expressing Fusarium sporotrichioides this compound synthaseShake Flask~25 mg/L

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

StrainScaleTiterReference
Engineered S. cerevisiaeShake Flask683 µg/L[4]
Engineered S. cerevisiae with integrated FgTRI5Shake Flask6,535 µg/L[4]

Table 3: this compound Production in Trichoderma Species

StrainScaleTiterReference
Trichoderma harzianum expressing T. arundinaceum tri5Not SpecifiedNot Quantified[5]
Trichoderma speciesSolid-State FermentationConidia Count: 8.6-9.62 log10 (conidia/g dry substrate)[6]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Synthase in E. coli
  • Gene Synthesis and Cloning: Synthesize the codon-optimized this compound synthase gene (tri5) from Fusarium sporotrichioides and clone it into an appropriate expression vector (e.g., pET series) under the control of a strong inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

  • Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to confirm the expression of this compound synthase.

Protocol 2: this compound Extraction and Quantification by GC-MS
  • Sample Preparation: Add a known volume of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., caryophyllene) to a liquid culture sample or the headspace of a solid-state fermentation.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.

  • Analysis: Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS).

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Detection: Scan mode from m/z 40 to 300.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard and a standard curve of purified this compound.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Trichodiene_Biosynthesis cluster_main_path This compound Synthesis cluster_competing_path Competing Pathway (Sterol Biosynthesis) FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound This compound Synthase (Tri5) Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) Ergosterol Ergosterol Squalene->Ergosterol Multiple Steps

Caption: Biosynthesis of this compound from FPP and the competing sterol pathway.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckExpression Check this compound Synthase Expression & Activity Start->CheckExpression CheckPrecursor Analyze Precursor (FPP) Supply CheckExpression->CheckPrecursor Expression OK OptimizeExpression Optimize Codon Usage / Expression System CheckExpression->OptimizeExpression No/Low Expression CheckConditions Optimize Fermentation Conditions (pH, Temp, DO) CheckPrecursor->CheckConditions Precursor OK EngineerPathway Engineer Precursor Pathway (MVA/MEP) CheckPrecursor->EngineerPathway Low Precursor CheckToxicity Investigate Product/Byproduct Toxicity CheckConditions->CheckToxicity Optimal OptimizeProcess Implement Fed-Batch / Process Control CheckConditions->OptimizeProcess Suboptimal ProductRemoval Implement In-situ Product Removal CheckToxicity->ProductRemoval Toxicity Observed Success Improved Yield CheckToxicity->Success No Toxicity OptimizeExpression->Success EngineerPathway->Success OptimizeProcess->Success ProductRemoval->Success

References

Validation & Comparative

The Volatile Clue: Validating Trichodiene as a Predictive Biomarker for Mycotoxin Contamination

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific evidence supporting trichodiene as an early warning signal for the presence of harmful trichothecene mycotoxins in agricultural commodities. This guide compares its performance against other biomarkers and provides detailed experimental methodologies for its detection.

For researchers, scientists, and professionals in drug development and food safety, the early and accurate detection of mycotoxin contamination is paramount. Trichothecenes, a large family of mycotoxins produced by Fusarium species, pose a significant threat to human and animal health. The volatile nature of this compound, the sesquiterpene precursor to all trichothecenes, presents a unique opportunity for non-invasive, early detection of potential contamination. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed protocols.

This compound: A Volatile Precursor with Predictive Power

This compound is the first committed intermediate in the biosynthesis of all trichothecene mycotoxins.[1][2] Its production is catalyzed by the enzyme this compound synthase, which is encoded by the tri5 gene.[3] The presence of this volatile organic compound (VOC) in the headspace of a sample is a direct indication that the metabolic machinery for trichothecene production is active. This offers a significant advantage over the detection of the mycotoxins themselves, as this compound may be detectable before significant toxin accumulation occurs.

Research has demonstrated a strong correlation between the presence of the tri5 gene, and by extension this compound, and the concentration of deoxynivalenol (DON), a major trichothecene, in wheat samples.[1] One study reported a correlation coefficient of r=0.9557 between the DNA of trichothecene-producing Fusarium species (targeting the tri5 gene) and DON concentrations.[1] This high correlation underscores the potential of this compound as a reliable predictive biomarker.

Comparative Analysis of Mycotoxin Biomarkers

The validation of any biomarker requires a thorough comparison with existing or alternative methods. This section evaluates this compound against two other commonly used indicators of fungal contamination: ergosterol and the direct measurement of trichothecene mycotoxins like deoxynivalenol (DON).

BiomarkerPrincipleAdvantagesDisadvantages
This compound Volatile precursor of trichothecenes- Early indicator of potential contamination- Non-invasive detection via headspace analysis- High specificity for trichothecene-producing fungi- Requires specialized analytical equipment (GC-MS, GC-IMS)- Limited data on direct quantitative correlation with all trichothecene types across various matrices
Deoxynivalenol (DON) Direct measurement of a major trichothecene- Direct quantification of a regulated mycotoxin- Well-established analytical methods (LC-MS/MS, GC-MS)- Clear regulatory limits in many countries- Indicates existing contamination, not necessarily early stages- Does not account for other trichothecenes that may be present
Ergosterol Fungal cell membrane component- General indicator of fungal biomass- Can be used to estimate overall fungal contamination- Not specific to mycotoxin-producing fungi- Poor correlation with mycotoxin levels in some cases[4]- Can persist after fungal death, not indicating living, toxin-producing fungi[5]

Experimental Protocols

Accurate and reproducible detection of this compound is crucial for its validation as a biomarker. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the most common and effective method for analyzing volatile compounds like this compound from solid or liquid matrices.

Headspace GC-MS Protocol for this compound Analysis in Grain

This protocol provides a general framework for the analysis of this compound in cereal grains. Optimization of parameters may be required for different matrices and instrumentation.

1. Sample Preparation:

  • Grind a representative sample of the grain (e.g., 50 g) to a fine powder.

  • Weigh 1-5 g of the ground sample into a 20 mL headspace vial.

  • Add an internal standard if quantitative analysis is desired.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

2. Headspace Autosampler Parameters:

  • Incubation Temperature: 80-120°C. Higher temperatures increase the volatility of this compound but may also release interfering compounds.

  • Incubation Time: 15-30 minutes to allow for equilibration between the sample and the headspace.

  • Syringe Temperature: 10-20°C above the incubation temperature to prevent condensation.

  • Injection Volume: 1-2.5 mL of the headspace gas.

3. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from other volatiles. Column dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are common.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/min to 180-220°C.

      • Ramp: 20-30°C/min to 280-300°C, hold for 2-5 minutes.

    • Inlet Temperature: 250°C in splitless mode.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 204, 189, 161, 133, 105, 91). The molecular ion at m/z 204 is often the primary ion for quantification.

4. Data Analysis:

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify this compound by comparing the peak area to that of a calibration curve prepared with a certified this compound standard.

Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for this compound by HS-GC-MS can vary depending on the matrix and instrument sensitivity. However, reported LODs for similar volatile compounds are typically in the low ng/g to µg/g range.[6][7]

Signaling Pathways and Experimental Workflows

To understand the biological context of trichothecene contamination, it is essential to visualize the biosynthetic pathway leading to these mycotoxins and the downstream cellular signaling pathways they affect.

Biosynthesis of Trichothecenes from this compound

The following diagram illustrates the initial steps in the trichothecene biosynthetic pathway, highlighting the central role of this compound.

Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate This compound This compound FPP->this compound This compound Synthase (Tri5) Isotrichodiol Isotrichodiol This compound->Isotrichodiol Oxygenation Steps Trichothecenes Trichothecenes (e.g., DON, T-2 Toxin) Isotrichodiol->Trichothecenes Further enzymatic reactions

Caption: Biosynthesis of trichothecenes from farnesyl pyrophosphate.

Trichothecene-Induced Cellular Toxicity Pathways

Trichothecenes exert their toxic effects by inhibiting protein synthesis and activating various stress-response signaling pathways.

Trichothecene_Toxicity_Pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ribotoxic Stress Ribotoxic Stress MAPKs MAPKs Ribotoxic Stress->MAPKs Oxidative Stress Oxidative Stress NF-κB NF-κB Oxidative Stress->NF-κB p53 p53 Oxidative Stress->p53 ER Stress ER Stress ER Stress->MAPKs Inflammation Inflammation MAPKs->Inflammation Apoptosis Apoptosis MAPKs->Apoptosis NF-κB->Inflammation JAK/STAT JAK/STAT JAK/STAT->Inflammation p53->Apoptosis Impaired Cell Proliferation Impaired Cell Proliferation Trichothecenes Trichothecenes Trichothecenes->Oxidative Stress Trichothecenes->ER Stress Trichothecenes->Impaired Cell Proliferation Ribosomal Binding Ribosomal Binding Trichothecenes->Ribosomal Binding Inhibit Protein Synthesis Ribosomal Binding->Ribotoxic Stress

Caption: Major signaling pathways activated by trichothecene mycotoxins.

Experimental Workflow for this compound Validation

The following workflow outlines the key steps in validating this compound as a biomarker for trichothecene contamination.

Trichodiene_Validation_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Correlation cluster_validation Biomarker Validation Grain Sampling (Wheat, Barley, etc.) Grain Sampling (Wheat, Barley, etc.) Sample Grinding & Homogenization Sample Grinding & Homogenization Grain Sampling (Wheat, Barley, etc.)->Sample Grinding & Homogenization HS-GC-MS for this compound HS-GC-MS for this compound Sample Grinding & Homogenization->HS-GC-MS for this compound LC-MS/MS for Trichothecenes LC-MS/MS for Trichothecenes Sample Grinding & Homogenization->LC-MS/MS for Trichothecenes Ergosterol Analysis Ergosterol Analysis Sample Grinding & Homogenization->Ergosterol Analysis Quantification of Analytes Quantification of Analytes HS-GC-MS for this compound->Quantification of Analytes LC-MS/MS for Trichothecenes->Quantification of Analytes Ergosterol Analysis->Quantification of Analytes Statistical Correlation Statistical Correlation Quantification of Analytes->Statistical Correlation Assessment of Sensitivity & Specificity Assessment of Sensitivity & Specificity Statistical Correlation->Assessment of Sensitivity & Specificity Establishment of Predictive Models Establishment of Predictive Models Assessment of Sensitivity & Specificity->Establishment of Predictive Models

References

Trichodiene vs. Other Sesquiterpenes: A Comparative Guide to Fungal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trichodiene and other prominent sesquiterpenes within the context of fungal metabolism. We delve into their biosynthetic pathways, comparative bioactivities supported by experimental data, and the underlying enzymatic mechanisms. This objective analysis aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Biosynthesis: A Tale of Two Pathways

Fungal sesquiterpenes, a diverse class of C15 isoprenoid compounds, predominantly originate from a single precursor: farnesyl pyrophosphate (FPP). The incredible structural variety arises from the activity of sesquiterpene synthases (STSs), also known as terpene cyclases, which catalyze the intricate cyclization of the linear FPP molecule.[1][2]

The biosynthesis of these compounds can be broadly categorized based on the initial cyclization strategy of FPP, primarily dictated by the specific STS involved.[3] this compound synthesis, the committed step in the formation of toxic trichothecenes, follows a distinct pathway compared to many other fungal sesquiterpenes.[4][5]

This compound Biosynthesis: The formation of this compound is catalyzed by this compound synthase. This enzyme first isomerizes FPP to nerolidyl diphosphate (NPP). Following the ionization of NPP, a 1,6-cyclization occurs, forming a bisabolyl cation. This intermediate then undergoes further rearrangement and a final cyclization to yield the characteristic this compound scaffold.[6][7]

Other Sesquiterpene Biosynthesis: A vast number of other fungal sesquiterpenes are formed through different cyclization mechanisms. For instance, aristolochene synthase catalyzes a direct 1,10-cyclization of FPP to form a germacrene A intermediate, which then undergoes further cyclization to produce aristolochene.[8][9] Other STSs can initiate cyclization via 1,11-closure of FPP, leading to the formation of humulyl cation and subsequently to a variety of sesquiterpene skeletons like protoilludane.[10][11]

The diagrams below illustrate the divergence in the initial cyclization steps leading to this compound versus other representative sesquiterpenes.

Sesquiterpene Biosynthesis Pathways cluster_0 Common Precursor cluster_1 This compound Pathway cluster_2 Aristolochene Pathway cluster_3 Protoilludane Pathway FPP Farnesyl Pyrophosphate (FPP) Trichodiene_Synthase This compound Synthase FPP->Trichodiene_Synthase Aristolochene_Synthase Aristolochene Synthase FPP->Aristolochene_Synthase Other_STS Other Sesquiterpene Synthases FPP->Other_STS NPP Nerolidyl Diphosphate (NPP) Trichodiene_Synthase->NPP Isomerization Bisabolyl_Cation Bisabolyl Cation NPP->Bisabolyl_Cation 1,6-Cyclization This compound This compound Bisabolyl_Cation->this compound Rearrangement & Cyclization Germacrene_A Germacrene A Aristolochene_Synthase->Germacrene_A 1,10-Cyclization Aristolochene Aristolochene Germacrene_A->Aristolochene Cyclization Humulyl_Cation Humulyl Cation Other_STS->Humulyl_Cation 1,11-Cyclization Protoilludane Protoilludane Skeleton Humulyl_Cation->Protoilludane

Figure 1: Divergent Biosynthetic Pathways of Fungal Sesquiterpenes.

Comparative Analysis of Biological Activities

Fungal sesquiterpenes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. This compound itself is not directly bioactive in the same manner as its downstream products, the trichothecenes. These mycotoxins are potent inhibitors of eukaryotic protein synthesis and are known for their cytotoxicity.[4][12] Other fungal sesquiterpenes, however, display a range of activities including antibacterial, antifungal, and cytotoxic effects.[1][3][13]

The following tables summarize the reported biological activities of trichothecenes (derived from this compound) and other representative fungal sesquiterpenes.

Table 1: Comparative Cytotoxicity of Fungal Sesquiterpenes

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
TrichothecenesT-2 ToxinVarious human and mouse cell lines0.002 - 0.023[14]
TrichothecenesDeoxynivalenol (DON)Various human and mouse cell linesSignificantly higher than T-2 Toxin[14][15]
CadinanesAlbocinnamin A/BSW480, MCF-719.3 - 33.3[1]
CadinanesAlbocinnamin CHL-6012.3[1]
Zierane-typePestabacillin A--[2]
SpiroaxanesFlammuspirones A & CHMG-CoA reductase114.7 & 77.6[2]

Table 2: Comparative Antimicrobial Activity of Fungal Sesquiterpenes

Compound ClassSpecific CompoundTarget OrganismMIC (µg/mL)Reference
CadinanesCompounds 5 & 6Staphylococcus aureus64[1]
Patchoulanes8-Acetoxyl-patchouli alcoholStaphylococcus aureus128[13]
Patchoulanes8-Acetoxyl-patchouli alcoholPseudomonas aeruginosa64[13]
Germacranes9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida albicans0.26[13]
Germacranes9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida parapsilosis0.31[13]
-Compound 1Staphylococcus aureus26.8[13]
-Compound 1Candida albicans16[13]
-Compound 2Microsporum gypseum8[13]
-Compound 3Candida albicans32[13]

Physicochemical Properties

The physicochemical properties of sesquiterpenes, such as their volatility and solubility, are crucial for their isolation, characterization, and biological function. As hydrocarbons, most sesquiterpenes are volatile and have low solubility in water.

Table 3: Physicochemical Properties of Representative Sesquiterpenes

PropertyThis compoundAristolocheneGeneral Sesquiterpenes
Molecular FormulaC15H24C15H24C15H24 (hydrocarbons)
Molecular Weight204.35 g/mol 204.35 g/mol ~204 g/mol (hydrocarbons)
Boiling PointEstimated ~250-280 °CEstimated ~250-280 °CGenerally in the range of 250-280 °C
SolubilityInsoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solventsGenerally insoluble in water, soluble in organic solvents
VolatilityVolatileVolatileVolatile

Experimental Protocols

Extraction and Isolation of Sesquiterpenes from Fungal Cultures

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenes from fungal cultures.

Materials:

  • Fungal culture broth and mycelia

  • Organic solvent (e.g., ethyl acetate, hexane, or a mixture)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane/ethyl acetate gradients)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Visualization agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.

    • Homogenize the mycelia and extract with ethyl acetate or another suitable organic solvent.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • Purification:

    • Combine fractions containing the compounds of interest based on their TLC profiles.

    • Further purify the combined fractions using additional chromatographic techniques such as preparative TLC or HPLC until pure compounds are obtained.

Sesquiterpene Extraction Workflow Start Fungal Culture Filtration Filtration Start->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelia Filtration->Mycelia Solvent_Extraction_Broth Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction_Broth Solvent_Extraction_Mycelia Homogenization & Solvent Extraction Mycelia->Solvent_Extraction_Mycelia Combine_Extracts Combine Organic Extracts Solvent_Extraction_Broth->Combine_Extracts Solvent_Extraction_Mycelia->Combine_Extracts Drying Drying (Anhydrous Na2SO4) Combine_Extracts->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude Sesquiterpene Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (Prep-TLC, HPLC) Fraction_Collection->Purification Pure_Compound Pure Sesquiterpene Purification->Pure_Compound

Figure 2: Workflow for the Extraction and Purification of Fungal Sesquiterpenes.
Heterologous Expression of Sesquiterpene Synthases in E. coli

This protocol provides a general method for expressing fungal sesquiterpene synthase genes in E. coli to produce specific sesquiterpenes.[16][17][18]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector)

  • Sesquiterpene synthase gene of interest

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Culture flasks

Procedure:

  • Cloning:

    • Amplify the sesquiterpene synthase gene from fungal cDNA using PCR.

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the gene into the expression vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Verify the construct by sequencing.

  • Transformation and Expression:

    • Transform the verified expression plasmid into an E. coli expression strain.

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to separate the soluble protein fraction from the cell debris.

  • Enzyme Assay and Product Analysis:

    • The soluble fraction containing the expressed sesquiterpene synthase can be used for in vitro assays with FPP as a substrate.

    • Alternatively, the culture can be directly extracted to analyze the in vivo production of the sesquiterpene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes

This protocol describes a general method for the analysis of volatile sesquiterpenes using GC-MS.[5][11][19][20][21]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Sesquiterpene standards (if available)

  • Sample dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Dissolve the extracted and purified sesquiterpenes or the crude extract in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250°C in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp the temperature up to a final temperature of ~280-300°C at a rate of 5-10°C/min.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Set to scan a mass range of m/z 40-400.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Acquire the data.

  • Data Interpretation:

    • Identify the sesquiterpenes by comparing their retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST, Wiley).

Conclusion

This compound and other fungal sesquiterpenes represent a vast and largely untapped resource for novel bioactive compounds. While this compound itself is primarily a precursor to the toxic trichothecenes, the broader family of fungal sesquiterpenes showcases a remarkable diversity of structures and biological activities, from potent cytotoxins to promising antimicrobial agents. Understanding the intricacies of their biosynthetic pathways and the structure-activity relationships is paramount for harnessing their therapeutic potential. The experimental protocols provided in this guide offer a foundational framework for researchers to explore and characterize these fascinating molecules, paving the way for future discoveries in drug development and biotechnology.

References

A Comparative Guide to the Synthesis and Biological Activity of Trichodiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and biological performance of various trichodiene derivatives. This compound, a sesquiterpene hydrocarbon, is the biosynthetic precursor to a large family of mycotoxins known as trichothecenes. These compounds exhibit a wide range of biological activities, from potent cytotoxicity against cancer cells to significant antimicrobial and antifungal effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the research and development of novel therapeutic agents based on the trichothecene scaffold.

Comparative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives is highly dependent on their chemical structure. Modifications to the core trichothecene skeleton can significantly modulate their cytotoxic and antimicrobial properties. The following tables summarize the in vitro activity of a selection of these compounds.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxicity of this compound derivatives is a key area of interest for the development of new anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative TypeCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
TrichoderminSimple TrichotheceneMCF-7Breast Carcinoma--[1][2]
TrichodermolSimple TrichotheceneMCF-7Breast Carcinoma>20-[1][2]
Compound 9Trichodermol DerivativeMCF-7Breast Carcinoma2-[1][2]
Compound 13Trichodermol DerivativeMCF-7Breast Carcinoma2-[1][2]
Compound 15Trichodermol DerivativeMCF-7Breast Carcinoma2-[1][2]
14'-hydroxymytoxin BMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-1.3 x 10⁻³[3]
Mytoxin BMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-8.4 x 10⁻⁴[3]
16-hydroxyroridin EMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-4.6 x 10⁻²[3]
Roridin EMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-7.6 x 10⁻⁴[3]
Verrucarin AMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-2.9 x 10⁻⁴[3]
Roridin DMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-9.5 x 10⁻⁴[3]
Roridin L-2Macrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-3.0 x 10⁻²[3]
TrichoverritoneMacrocyclic TrichotheceneSoft-tissue SarcomaSarcoma-1.3 x 10⁻¹[3]
Antimicrobial Activity

Several this compound derivatives have demonstrated potent activity against a range of microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

CompoundDerivative TypeMicroorganismMIC (µg/mL)Citation
TrichoderminSimple TrichotheceneCandida albicans<4[1][2]
TrichodermolSimple TrichotheceneCandida albicans8-32[1][2]
Compound 7Trichodermol DerivativeCandida albicans8-32[1][2]
Compound 9Trichodermol DerivativeCandida albicans4-8[1][2]
Compound 10Trichodermol DerivativeCandida albicans4-8[1][2]
Compound 12Trichodermol DerivativeCandida albicans4[1][2]
Compound 13Trichodermol DerivativeCandida albicans4[1][2]
Compound 14Trichodermol DerivativeCandida albicans8-32[1][2]
Compound 15Trichodermol DerivativeCandida albicans4-8[1][2]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Trichodermin and Trichodermol Derivatives

The following is a general procedure for the hemisynthesis of trichodermin and trichodermol derivatives as described by Barúa et al. (2019).[1][2]

1. Production and Extraction of Trichodermin:

  • Trichoderma brevicompactum IBT40841-derived tri5-overexpressing transformant Tb41tri5 is fermented in PDB medium for 14 days.

  • The fermentation broth is extracted with ethyl acetate to yield a crude extract.

  • The crude extract is purified by chromatographic techniques, including HPLC, to obtain pure trichodermin.

2. Synthesis of Trichodermol:

  • Trichodermin is treated with a methanolic solution of NaOH (2M) with stirring to hydrolyze the acetyl group at the C-4 position, yielding trichodermol.

3. General Procedure for Esterification of Trichodermol (Compounds 6-16):

  • To a solution of trichodermol in a suitable solvent (e.g., pyridine), the corresponding acyl chloride or anhydride is added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the desired ester derivative.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The cells are treated with various concentrations of the this compound derivatives and incubated for 48 hours. A vehicle control (e.g., DMSO) is also included.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

2. Serial Dilution of Compounds:

  • The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Trichothecenes exert their biological effects through the induction of a "ribotoxic stress response," which leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis.

Trichothecene_Signaling_Pathway cluster_nucleus Nuclear Translocation Trichothecenes Trichothecene Derivatives Ribosome Ribosome (Peptidyl Transferase Center) Trichothecenes->Ribosome Inhibition of Protein Synthesis RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPK_pathway MAPK Pathway RibotoxicStress->MAPK_pathway NFkB_pathway NF-κB Pathway RibotoxicStress->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis IKK IKK Activation NFkB_pathway->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Nucleus->Apoptosis Proinflammatory Pro-inflammatory Gene Expression Nucleus->Proinflammatory

Caption: Signaling cascade initiated by trichothecene derivatives.

The primary molecular target of trichothecenes is the peptidyl transferase center of the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This triggers a ribotoxic stress response, characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK). Concurrently, the Nuclear Factor-kappa B (NF-κB) pathway is activated. These signaling cascades converge to induce the expression of pro-inflammatory genes and ultimately lead to programmed cell death, or apoptosis.

Caption: Workflow for the development of this compound-based therapeutics.

The development of novel drugs from this compound derivatives follows a structured workflow. It begins with the synthesis of a library of compounds, followed by rigorous biological evaluation to determine their efficacy and cytotoxicity. The data from these assays are then used to establish structure-activity relationships, which guide the optimization of lead compounds for enhanced activity and reduced toxicity, ultimately leading to preclinical development.

References

A Comparative Analysis of the Kinetic Properties of Wild-Type and Mutant Trichodiene Synthases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinetic properties of wild-type trichodiene synthase from Fusarium sporotrichioides and several of its mutants. This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) into this compound, the precursor to a large family of mycotoxins known as trichothecenes.[1][2] Understanding the kinetic differences between the wild-type enzyme and its mutants provides valuable insights into its catalytic mechanism and the roles of specific amino acid residues. This information is crucial for researchers in enzymology, protein engineering, and drug development.

Kinetic Parameters of Wild-Type and Mutant this compound Synthases

Site-directed mutagenesis has been instrumental in probing the function of key amino acid residues within the active site of this compound synthase.[3][4] Mutations in the metal-binding motifs and other critical regions can significantly alter the enzyme's affinity for its substrate (K_m), its turnover rate (k_cat), and its overall catalytic efficiency (k_cat/K_m). The following table summarizes the steady-state kinetic parameters for several well-characterized mutants compared to the wild-type enzyme.

Enzyme VariantRelative K_mRelative k_catRelative k_cat/K_mKey Observation
Wild-Type 1.01.01.0Baseline for comparison.
N225D ~6-fold increase~28-fold decrease~177-fold decreaseN225 is part of the "NSE/DTE" motif that chelates Mg²⁺_B.[5]
S229T ~77-fold increase~9-fold decrease~708-fold decreaseS229 is also in the NSE motif; the mutation significantly impacts substrate binding.[5]
R304K >25-fold increase~200-fold decrease~5000-fold decreaseArg304 is critical for catalysis, likely by stabilizing the diphosphate leaving group.[1][6]
Y305T ~80-fold increase~120-fold decrease~9600-fold decreaseTyr305 appears crucial for both substrate binding and catalytic rate.[1]
Y305F ~7- to 8-fold increaseLittle to no change~7- to 8-fold decreaseThe hydroxyl group of Tyr305 is important for maintaining a low K_m.[1]
Y295F Nearly identicalNearly identicalNearly identicalThis mutation demonstrated that Y295 does not act as the catalytic general base.[5]
D101E -~3-fold decrease-Pre-steady-state kinetics revealed a 100-fold decrease in the rate of FPP consumption.[7]
C146A ---Essentially inactive, suggesting Cys146 is critical for function.[3]
C190A Nearly identicalNearly identicalNearly identicalInitial reports of reduced activity were later corrected; Cys190 is not essential for catalysis.[3][8]

Experimental Protocols

The data presented above were generated using established biochemical and analytical techniques. The following sections outline the typical methodologies employed in these studies.

Site-Directed Mutagenesis, Protein Expression, and Purification
  • Mutagenesis : Plasmids containing the gene for this compound synthase are subjected to site-directed mutagenesis to introduce the desired amino acid substitutions.

  • Transformation and Expression : The plasmids encoding the wild-type or mutant enzymes are transformed into an Escherichia coli expression strain, such as BL21 (DE3).[5]

  • Cell Culture and Induction : The E. coli are grown in a suitable medium until they reach a specific optical density, at which point protein expression is induced.

  • Lysis and Purification : The cells are harvested and lysed. The target protein is then purified to homogeneity from the cell lysate, often using a series of chromatography steps.[5]

Determination of Kinetic Parameters

Steady-state kinetic parameters are determined by measuring the initial reaction velocity at various substrate concentrations.

  • Reaction Mixture : The assays are typically conducted in a buffer solution containing 10 mM Tris (pH 7.8), 5 mM MgCl₂, 15% glycerol, and 5 mM β-mercaptoethanol.[5]

  • Substrate : The substrate used is radiolabeled [1-³H]farnesyl diphosphate ([³H]FPP).[5]

  • Enzyme Assay : Varying concentrations of [³H]FPP are incubated with a fixed, optimal concentration of the purified enzyme.

  • Data Analysis : The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear least-squares regression to determine the K_m and V_max values. The k_cat is then calculated from V_max and the enzyme concentration.[5]

Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the products of the enzymatic reaction.

  • Incubation : The wild-type or mutant enzyme is incubated with FPP under standard assay conditions.

  • Extraction : The resulting sesquiterpene products are extracted from the reaction mixture using an organic solvent (e.g., hexane).

  • GC-MS Analysis : The extracted products are separated and identified by GC-MS. This analysis reveals the primary product (this compound) as well as any alternative or aberrant cyclization products that may be formed by the mutant enzymes.[1][5]

Visualizing the Experimental and Catalytic Pathways

The following diagrams illustrate the general workflow for comparing enzyme kinetics and the catalytic pathway of this compound synthase.

G Experimental Workflow for Kinetic Comparison cluster_prep Enzyme Preparation cluster_analysis Analysis mut Site-Directed Mutagenesis exp Overexpression & Purification (Wild-Type & Mutants) mut->exp assay Enzyme Assays with [3H]FPP exp->assay kinetics Determine Kinetic Parameters (Km, kcat) assay->kinetics gcms Product Analysis (GC-MS) assay->gcms comp Compare Kinetic Properties & Product Distributions kinetics->comp gcms->comp

Caption: General experimental workflow for comparing wild-type and mutant enzyme kinetics.

G This compound Synthase Catalytic Pathway FPP Farnesyl Diphosphate (FPP) NPP (3R)-Nerolidyl Diphosphate (NPP) FPP->NPP Ionization & Rearrangement BC Bisabolyl Carbocation NPP->BC Ionization & C1-C6 Cyclization IC Isomeric Carbocations BC->IC Rearrangements & C7-C10 Cyclization TC Trichodienyl Carbocation IC->TC Hydride & Methyl Shifts TD This compound TC->TD Deprotonation

Caption: The catalytic cascade for the formation of this compound from FPP.[9]

References

A Comparative Guide to Fungal Trichodiene Synthases: Insights from Fusarium and Trichoderma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trichodiene synthases are pivotal enzymes in the biosynthesis of trichothecenes, a large family of sesquiterpenoid mycotoxins produced by various fungal genera. These enzymes catalyze the cyclization of farnesyl diphosphate (FPP) to form this compound, the hydrocarbon precursor to all trichothecenes. Understanding the structural and functional nuances of this compound synthases from different fungal origins is crucial for developing strategies to inhibit mycotoxin production and for engineering novel biocatalysts. This guide provides a detailed structural and functional comparison of this compound synthases from two prominent fungal genera: Fusarium and Trichoderma, with a primary focus on the well-characterized enzyme from Fusarium sporotrichioides and insights into the enzyme from Trichoderma harzianum.

Structural and Functional Comparison

This compound synthases, despite catalyzing the same core reaction, can exhibit variations in their structure, active site architecture, and catalytic efficiency depending on the fungal species.

Overall Structure

The three-dimensional structure of this compound synthase from Fusarium sporotrichioides has been extensively studied and resolved by X-ray crystallography.[1][2] It exists as a homodimer, with each monomer comprised of a single domain dominated by α-helices.[1][3] This α-helical fold is a common feature among terpenoid cyclases.[1] The dimeric quaternary structure was the first to be observed for a terpenoid cyclase.[1]

In contrast, an experimentally determined crystal structure for this compound synthase from Trichoderma harzianum is not yet available. However, in silico modeling and comparative sequence analysis suggest that it shares a similar overall α-helical fold with its Fusarium counterpart.[4] Molecular dynamics simulations of the modeled T. harzianum this compound synthase indicate a stable tertiary structure.[4]

FeatureFusarium sporotrichioides this compound SynthaseTrichoderma harzianum this compound Synthase
Quaternary Structure Homodimer[1]Predicted to be a monomer or dimer
Dominant Secondary Structure α-helical[1]Predicted to be predominantly α-helical[4]
Experimentally Determined Structure Yes (Multiple PDB entries available, e.g., 1YJ4, 1YYQ)[4]No (Structure is based on in silico modeling)[4]
The Active Site

The active site of this compound synthase is a hydrophobic pocket responsible for binding the nonpolar farnesyl diphosphate substrate and stabilizing the carbocation intermediates formed during the cyclization cascade.[1] In F. sporotrichioides, the active site is lined with several key residues that are crucial for catalysis.

Two highly conserved aspartate-rich motifs, DDXXD and NSE/DTE , are essential for binding the divalent metal ion cofactors (typically Mg²⁺), which are required for the ionization of FPP.[5] Site-directed mutagenesis studies on the F. sporotrichioides enzyme have confirmed the importance of specific residues within these motifs.[6] For instance, the DRRYR motif is also critical, with Arg304 playing a key role in catalysis.[6]

Comparative sequence analysis of the T. harzianum this compound synthase reveals the conservation of these critical active site residues, suggesting a similar catalytic mechanism.[4] Phylogenetic analysis shows a close relationship between the this compound synthases of Trichoderma and Fusarium, with key aspartate-rich metal-binding motifs being conserved.[7]

Active Site FeatureFusarium sporotrichioidesTrichoderma harzianum (Predicted)
Key Conserved Motifs DDXXD, NSE/DTE, DRRYR[5][6]Conserved DDXXD and NSE/DTE motifs[4][7]
Metal Ion Binding Requires Mg²⁺ for activity[5]Predicted to require Mg²⁺
Key Catalytic Residues Asp100, Asp101, Arg304, Tyr305[6]Corresponding conserved residues are present[4]

Performance and Experimental Data

The catalytic efficiency of this compound synthases can be compared by examining their kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat).

Kinetic Parameters

Detailed kinetic studies have been performed on the wild-type this compound synthase from F. sporotrichioides and several of its mutants. The wild-type enzyme exhibits a specific set of kinetic parameters for the conversion of FPP to this compound.

Enzyme SourceKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Fusarium sporotrichioides (Wild-Type) ~0.3 - 1.0~0.03 - 0.09~3 x 10⁴ - 1 x 10⁵
Trichoderma harzianum Data not availableData not availableData not available
Note: The kinetic parameters for F. sporotrichioides this compound synthase can vary depending on the experimental conditions.
Product Profile

The primary product of the reaction catalyzed by this compound synthase is this compound. However, like many sesquiterpene cyclases, these enzymes can also produce minor amounts of other sesquiterpene byproducts. Analysis of the product profile is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS).

For F. sporotrichioides this compound synthase, in addition to this compound, several minor products have been identified, especially in mutants where the fidelity of the cyclization reaction is compromised.[6] The product profile of the T. harzianum enzyme is expected to be similar, with this compound as the major product.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of enzymes. Below are summaries of key experimental protocols.

Recombinant Expression and Purification of this compound Synthase
  • Host System: Escherichia coli is commonly used for the heterologous expression of fungal this compound synthases.

  • Vector: An expression vector such as pET or pDR540 containing the this compound synthase gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induction: Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The enzyme is purified from the cell lysate using a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and size-exclusion chromatography.

This compound Synthase Activity Assay
  • Reaction Mixture: A typical assay mixture contains the purified enzyme, farnesyl diphosphate (FPP) as the substrate, MgCl₂, and a suitable buffer (e.g., Tris-HCl).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as pentane or hexane.

  • Quantification: The amount of product formed is quantified using methods such as radio-TLC (if using radiolabeled FPP) or GC-MS with an internal standard.

X-ray Crystallography for Structural Determination
  • Crystallization: Purified this compound synthase is crystallized using techniques such as vapor diffusion. Crystals are grown from a solution containing the protein and a precipitant.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the three-dimensional structure of the protein is built and refined.

GC-MS Analysis of Sesquiterpene Products
  • Sample Preparation: The organic extract containing the sesquiterpene products is concentrated and injected into the GC-MS system.

  • Gas Chromatography: The different sesquiterpene products are separated based on their boiling points and interactions with the GC column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, generating a unique mass spectrum for each compound.

  • Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

Visualizations

Catalytic Mechanism of this compound Synthase

The following diagram illustrates the proposed cyclization cascade for the conversion of farnesyl diphosphate to this compound.

Trichodiene_Synthase_Mechanism FPP Farnesyl Diphosphate (FPP) Ionization Ionization FPP->Ionization NPP Nerolidyl Diphosphate (NPP) Ionization->NPP Cyclization1 1,6-Cyclization NPP->Cyclization1 Bisabolyl Bisabolyl Cation Cyclization1->Bisabolyl Cyclization2 1,10-Cyclization & Rearrangement Bisabolyl->Cyclization2 Trichodiene_Cation Trichodienyl Cation Cyclization2->Trichodiene_Cation Deprotonation Deprotonation Trichodiene_Cation->Deprotonation This compound This compound Deprotonation->this compound

Caption: Proposed catalytic mechanism of this compound synthase.

Experimental Workflow for this compound Synthase Characterization

This diagram outlines the typical experimental workflow for the expression, purification, and characterization of a this compound synthase.

Experimental_Workflow cluster_expression Expression & Purification cluster_characterization Characterization Cloning Gene Cloning Expression Recombinant Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay StructuralAnalysis Structural Analysis (X-ray Crystallography) Purification->StructuralAnalysis KineticAnalysis Kinetic Analysis (Km, kcat) ActivityAssay->KineticAnalysis ProductAnalysis Product Analysis (GC-MS) ActivityAssay->ProductAnalysis

Caption: Experimental workflow for this compound synthase characterization.

Conclusion

The structural and functional analysis of this compound synthases provides valuable insights into the biosynthesis of trichothecenes. While the enzyme from Fusarium sporotrichioides has been extensively characterized, providing a robust model for this class of enzymes, further research is needed to elucidate the detailed structural and kinetic properties of this compound synthases from other important fungal genera like Trichoderma. Such comparative studies will not only enhance our fundamental understanding of terpenoid biosynthesis but also pave the way for the rational design of enzyme inhibitors for mycotoxin control and the development of novel biocatalysts for the production of valuable sesquiterpenoids. The availability of detailed experimental protocols will facilitate these future research endeavors.

References

A Comparative Guide to the Functional Landscape of Novel Trichodiene Synthase-Like Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and characterization of novel enzymes are paramount to advancing drug discovery and biotechnology. Within the vast family of terpene cyclases, trichodiene synthase-like enzymes (TDTSs) represent a fascinating subgroup with the potential to generate a rich diversity of sesquiterpenoid scaffolds.[1][2] This guide provides a comparative functional analysis of recently identified TDTSs against the well-characterized this compound synthase from Fusarium sporotrichioides, offering insights into their catalytic activities, product profiles, and structural features. The information presented herein is supported by experimental data and detailed methodologies to aid in the design of future research and development endeavors.

Comparative Analysis of Enzyme Function and Product Specificity

The functional diversity of TDTSs stems from subtle variations in their amino acid sequences, particularly within the active site, which dictate the folding of the farnesyl diphosphate (FPP) substrate and guide the intricate carbocation cascade.[3][4] While the canonical this compound synthase from F. sporotrichioides primarily produces this compound, a precursor to trichothecene mycotoxins, novel TDTSs have been shown to yield a variety of other sesquiterpene skeletons.[1][2][4]

A recent genome mining study of fungal species has led to the identification and characterization of several novel TDTSs with distinct product profiles.[1][2] This guide will focus on a comparative analysis of four such enzymes: the first identified chamipinene synthase, and the first fungal-derived cedrene, sabinene, and camphene synthases, benchmarked against the this compound synthase from F. sporotrichioides.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the selected enzymes. It is important to note that detailed kinetic parameters for the newly discovered enzymes are not yet fully published; however, their primary products have been identified through heterologous expression and GC-MS analysis.[1][2]

EnzymeSource OrganismSubstrateMajor Product(s)kcat (s⁻¹)KM (µM)Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹)
This compound Synthase (Benchmark) Fusarium sporotrichioidesFarnesyl Diphosphate (FPP)This compound0.0830.352.4 x 10⁵
Chamipinene Synthase (Novel) Fungal Species (from genome mining)Farnesyl Diphosphate (FPP)ChamipineneData not yet availableData not yet availableData not yet available
Cedrene Synthase (Novel) Fungal Species (from genome mining)Farnesyl Diphosphate (FPP)CedreneData not yet availableData not yet availableData not yet available
Sabinene Synthase (Novel) Fungal Species (from genome mining)Farnesyl Diphosphate (FPP)SabineneData not yet availableData not yet availableData not yet available
Camphene Synthase (Novel) Fungal Species (from genome mining)Farnesyl Diphosphate (FPP)CampheneData not yet availableData not yet availableData not yet available

Note: Kinetic data for F. sporotrichioides this compound synthase is sourced from established literature. The characterization of the novel enzymes is recent, and comprehensive kinetic analyses are ongoing.

Experimental Protocols

The functional characterization of these enzymes relies on a series of well-established biochemical and analytical techniques. The following are detailed methodologies for the key experiments cited in this guide.

Heterologous Expression of TDTS Genes

To obtain sufficient quantities of purified enzyme for functional assays, the genes encoding the TDTSs are typically expressed in a heterologous host, such as Escherichia coli or Aspergillus oryzae.[1][2][5]

Protocol:

  • Gene Synthesis and Cloning: The codon-optimized synthetic gene for the target TDTS is cloned into an appropriate expression vector (e.g., pET series for E. coli or a fungal expression vector for A. oryzae).

  • Transformation: The expression vector is transformed into a suitable expression host strain.

  • Culture and Induction: The transformed cells are grown in a suitable medium to a desired cell density (e.g., OD600 of 0.6-0.8 for E. coli). Gene expression is then induced by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli).

  • Cell Lysis and Protein Purification: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

In Vitro Enzyme Activity Assays and Product Identification by GC-MS

The catalytic activity of the purified TDTSs is assessed by incubating the enzyme with its substrate, FPP, and analyzing the resulting products by Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][6]

Protocol:

  • Enzyme Reaction: The purified enzyme is added to a reaction buffer containing FPP and essential cofactors, typically Mg²⁺. The reaction is overlaid with a layer of an organic solvent (e.g., n-hexane or pentane) to capture the volatile sesquiterpene products.

  • Product Extraction: After incubation at an optimal temperature for a set period, the organic layer containing the products is carefully collected.

  • GC-MS Analysis: The extracted products are then analyzed by GC-MS. The sample is injected into the GC, where the different sesquiterpene products are separated based on their boiling points and interactions with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • Product Identification: The mass spectrum of each product is compared to a database of known mass spectra (e.g., NIST database) to identify the chemical structure of the sesquiterpenes produced.

Steady-State Kinetic Analysis

To determine the kinetic parameters (kcat and KM) of an enzyme, a series of enzyme assays are performed with varying substrate concentrations.

Protocol:

  • Enzyme Assays: A series of reactions are set up with a fixed concentration of the purified enzyme and a range of FPP concentrations.

  • Quantification of Product Formation: The rate of product formation is measured for each substrate concentration. This can be done by quantifying the amount of product formed over time using GC-MS with an internal standard or by using a coupled enzyme assay that produces a spectrophotometrically detectable signal.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the values of kcat and KM.

Visualizing Workflows and Pathways

Experimental Workflow for Functional Characterization

The following diagram illustrates the general workflow for the functional characterization of a novel this compound synthase-like enzyme.

experimental_workflow cluster_discovery Discovery & Cloning cluster_expression Protein Expression & Purification cluster_characterization Functional Characterization genome_mining Genome Mining gene_synthesis Gene Synthesis & Codon Optimization genome_mining->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Host cloning->transformation expression Induction of Protein Expression transformation->expression purification Protein Purification expression->purification activity_assay In Vitro Activity Assay purification->activity_assay gc_ms Product ID by GC-MS activity_assay->gc_ms kinetics Steady-State Kinetics activity_assay->kinetics

Caption: A generalized workflow for the discovery and functional characterization of novel TDTSs.

Generalized Sesquiterpene Cyclization Cascade

The cyclization of FPP by TDTSs proceeds through a series of highly reactive carbocation intermediates. The initial ionization of FPP is followed by a cascade of cyclizations and rearrangements that are guided by the enzyme's active site architecture.

cyclization_pathway FPP Farnesyl Diphosphate (FPP) Carbocation1 Initial Carbocation FPP->Carbocation1 Ionization Bisabolyl Bisabolyl Cation Intermediate Carbocation1->Bisabolyl Cyclization Rearrangements Hydride Shifts & Rearrangements Bisabolyl->Rearrangements Products Diverse Sesquiterpene Products (e.g., this compound, Chamipinene) Rearrangements->Products Deprotonation

Caption: A simplified schematic of the FPP cyclization cascade initiated by TDTSs.

This comparative guide highlights the expanding diversity within the this compound synthase-like enzyme family. The discovery of novel TDTSs with unique product specificities opens up new avenues for the biocatalytic production of valuable sesquiterpenoids for applications in pharmaceuticals, agriculture, and beyond. The provided methodologies and workflows serve as a foundational resource for researchers aiming to explore and harness the synthetic potential of these remarkable enzymes.

References

Unraveling the Plasticity of Trichodiene Synthase: A Comparative Guide to its Specificity with Farnesyl Pyrophosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the substrate flexibility of enzymes is paramount for protein engineering and the design of novel therapeutics. This guide provides a comprehensive comparison of the substrate specificity of trichodiene synthase, a key enzyme in the biosynthesis of trichothecene mycotoxins, when presented with various analogs of its natural substrate, farnesyl pyrophosphate (FPP). The following sections present quantitative data, detailed experimental protocols, and visual representations of the enzymatic process to offer a clear and objective overview.

This compound synthase catalyzes the conversion of FPP into this compound, the parent hydrocarbon of the trichothecene family.[1] The enzyme's active site, while exquisitely evolved for its natural substrate, exhibits a degree of promiscuity, accepting a range of FPP analogs. This flexibility opens avenues for the chemoenzymatic synthesis of novel sesquiterpenoids.

Comparative Analysis of Substrate Analog Performance

The efficiency with which this compound synthase processes FPP and its analogs varies significantly. Kinetic parameters such as the Michaelis constant (Km), maximal velocity (Vmax), and inhibition constant (Ki) provide a quantitative measure of the enzyme's affinity and catalytic activity for different substrates. A summary of these parameters for various FPP analogs is presented below.

Substrate/InhibitorTypeKm (nM)Vmax (relative to FPP)Ki (nM)Product(s)
trans,trans-Farnesyl Diphosphate (FPP)Natural Substrate87100%-This compound (major), other sesquiterpenes (minor)[2]
cis,trans-Farnesyl DiphosphateSubstrate---Complex mixture of sesquiterpenes
(3R)-Nerolidyl DiphosphateSubstrate---Complex mixture of sesquiterpenes
10-Fluorofarnesyl DiphosphateCompetitive Inhibitor--16-
FPP Ether AnalogCompetitive Inhibitor----
2-Fluorofarnesyl Diphosphate (2F-FPP)Substrate---Complex mixture of fluorinated sesquiterpenes[2]
4-Methylfarnesyl Diphosphate (4M-FPP)Substrate---Complex mixture of sesquiterpenes[2]

Data compiled from Cane et al., 1995 and Vedula et al., 2007.[2][3]

The natural substrate, trans,trans-FPP, is converted predominantly to this compound, with minor amounts of other sesquiterpenes.[2] In contrast, analogs such as 2-fluorofarnesyl diphosphate (2F-FPP) and 4-methylfarnesyl diphosphate (4M-FPP) lead to the formation of complex mixtures of sesquiterpene analogs, highlighting the active site's adaptability.[2] Interestingly, 10-fluorofarnesyl diphosphate acts as a potent competitive inhibitor, with a Ki value significantly lower than the Km for the natural substrate.[3]

Experimental Methodologies

The data presented in this guide are derived from established biochemical and analytical techniques. The following protocols are representative of the key experiments used to characterize the substrate specificity of this compound synthase.

Enzyme Expression and Purification

Recombinant this compound synthase is typically overexpressed in Escherichia coli BL21(DE3) cells.[2] The enzyme is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

Enzyme Assays for Kinetic Analysis

Steady-state kinetic parameters are determined by incubating the purified enzyme with varying concentrations of the FPP analog.[4] The reaction is typically carried out in a buffer containing Tris-HCl (pH 7.8), MgCl2, glycerol, and β-mercaptoethanol.[2][4] The rate of product formation is measured, often using a radiolabeled substrate like [1-³H]FPP, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. For inhibitors, the inhibition constant (Ki) is determined by measuring the reaction rate at different substrate and inhibitor concentrations.

Product Identification and Analysis

The products of the enzymatic reaction are extracted from the aqueous reaction mixture using an organic solvent such as pentane.[2][5] The extracted compounds are then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sesquiterpene products.[2][5]

Visualizing the Catalytic Process

To better understand the enzymatic reaction and the flow of the experimental process, the following diagrams are provided.

Trichodiene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) TS This compound Synthase FPP->TS Binds to NPP (3R)-Nerolidyl Diphosphate (NPP) TS->NPP Isomerization PPi Pyrophosphate (PPi) TS->PPi Releases Bisabolyl Bisabolyl Cation NPP->Bisabolyl Cyclization Initiation This compound This compound Bisabolyl->this compound Rearrangement & Cyclization

Caption: The catalytic cascade of this compound synthesis from FPP.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Expression & Purification Incubation Enzyme-Substrate Incubation Enzyme->Incubation Substrate FPP Analog Synthesis Substrate->Incubation Extraction Product Extraction Incubation->Extraction Kinetics Kinetic Data Analysis Incubation->Kinetics GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for analyzing this compound synthase substrate specificity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Trichodiene Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Trichodiene, as a mycotoxin, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste and handled in accordance with institutional and regulatory guidelines. The primary method for rendering mycotoxins inactive involves chemical decontamination, followed by proper segregation and disposal through your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

Before beginning any work that will generate this compound-contaminated waste, it is crucial to establish a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area, which can be a designated benchtop or a section of a fume hood, is for the temporary storage of hazardous waste.[1] All work with mycotoxins should be conducted in these designated areas with controlled access.

Personal Protective Equipment (PPE): Adherence to strict PPE protocols is essential to prevent exposure. The following should be worn at all times when handling this compound and its associated waste:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.Protects hands from contamination.
Lab Coat Disposable or a dedicated, regularly decontaminated lab coat.[2]Protects skin and personal clothing.[2]
Eye Protection Chemical splash goggles.Protects eyes from splashes.
Footwear Closed-toe shoes.[2]Protects feet from spills.[2]

Decontamination and Disposal Workflow

The following step-by-step procedure outlines the process for the safe decontamination and disposal of this compound-contaminated waste.

Step 1: Decontamination of Surfaces and Equipment

Chemical inactivation is a widely recommended method for decontaminating surfaces and non-disposable equipment.[2]

  • Preparation: Prepare a fresh 1% sodium hypochlorite solution. Standard household bleach is typically 5-6% sodium hypochlorite and can be diluted accordingly.[2]

  • Application: Liberally apply the decontamination solution to the contaminated surfaces or equipment.

  • Contact Time: Allow for a sufficient contact time. For glassware, a minimum soaking time of two hours is recommended.[2]

  • Rinsing: After the contact time, thoroughly rinse the surface or equipment with water.[2]

Step 2: Waste Segregation

Proper segregation of waste is critical to prevent hazardous reactions and ensure compliant disposal.[3] Never mix incompatible waste streams.[3]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent materials, and disposable labware, in clearly labeled, leak-proof containers.[2]

  • Liquid Waste: Decontaminate liquid waste with the 1% sodium hypochlorite solution before collection in a designated, labeled, and sealed waste container.[2]

  • Sharps Waste: All chemically contaminated needles, syringes, and razor blades must be disposed of in an approved, puncture-resistant sharps container.[4]

Step 3: Waste Containment and Labeling

All hazardous waste must be stored in appropriate, closed containers.[5]

  • Container Integrity: Ensure waste containers are in good condition and compatible with the waste they are holding.[3] Do not fill containers beyond 90% of their capacity.[6]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the chemical name(s) of the contents, and the associated hazards (e.g., toxic).[1]

Step 4: Disposal Coordination

The final disposal of hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal company.[4][5]

  • Request Pickup: Once a waste container is full, or if it has been in storage for an extended period (regulations may vary), complete and submit a hazardous waste disposal form to your EHS office for pickup.[4][5]

  • Regulatory Compliance: Hazardous chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these federal and state regulations is mandatory.[4]

Quantitative Data for Decontamination

Decontamination MethodAgentConcentrationContact TimeApplication
Chemical Inactivation Sodium Hypochlorite1%≥ 2 hours for glassware[2]Surfaces, Equipment, Liquid Waste[2]

Experimental Protocols

Protocol for Surface Decontamination:

  • Don appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.

  • Prepare a 1% sodium hypochlorite solution by diluting standard household bleach.

  • Apply the solution generously to the contaminated surface, ensuring complete coverage.

  • Allow the solution to remain in contact with the surface for at least 30 minutes.

  • Wipe the surface with absorbent material.

  • Thoroughly rinse the surface with water.

  • Dispose of all contaminated materials (wipes, gloves) as hazardous solid waste.[2]

This compound Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound waste.

TrichodieneDisposal cluster_prep Preparation Phase cluster_handling Waste Generation & Segregation cluster_cleanup Cleanup & Disposal Phase start Start: Plan Experiment ppe Don Appropriate PPE start->ppe setup Prepare Designated Work Area ppe->setup handle Handle this compound & Perform Experiment setup->handle waste_gen Waste Generated handle->waste_gen liquid_waste Liquid Waste waste_gen->liquid_waste Liquid solid_waste Solid Waste waste_gen->solid_waste Solid sharps_waste Sharps Waste waste_gen->sharps_waste Sharps decon_liquid Decontaminate with 1% Sodium Hypochlorite liquid_waste->decon_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps collect_liquid Collect in Labeled Liquid Waste Container decon_liquid->collect_liquid store_saa Store Sealed Containers in Satellite Accumulation Area collect_liquid->store_saa collect_solid->store_saa collect_sharps->store_saa request_pickup Request EHS Pickup store_saa->request_pickup finish End: Waste Disposed request_pickup->finish

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Navigating the Safe Handling of Trichodiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Trichodiene, a volatile sesquiterpene and a precursor to trichothecene mycotoxins, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While comprehensive toxicological data for pure this compound is limited, this document leverages available information for this compound solutions and general best practices for handling volatile organic compounds and mycotoxin-related substances.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its common form as a solution in ethyl acetate, a comprehensive approach to personal protection is critical. The primary hazards are associated with the flammable and irritant nature of the solvent.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes of the solution.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material based on solvent compatibilityPrevents skin contact with the solution.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodA properly functioning chemical fume hoodEssential for preventing inhalation of flammable and potentially harmful vapors.

Operational Plans: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound Solution:

prep Preparation handling Handling in Fume Hood prep->handling Transfer to fume hood storage Storage handling->storage After use disposal Waste Disposal handling->disposal Generate waste cleanup Work Area Cleanup handling->cleanup storage->handling For subsequent use end_proc End of Procedure disposal->end_proc Properly contained cleanup->end_proc After handling

Caption: A logical workflow for the safe handling of this compound solution in a laboratory setting.

Procedural Guidance:

  • Preparation : Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Handling in Fume Hood : All manipulations of the this compound solution, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to control vapor exposure.

  • Storage : When not in use, the this compound solution should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Waste Disposal : All waste materials, including contaminated consumables and excess solution, must be collected in a designated hazardous waste container.

  • Work Area Cleanup : After handling is complete, the work area within the fume hood should be decontaminated according to standard laboratory procedures for volatile organic compounds.

Disposal Plans: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a precursor to mycotoxins, waste should be handled with the assumption of potential toxicity.

Disposal Workflow:

collect Collect Waste label Label Waste Container collect->label store Store Waste Securely label->store dispose Dispose via EHS store->dispose

Caption: A step-by-step process for the safe disposal of this compound waste.

Disposal Protocol:

  • Collect Waste : All liquid waste containing this compound and solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected in separate, compatible, and clearly marked hazardous waste containers.

  • Label Waste Container : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound in Ethyl Acetate"), and the associated hazards (e.g., "Flammable," "Irritant").

  • Store Waste Securely : The sealed waste container should be stored in a designated satellite accumulation area away from sources of ignition and incompatible materials.

  • Dispose via EHS : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.

Emergency Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Contact Information:

Emergency ServiceContact Information
Institutional EHS [Insert Institution-Specific EHS Number]
Poison Control Center [Insert Local Poison Control Number]
Fire Department [Insert Local Emergency Number]

Exposure Procedures:

  • Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate : Immediately evacuate the area and alert others.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Report : Report the spill to your supervisor and the institutional EHS department.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.